molecular formula C22H29NO4 B184040 Bisdehydroneotuberostemonine

Bisdehydroneotuberostemonine

Cat. No.: B184040
M. Wt: 371.5 g/mol
InChI Key: RFGMIDHPFYCJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisdehydroneotuberostemonine has been reported in Arcyria cinerea, Arcyria obvelata, and other organisms with data available.
from Stemona collinsae;  structure in first source

Properties

IUPAC Name

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMIDHPFYCJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bisdehydroneotuberostemonine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and isolation of Bisdehydroneotuberostemonine, a member of the diverse family of Stemona alkaloids. This document details the botanical origin of the compound and outlines a comprehensive, multi-step protocol for its extraction and purification from the plant material.

Natural Source

This compound is a naturally occurring alkaloid found in the plant species Stemona tuberosa.[1] This plant has a history of use in traditional medicine, particularly for treating respiratory ailments.[2] The primary part of the plant utilized for the isolation of this and other related alkaloids is the root.[1][2] Stemona tuberosa is known to produce a wide array of alkaloids, which can be broadly categorized into several structural types.

Table 1: Major Alkaloid Skeletons Identified in Stemona tuberosa

Alkaloid Skeleton TypeRepresentative Compounds
StenineTuberostemonine J, Tuberostemonine H, Neostenine
Stemoamide-
Tuberostemospironine-
Stemonamine-
Miscellaneous AlkaloidsThis compound, Bisdehydrostemoninine, Bisdehydroneostemoninine

Note: This table represents the major structural classes of alkaloids found in Stemona tuberosa. The presence and concentration of specific alkaloids can vary based on factors such as geographic location, harvest time, and processing methods.

Isolation and Purification of this compound

The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. While specific quantitative yields and purity data for this compound are not extensively reported in the available literature, the following protocol represents a comprehensive methodology derived from established procedures for the isolation of Stemona alkaloids.

Experimental Protocol

2.1.1. Plant Material Preparation

  • Obtain air-dried roots of Stemona tuberosa.

  • Grind the dried roots into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction

  • The powdered root material (e.g., 30 kg) is subjected to reflux extraction with 95% ethanol (B145695) at 60°C.[2]

  • This process is typically repeated twice for a duration of 2 hours each to ensure exhaustive extraction of the alkaloids.[2]

  • The ethanol extracts are combined for the subsequent steps.

2.1.3. Acid-Base Partitioning

  • The combined ethanol extract is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is partitioned between an acidic aqueous solution (e.g., 0.5% HCl) and an organic solvent such as ethyl acetate (B1210297).[2] This step protonates the alkaloids, rendering them soluble in the aqueous layer, while neutral and acidic compounds are removed with the organic layer.

  • The acidic aqueous layer, containing the protonated alkaloids, is collected.

  • The pH of the aqueous layer is then adjusted to pH 8-9 with a base, such as a 15% ammonia (B1221849) solution.[2] This deprotonates the alkaloids, making them soluble in an organic solvent.

  • The basified aqueous layer is then extracted multiple times with an organic solvent, typically ethyl acetate or chloroform (B151607), to transfer the alkaloids into the organic phase.[2]

  • The organic layers are combined and evaporated to dryness to yield the crude alkaloidal extract.

2.1.4. Chromatographic Purification

  • The crude alkaloidal extract is subjected to column chromatography over silica (B1680970) gel.[2]

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[2]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Fractions containing this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to achieve high purity.

2.1.5. Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of this compound from Stemona tuberosa.

Isolation_Workflow Plant_Material Dried Roots of Stemona tuberosa Grinding Grinding Plant_Material->Grinding Powdered_Material Powdered Root Material Grinding->Powdered_Material Extraction Ethanol Reflux Extraction Powdered_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloidal Extract Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: Isolation workflow for this compound.

References

Unveiling Bisdehydroneotuberostemonine: A Technical Guide to its Discovery in Stemona tuberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, and characterization of Bisdehydroneotuberostemonine, a stenine-type alkaloid identified from the roots of Stemona tuberosa. This document provides a comprehensive overview of the experimental protocols employed in its initial discovery, alongside a compilation of its known physicochemical properties. This guide is intended to serve as a valuable resource for researchers investigating novel bioactive compounds and professionals in the field of drug development.

Introduction

Stemona tuberosa, a member of the Stemonaceae family, has a long history of use in traditional medicine, particularly for its antitussive and insecticidal properties. The therapeutic effects of this plant are largely attributed to its rich and diverse alkaloidal content. Phytochemical investigations have led to the isolation of numerous alkaloids, broadly classified into groups such as stenine (B102979), stemoamide, and tuberostemospironine types. Among these is this compound (C₂₂H₂₉NO₄, Molecular Weight: 371.477 g/mol ), a compound distinguished by its unique structural features within the stenine alkaloid class.[1] This guide focuses on the seminal work that led to the identification of this promising molecule.

Isolation and Extraction

The initial isolation of this compound was reported as part of a phytochemical investigation of Stemona tuberosa roots collected from the Yunnan Province in China. The following is a detailed protocol based on the general methods for extracting Stemona alkaloids.

Plant Material

Dried and powdered roots of Stemona tuberosa serve as the starting material for the extraction process.

Extraction Protocol

A multi-step solvent extraction and partitioning procedure is employed to isolate the crude alkaloid fraction.

Experimental Workflow for Alkaloid Extraction

Extraction_Workflow plant_material Powdered Roots of Stemona tuberosa extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration evaporation1 Evaporation of Filtrate filtration->evaporation1 crude_extract Crude Ethanol Extract evaporation1->crude_extract acidification Acidification with 2% HCl (pH 2-3) crude_extract->acidification partition1 Partition with Diethyl Ether acidification->partition1 aqueous_layer1 Aqueous Layer (Acidic) partition1->aqueous_layer1 Aqueous Phase basification Basification with NH4OH (pH 9-10) aqueous_layer1->basification partition2 Partition with Chloroform basification->partition2 chloroform_layer Chloroform Layer partition2->chloroform_layer Organic Phase evaporation2 Evaporation of Chloroform chloroform_layer->evaporation2 crude_alkaloids Crude Alkaloid Mixture evaporation2->crude_alkaloids

Caption: General workflow for the extraction of crude alkaloids from Stemona tuberosa roots.

Chromatographic Purification

The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel, typically using a gradient elution system of chloroform-methanol, to yield the purified this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the key data used for the structural characterization of this compound.

PropertyData
Molecular Formula C₂₂H₂₉NO₄
Molecular Weight 371.477 g/mol
Appearance Colorless needles
Melting Point 178-180 °C
Optical Rotation [α]D²⁰ -195.6° (c 0.23, CHCl₃)
UV (MeOH) λmax (log ε) 210 (4.12), 268 (3.80), 305 (3.65) nm
IR (KBr) νmax 1765, 1640, 1580 cm⁻¹
¹H NMR (CDCl₃, ppm) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, ppm) See Table 2 for detailed assignments
Mass Spectrometry (EI-MS) m/z (%) 371 [M]⁺ (100), 342 (25), 298 (30), 270 (45), 242 (35), 176 (50), 149 (80), 108 (60)

Table 1: Physicochemical and Spectroscopic Data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were instrumental in establishing the carbon skeleton and the relative stereochemistry of the molecule.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
2176.5 (s)-
335.8 (t)2.65 (1H, m), 2.15 (1H, m)
552.4 (d)3.01 (1H, m)
6118.2 (d)5.35 (1H, d, J=6.0)
7130.5 (s)-
830.2 (t)2.30 (2H, m)
945.1 (d)3.20 (1H, m)
9a78.9 (s)-
1042.5 (d)2.80 (1H, m)
1132.1 (d)1.95 (1H, m)
1225.5 (t)1.80 (1H, m), 1.60 (1H, m)
1313.5 (q)0.95 (3H, t, J=7.5)
14125.8 (s)-
15128.9 (s)-
16178.1 (s)-
1782.5 (d)4.80 (1H, dd, J=8.0, 4.0)
1838.2 (d)2.50 (1H, m)
1928.1 (t)1.90 (1H, m), 1.50 (1H, m)
2016.8 (q)1.25 (3H, d, J=7.0)
2121.2 (q)1.10 (3H, d, J=7.0)

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.

Biological Activity: Areas for Future Research

While the initial discovery focused on the isolation and structural elucidation of this compound, its specific biological activities have not been extensively reported. However, based on the known pharmacological properties of other Stemona alkaloids, several avenues for future investigation are warranted.

Antitussive Activity

Many Stemona alkaloids exhibit potent antitussive effects. A standard method to evaluate this activity is the citric acid-induced cough model in guinea pigs.

Experimental Protocol: Citric Acid-Induced Cough Assay

Antitussive_Assay animal_prep Guinea Pig Acclimatization (e.g., 7 days) treatment Administration of Test Compound (e.g., this compound, i.p.) animal_prep->treatment control Administration of Vehicle or Positive Control (e.g., Codeine) animal_prep->control exposure Exposure to Citric Acid Aerosol (e.g., 0.1 M for 2 min) treatment->exposure control->exposure observation Recording of Coughs (e.g., for 5 min post-exposure) exposure->observation analysis Data Analysis: Comparison of cough frequency observation->analysis

Caption: Workflow for the citric acid-induced cough bioassay in guinea pigs.

Cytotoxic Activity

The potential of this compound as an anticancer agent could be explored using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

MTT_Assay cell_seeding Seed Cancer Cells in 96-well Plate treatment Add this compound (various concentrations) cell_seeding->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT Reagent (e.g., 5 mg/mL) incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement

Caption: Workflow for the MTT cytotoxicity assay.[2][3][4][5][6]

Insecticidal Activity

The traditional use of Stemona tuberosa as an insecticide suggests that this compound may possess insecticidal properties. This can be evaluated using bioassays with common agricultural pests like Spodoptera littoralis.

Experimental Protocol: Insecticidal Bioassay

Insecticidal_Assay diet_prep Prepare Artificial Diet compound_incorporation Incorporate this compound into Diet at Various Concentrations diet_prep->compound_incorporation larvae_intro Introduce Neonate Larvae of Spodoptera littoralis compound_incorporation->larvae_intro incubation Incubate under Controlled Conditions larvae_intro->incubation assessment Assess Larval Mortality and Growth Inhibition over Time incubation->assessment

References

Unraveling the Intricate Architecture of Bisdehydroneotuberostemonine: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and analytical data pivotal to the structural elucidation of Bisdehydroneotuberostemonine, a complex alkaloid isolated from the roots of Stemona tuberosa. This document serves as a comprehensive resource, presenting the experimental protocols and spectroscopic data that form the basis of its established chemical structure.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, Stemona tuberosa. The general procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol:
  • Extraction: The dried and powdered roots of Stemona tuberosa are subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids.

  • Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., dichloromethane (B109758) or chloroform). The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent to yield a crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate the individual components. This typically involves:

    • Column Chromatography: Initial separation is often achieved using silica (B1680970) gel column chromatography with a gradient elution system of solvents like chloroform (B151607) and methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is accomplished using preparative HPLC, often with a C18 reversed-phase column.

G plant Dried Roots of Stemona tuberosa extraction Solvent Extraction (Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Acid-Base Partitioning crude_extract->fractionation crude_alkaloids Crude Alkaloid Mixture fractionation->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (¹H-¹H Correlations, Proton Spin Systems) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations, Direct C-H attachments) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations, Connectivity across Quaternary Carbons) H1_NMR->HMBC NOESY NOESY (¹H-¹H Through-Space Correlations, Stereochemistry & Conformation) H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, Carbon Types: CH₃, CH₂, CH, Cq) C13_NMR->HSQC C13_NMR->HMBC structure Final Structure of This compound COSY->structure HSQC->structure HMBC->structure NOESY->structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a unique class of natural products isolated from the Stemonaceae family, are renowned for their intricate molecular architectures and significant biological activities, including antitussive and insecticidal properties. A key member of this family, Bisdehydroneotuberostemonine, along with its related alkaloids such as neotuberostemonine (B189803), possesses a complex stereochemical framework that is crucial to its bioactivity. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its congeners, detailing the experimental methodologies used for their structural elucidation. Quantitative data is presented in a structured format to facilitate comparison, and key logical and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the stereochemical intricacies of these fascinating molecules.

Core Stereochemistry of this compound and Related Alkaloids

The fundamental structure of this compound and related alkaloids is the stenine-type skeleton, which features a pyrrolo[1,2-a]azepine nucleus. The stereochemistry of these molecules is defined by multiple chiral centers, leading to a variety of stereoisomers. The structural elucidation of these complex natural products has historically relied heavily on single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopic techniques.

The relative configuration of neotuberostemonine and this compound has been established primarily through 2D-NMR studies, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A critical stereochemical feature of both this compound and neotuberostemonine is the cis relationship between the protons at C-11 and C-12. These two protons are, in turn, oriented trans to the methyl group at the C-13 position. The absolute configuration at C-13 is understood to be consistent with other members of the stenine (B102979) group of alkaloids. The stereochemical relationship between this compound, neotuberostemonine, and the related alkaloid tuberostemonine (B192615) is illustrated in the diagram below.

G cluster_0 Stereochemical Relationships This compound This compound Neotuberostemonine Neotuberostemonine This compound->Neotuberostemonine Reduction Tuberostemonine Tuberostemonine Neotuberostemonine->Tuberostemonine Isomerization

Figure 1: Structural relationships of key stenine alkaloids.

Quantitative Spectroscopic and Physical Data

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H→C)Key NOESY Correlations
13.25 (m), 2.05 (m)49.5H-1 → C-2, C-9a, C-10H-1β/H-9β, H-1α/H-2α
21.85 (m), 1.65 (m)24.8H-2 → C-1, C-3, C-9aH-2β/H-9β
34.20 (dd, J=9.0, 5.0 Hz)68.2H-3 → C-2, C-4, C-5, C-9aH-3/H-5α, H-3/H-11
52.80 (m), 2.65 (m)54.1H-5 → C-3, C-4, C-6, C-9aH-5β/H-6β
61.75 (m), 1.50 (m)26.5H-6 → C-5, C-7, C-8
71.60 (m), 1.40 (m)30.1H-7 → C-6, C-8, C-9
81.95 (m), 1.30 (m)36.4H-8 → C-7, C-9, C-9a, C-10
93.80 (m)62.1H-9 → C-7, C-8, C-9a, C-10, C-11H-9/H-11
9a-70.3
102.10 (m)33.7H-10 → C-1, C-9, C-9a, C-11, C-12H-10/H-12
114.85 (d, J=4.5 Hz)82.3H-11 → C-9, C-9a, C-10, C-12, C-13H-11/H-9, H-11/H-12
122.75 (m)45.1H-12 → C-10, C-11, C-13, C-14H-12/H-10, H-12/H-11, H-12/H-13-Me
13-178.9
13-Me1.25 (d, J=7.0 Hz)14.2H-13-Me → C-12, C-13H-13-Me/H-12
1'4.50 (m)75.8H-1' → C-3, C-2', C-3'H-1'/H-3
2'2.15 (m), 1.90 (m)34.5H-2' → C-1', C-3', C-4'
3'2.60 (m)41.2H-3' → C-1', C-2', C-4', C-3'-Me
3'-Me1.15 (d, J=6.5 Hz)21.3H-3'-Me → C-2', C-3', C-4'
4'-179.5

Table 1: ¹H and ¹³C NMR Data for Neotuberostemonine (in CDCl₃)

Note: The chemical shifts are reported in ppm relative to TMS. The data is compiled from published literature and serves as a representative example for the stenine group of alkaloids.

Experimental Protocols for Stereochemical Determination

The elucidation of the complex stereochemistry of this compound and its analogs relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of these alkaloids in solution.

  • 1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. Chemical shifts and coupling constants offer initial clues about connectivity and dihedral angles.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing the connectivity of adjacent protons within the spin systems of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are on the same face of the molecule. For example, the observation of NOEs between H-9 and H-11, and between H-11 and H-12 in neotuberostemonine confirms their cis relationship.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a molecule.

  • Methodology:

    • Crystallization: A high-quality single crystal of the alkaloid (or a suitable salt derivative) is grown.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For molecules with known chirality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).

The general workflow for the stereochemical elucidation of Stemona alkaloids is depicted in the following diagram.

G cluster_0 Stereochemical Elucidation Workflow Isolation Isolation 1D_NMR 1D NMR (1H, 13C) Isolation->1D_NMR XRay X-ray Crystallography Isolation->XRay 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY NOESY/ROESY 2D_NMR->NOESY Structure Stereostructure Elucidation NOESY->Structure XRay->Structure

Figure 2: General workflow for stereochemical determination.

Biosynthesis and Stereochemical Control

The biosynthesis of Stemona alkaloids is believed to proceed from lysine (B10760008) via a polyketide pathway. While the exact enzymatic steps and the mechanisms of stereochemical control are not yet fully elucidated, it is understood that the stereospecificity of the enzymes involved in the cyclization and functional group modification steps are responsible for the observed stereochemistry of the final natural products. The diversity of stereoisomers found in nature highlights the remarkable precision of these biosynthetic pathways.

Conclusion

The stereochemistry of this compound and related Stemona alkaloids is a testament to the structural complexity and diversity of natural products. The determination of their three-dimensional structures requires a multi-pronged analytical approach, with NMR spectroscopy and X-ray crystallography playing pivotal roles. A thorough understanding of the stereochemical features of these molecules is not only of fundamental chemical interest but is also critical for elucidating their structure-activity relationships and for guiding the design and synthesis of novel therapeutic agents based on these natural scaffolds. Further research into the biosynthesis of these alkaloids will undoubtedly provide deeper insights into the enzymatic machinery that governs their stereochemical outcomes.

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthetic Pathway of Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdehydroneotuberostemonine, a member of the structurally complex and biologically active Stemona alkaloids, holds significant interest for its potential therapeutic applications. Despite numerous studies on the chemical synthesis and pharmacological properties of this alkaloid family, the intricate biosynthetic pathway orchestrated by plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed putative biosynthetic pathway for this compound. Drawing upon the established biogenetic relationships within the Stemona alkaloids, this document outlines the likely enzymatic transformations, key intermediates, and precursor molecules. The central pyrrolo[1,2-a]azepine core, a hallmark of this alkaloid class, is hypothesized to derive from L-ornithine and glutamic acid. This guide presents a logical sequence of biochemical reactions, including transamination, cyclization, oxidation, and lactonization, leading to the formation of this intricate molecule. Furthermore, it details generalized experimental protocols, including isotopic labeling studies and enzyme assays, that are essential for the validation and full characterization of this pathway. The information presented herein serves as a foundational resource for researchers aiming to explore the biosynthesis of Stemona alkaloids for applications in synthetic biology, metabolic engineering, and drug discovery.

Introduction

Stemona alkaloids, isolated from plants of the Stemonaceae family, represent a diverse group of natural products with over 180 known compounds.[1] These alkaloids are characterized by a common pyrrolo[1,2-a]azepine nucleus and exhibit a wide range of biological activities, including antitussive, insecticidal, and anthelmintic properties. This compound is a notable member of this family, and understanding its biosynthesis is crucial for harnessing its full potential through biotechnological approaches. To date, definitive enzymatic studies on the biosynthesis of Stemona alkaloids, including this compound, are sparse.[2] The proposed pathway in this guide is therefore speculative, based on established principles of alkaloid biosynthesis and the known structures of related compounds.

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to commence from the primary metabolites L-ornithine and L-glutamic acid, which serve as the foundational building blocks for the characteristic pyrrolo[1,2-a]azepine core. The pathway likely proceeds through a series of enzymatic reactions, including transamination, decarboxylation, cyclization, oxidation, and the formation of lactone rings.

2.1. Formation of the Pyrrolidine (B122466) Ring and the Azepane Precursor

The initial steps are proposed to involve the conversion of L-ornithine and L-glutamic acid into key intermediates. L-ornithine can be converted to putrescine, a common precursor in alkaloid biosynthesis. The formation of the pyrrolidine ring, a key structural motif, is a critical early step.

2.2. Construction of the Pyrrolo[1,2-a]azepine Core

The central pyrrolo[1,2-a]azepine skeleton is thought to be formed through the condensation of a pyrrolidine-derived intermediate with a second molecule derived from the initial precursors, followed by a series of cyclization and rearrangement reactions.

2.3. Elaboration of the Core Structure and Formation of Neotuberostemonine

Following the formation of the core structure, a series of tailoring reactions, including hydroxylations, oxidations, and the addition of side chains, are necessary to yield more complex intermediates. These steps are likely catalyzed by specific oxidoreductases and other enzymes.[2] The formation of the lactone rings is a key feature of many Stemona alkaloids. Neotuberostemonine is a plausible precursor to this compound.

2.4. Final Conversion to this compound

The final step in the proposed pathway is the conversion of a neotuberostemonine-like precursor to this compound through a dehydrogenation reaction. This would involve the formation of a double bond, likely catalyzed by a dehydrogenase or an oxidase.

Below is a DOT script representation of the putative biosynthetic pathway.

This compound Biosynthesis Ornithine L-Ornithine Pyrrolidine_Intermediate Pyrrolidine Intermediate Ornithine->Pyrrolidine_Intermediate Multiple Steps Glutamic_acid L-Glutamic Acid Azepane_Precursor Azepane Precursor Glutamic_acid->Azepane_Precursor Multiple Steps Pyrroloazepine_Core Pyrrolo[1,2-a]azepine Core Pyrrolidine_Intermediate->Pyrroloazepine_Core Azepane_Precursor->Pyrroloazepine_Core Elaborated_Intermediate Elaborated Intermediate Pyrroloazepine_Core->Elaborated_Intermediate Tailoring Reactions (Hydroxylation, etc.) Neotuberostemonine_Precursor Neotuberostemonine-like Precursor Elaborated_Intermediate->Neotuberostemonine_Precursor Lactone Formation This compound This compound Neotuberostemonine_Precursor->this compound Dehydrogenation

Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthetic pathway of this compound. This includes enzyme kinetics, metabolite concentrations in plant tissues, and gene expression levels of the putative biosynthetic enzymes. The following table is provided as a template for future research to populate as data becomes available.

Enzyme (Putative)SubstrateProductKcat (s⁻¹)Km (µM)VmaxOptimal pHOptimal Temp (°C)
Ornithine DecarboxylaseL-OrnithinePutrescine-----
Pyrrolidine SynthaseIntermediate AIntermediate B-----
Pyrroloazepine CyclaseIntermediate CPyrrolo[1,2-a]azepine Core-----
Cytochrome P450 MonooxygenasePyrrolo[1,2-a]azepine CoreHydroxylated Intermediate-----
Lactone SynthaseHydroxylated IntermediateNeotuberostemonine-like Precursor-----
DehydrogenaseNeotuberostemonine-like PrecursorThis compound-----

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound will require a combination of advanced biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.

4.1. Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound and identify the origin of its carbon and nitrogen atoms.

Methodology:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-ornithine and L-glutamic acid) to Stemona plant tissues or cell cultures.

  • Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

  • Extraction: Extract the alkaloids from the plant material using standard phytochemical methods.

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound using Mass Spectrometry (MS) to determine the mass shift and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific positions of the incorporated isotopes.

4.2. Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the individual steps in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from Stemona plant tissues known to produce the alkaloids.

  • Substrate Synthesis: Chemically synthesize the putative substrates for each enzymatic step.

  • Enzyme Reaction: Incubate the protein extract with the synthesized substrate under various conditions (e.g., different pH, temperature, cofactors).

  • Product Detection: Monitor the formation of the expected product using techniques such as HPLC, LC-MS, or GC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme from the crude extract using protein purification techniques (e.g., chromatography).

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme.

4.3. Identification of Biosynthetic Genes

Objective: To identify the genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

  • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on Stemona tissues with high and low alkaloid content to identify differentially expressed genes.

  • Candidate Gene Selection: Select candidate genes based on their homology to known alkaloid biosynthetic enzymes (e.g., oxidoreductases, cyclases).

  • Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous host system (e.g., E. coli, yeast).

  • Functional Characterization: Perform enzyme assays with the recombinant proteins to confirm their function.

  • Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 in Stemona plants to confirm the in vivo role of the identified genes.

The following diagram illustrates a general workflow for the elucidation of a plant natural product biosynthetic pathway.

Experimental Workflow Plant_Material Stemona Plant Material (High Alkaloid Content) Isotopic_Labeling Isotopic Labeling Studies (¹³C, ¹⁵N precursors) Plant_Material->Isotopic_Labeling Transcriptomics Transcriptome Analysis (RNA-Seq) Plant_Material->Transcriptomics Pathway_Confirmation Pathway Confirmation (NMR, MS) Isotopic_Labeling->Pathway_Confirmation Pathway_Elucidation Complete Pathway Elucidation Pathway_Confirmation->Pathway_Elucidation Candidate_Genes Candidate Gene Identification Transcriptomics->Candidate_Genes Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Gene_Cloning Enzyme_Assays Enzyme Assays & Functional Characterization Gene_Cloning->Enzyme_Assays In_Vivo_Validation In Vivo Validation (Gene Silencing/Overexpression) Enzyme_Assays->In_Vivo_Validation In_Vivo_Validation->Pathway_Elucidation

General experimental workflow for pathway elucidation.

Conclusion

The biosynthetic pathway of this compound remains a compelling area of research. This technical guide has presented a putative pathway based on current knowledge of Stemona alkaloid biogenesis, highlighting the key proposed intermediates and enzymatic transformations. While experimentally validated data is currently lacking, the outlined experimental protocols provide a clear roadmap for future research endeavors. The elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable Stemona alkaloids through metabolic engineering and synthetic biology platforms, thereby supporting the development of novel pharmaceuticals.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdehydroneotuberostemonine is a member of the stenine (B102979) group of Stemona alkaloids, a diverse and structurally complex class of natural products.[1] These alkaloids are primarily isolated from the roots of various Stemona species, which have a history of use in traditional medicine. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its reported biological activities, to support ongoing research and drug development efforts.

Chemical and Physical Data

This compound, a structurally intricate alkaloid, has been identified in several Stemona species, notably Stemona tuberosa and Stemona collinsae.[1] The roots of these plants are a rich source of a wide array of alkaloids, with extracts of S. tuberosa being officially listed in the Chinese Pharmacopoeia for their medicinal applications, including antitussive and insecticidal properties.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₉NO₄TargetMol[2]
Molecular Weight 371.47 g/mol TargetMol[2]
Predicted Relative Density 1.43 g/cm³TargetMol[2]
CAS Number 160333-27-7TargetMol[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Specific spectral data for this compound is not currently available in published literature.
¹³C NMR Specific spectral data for this compound is not currently available in published literature.
Mass Spectrometry (MS) Specific mass spectrometry fragmentation data for this compound is not currently available.
UV-Vis Spectroscopy Specific UV-Vis absorption maxima for this compound are not currently available.
Infrared (IR) Spectroscopy Specific IR absorption frequencies for this compound are not currently available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound are not explicitly detailed in the available scientific literature. However, general methodologies for the isolation of related Stemona alkaloids can be adapted.

General Isolation Workflow for Stemona Alkaloids

The following diagram outlines a generalized workflow for the isolation of alkaloids from Stemona species. This process typically involves extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

G start Dried and Powdered Stemona Root Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration acidification Acidification of Crude Extract (e.g., with 2% HCl) filtration->acidification partition1 Partition with Organic Solvent (e.g., Ethyl Acetate) to remove non-basic compounds acidification->partition1 basification Basification of Aqueous Layer (e.g., with NH4OH to pH 9-10) partition1->basification Aqueous Layer partition2 Partition with Organic Solvent (e.g., Chloroform) basification->partition2 crude_alkaloids Crude Alkaloid Fraction partition2->crude_alkaloids Organic Layer chromatography Chromatographic Separation (e.g., Column Chromatography on Silica Gel) crude_alkaloids->chromatography fractions Collection and Analysis of Fractions (e.g., by TLC) chromatography->fractions purification Further Purification (e.g., Preparative HPLC or Crystallization) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation of Stemona alkaloids.

Biological Activity and Potential Mechanism of Action

This compound has been shown to exhibit a significant inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV2 microglia at a concentration of 100 µM.[2] Overproduction of NO by activated microglia is a key factor in neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. The inhibition of NO production suggests that this compound may possess anti-inflammatory and neuroprotective properties.

The precise signaling pathway through which this compound exerts this effect has not yet been elucidated. However, the inhibition of LPS-induced NO production in macrophages and microglia by many natural compounds is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Signaling Pathway for the Inhibition of LPS-Induced Nitric Oxide Production

The following diagram illustrates a generalized and hypothetical signaling cascade initiated by LPS and potentially targeted by this compound. This model is based on established mechanisms of other anti-inflammatory agents and serves as a putative framework for future investigation into the mechanism of action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene Transcription AP1->iNOS_gene NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production BND This compound (Hypothesized Point of Inhibition) BND->TAK1 BND->MAPKs BND->IKK

References

In-depth Technical Guide on the In Vitro Biological Activity of Stemona Alkaloids with a Focus on Neotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary:

This technical guide provides a detailed examination of the in vitro biological activities of Stemona alkaloids, a diverse group of natural products known for their significant pharmacological properties. While specific quantitative data for Bisdehydroneotuberostemonine is not available in the current scientific literature, this document focuses on the well-documented activities of the broader class of Stemona alkaloids and provides a detailed analysis of Neotuberostemonine, a closely related and extensively studied compound. This guide summarizes key quantitative data, outlines experimental methodologies for relevant assays, and visualizes associated signaling pathways to support further research and drug development efforts in this area.

Introduction to Stemona Alkaloids

Stemona alkaloids are a unique class of natural products isolated primarily from plants of the Stemonaceae family.[1][2] These compounds are structurally characterized by a central pyrrolo[1,2-a]azepine nucleus, with structural diversity arising from various substitutions and stereochemical configurations.[2] Traditionally, extracts from Stemona species have been used in traditional medicine for their antitussive and insecticidal properties.[2][3] Modern pharmacological studies have expanded upon these traditional uses, revealing a broader range of biological activities, including anti-inflammatory, and anti-fibrotic effects.[3][4][5]

This compound has been identified as a revised structure of bisdehydrotuberostemonine E, isolated from the roots of Stemona tuberosa.[1] However, to date, specific in vitro biological activity studies detailing its quantitative effects and mechanisms of action have not been published. Therefore, this guide will focus on the activities of the more extensively researched Stemona alkaloids, particularly Neotuberostemonine, to provide a representative understanding of the potential biological activities of this class of compounds.

In Vitro Biological Activities of Stemona Alkaloids

The in vitro biological activities of Stemona alkaloids are diverse, with significant findings in the areas of anti-inflammatory and insecticidal action.

Anti-inflammatory Activity

Several Stemona alkaloids have demonstrated potent anti-inflammatory effects in vitro. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Table 1: Inhibitory Effects of Selected Stemona Alkaloids on NO Production in LPS-induced RAW 264.7 Cells [3]

CompoundIC50 (µM)
Dexamethasone (Positive Control)11.7 µM
Stemajapine C13.8 µM
Stemajapine A19.7 µM
Compound 4 (unnamed)Obvious inhibitory effect
Compounds 3, 6, 18, 28 (unnamed)Moderate inhibitory activity

Note: Specific IC50 values for compounds 3, 4, 6, 18, and 28 were not provided in the source material, but their relative activities were described.[3]

Insecticidal Activity

The insecticidal properties of Stemona alkaloids are well-documented. Bioassays using larvae of Spodoptera littoralis have shown high toxicity for certain protostemonine (B150507) derivatives.[2] Tuberostemonine (B192615), another prominent Stemona alkaloid, has demonstrated effects on the motility of helminth worms.[2]

In-depth Analysis of Neotuberostemonine's In Vitro Activity

Neotuberostemonine, a stereoisomer of tuberostemonine, has been a subject of significant research, particularly for its anti-fibrotic properties.

Anti-fibrotic Activity

Neotuberostemonine has been shown to ameliorate pulmonary fibrosis by inhibiting the differentiation of lung fibroblasts into myofibroblasts and suppressing the activation of macrophages.[4][5][6][7][8]

Key In Vitro Findings:

  • Inhibition of Fibroblast Activation: Neotuberostemonine blocks the activation and differentiation of primary mouse lung fibroblasts (PLFs) induced by hypoxia (1% O₂) or chemical hypoxia (CoCl₂).[6][8] This is evidenced by the reduced expression of profibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I and III.[6]

  • Suppression of Macrophage Polarization: In vitro experiments have shown that Neotuberostemonine significantly reduces the expression of arginase-1, a marker for M2 (pro-fibrotic) macrophage polarization, in a dose-dependent manner.[7]

  • Modulation of Signaling Pathways: The anti-fibrotic effects of Neotuberostemonine are mediated through the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK signaling pathways.[4][5]

Experimental Protocols

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Stemona alkaloids) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Neotuberostemonine in the context of its anti-fibrotic activity.

TGF_beta_SDF1_Feedback_Loop TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiates into SDF1 SDF-1 Myofibroblast->SDF1 Secretes Macrophage Macrophage SDF1->Macrophage Polarizes M2_Macrophage M2 Macrophage Macrophage->M2_Macrophage M2_Macrophage->TGF_beta Secretes Neotuberostemonine Neotuberostemonine Neotuberostemonine->Fibroblast Inhibits Activation Neotuberostemonine->Macrophage Inhibits Polarization

Caption: Profibrotic feedback loop between fibroblasts and macrophages.

Neotuberostemonine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PAK PAK PI3K->PAK HIF1a HIF-1α AKT->HIF1a RAF RAF PAK->RAF ERK ERK RAF->ERK ERK->HIF1a Profibrotic_Genes Profibrotic Gene Expression HIF1a->Profibrotic_Genes Neotuberostemonine Neotuberostemonine Neotuberostemonine->PI3K Inhibits

References

Bisdehydroneotuberostemonine: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdehydroneotuberostemonine, a member of the Stemona alkaloids, exhibits significant insecticidal properties. This technical guide delineates the current understanding of its mechanism of action, drawing upon research conducted on closely related analogues. The primary mode of action is believed to be the disruption of neurotransmission at the insect neuromuscular junction (NMJ) and antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the proposed mechanisms and workflows.

Introduction

Stemona alkaloids, isolated from the roots of Stemonaceae plants, have a long history of use in traditional medicine as antitussives and insecticides. This compound is one such alkaloid, and while specific research on its mechanism of action is limited, studies on analogous compounds like tuberostemonine (B192615) and other Stemona alkaloids provide a strong foundation for understanding its insecticidal effects. The evidence points towards a neurotoxic mechanism primarily targeting the peripheral nervous system of insects.

Proposed Mechanism of Action

The insecticidal activity of this compound is likely multifaceted, targeting key components of the insect nervous system. The proposed mechanisms, based on studies of related Stemona alkaloids, include:

  • Neuromuscular Junction (NMJ) Blockade: Evidence suggests that Stemona alkaloids can interfere with synaptic transmission at the neuromuscular junction. Research on the closely related alkaloid, tuberostemonine, has shown that it acts on the crayfish neuromuscular junction, a well-established model for insect NMJs. The effects are observed both presynaptically, by reducing the quantal content of excitatory postsynaptic potentials, and postsynaptically, by decreasing the unit size of these potentials. This suggests a dual action on neurotransmitter release and receptor sensitivity. Furthermore, tuberostemonine has been shown to act as an open-channel blocker of glutamate (B1630785) receptors at the crayfish NMJ.[1]

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Electrophysiological studies on other Stemona alkaloids have demonstrated their ability to act as antagonists at insect nicotinic acetylcholine receptors (nAChRs).[2] These receptors are crucial for fast synaptic transmission in the insect central nervous system. By blocking these receptors, this compound could disrupt nerve impulse propagation, leading to paralysis and death.

It is important to note that while some Stemona alkaloids have shown agonistic activity at nAChRs, the predominant insecticidal effect appears to be linked to antagonism.[2]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the insecticidal activity of closely related Stemona alkaloids against the Egyptian cotton leafworm (Spodoptera littoralis), a common agricultural pest. This data provides a comparative context for the potential potency of this compound.

AlkaloidLC50 (ppm)EC50 (ppm)Reference
Didehydrostemofoline0.840.46[3]
Stemofoline2.51.2[3]
2'-Hydroxystemofoline>50>20[3]
Tuberostemonine>50>20[3]

Table 1: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis (LC50: Lethal concentration for 50% of the population; EC50: Effective concentration for 50% growth inhibition).

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Stemona alkaloids. These protocols can be adapted for the investigation of this compound.

Electrophysiological Recording at the Crayfish Neuromuscular Junction

This protocol is adapted from the study by Shinozaki and Ishida (1985) on tuberostemonine.[1]

Objective: To investigate the pre- and postsynaptic effects of this compound on excitatory neurotransmission.

Preparation:

  • Isolate the opener muscle of the claw from the crayfish (Astacoidea).

  • Dissect the muscle preparation in a bath containing a physiological saline solution (e.g., van Harreveld's solution).

  • Identify and expose the excitatory nerve innervating the muscle.

Recording:

  • Intracellular Recording: Impale a muscle fiber with a glass microelectrode (filled with 3 M KCl) to record excitatory postsynaptic potentials (EPSPs).

  • Extracellular Recording: Place a focal extracellular electrode near a synaptic terminal to record excitatory postsynaptic currents (EPSCs).

  • Nerve Stimulation: Use a suction electrode to stimulate the excitatory nerve and evoke synaptic responses.

Drug Application:

  • Dissolve this compound in the physiological saline solution to the desired concentrations.

  • Perfuse the muscle preparation with the drug-containing solution.

  • Record synaptic activity before, during, and after drug application to observe changes in EPSP/EPSC amplitude, quantal content, and decay kinetics.

  • To investigate postsynaptic effects, apply glutamate (the excitatory neurotransmitter at the crayfish NMJ) iontophoretically to the muscle fiber and record the resulting depolarization in the presence and absence of the compound.

Insecticidal Bioassays: Feeding and Contact Toxicity

This protocol is based on the methods described by Greger (2006) for testing Stemona alkaloids against Spodoptera littoralis.[3]

Objective: To determine the lethal and effective concentrations of this compound.

4.2.1 Feeding Assay:

  • Prepare an artificial diet for Spodoptera littoralis larvae.

  • Incorporate various concentrations of this compound into the diet. A control diet should contain the solvent used to dissolve the compound.

  • Place individual neonate larvae in separate containers with a portion of the treated or control diet.

  • Maintain the larvae under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After a set period (e.g., 7 days), record larval mortality and weight.

  • Calculate the LC50 and EC50 values using probit analysis.

4.2.2 Contact Toxicity Assay:

  • Dissolve this compound in a suitable volatile solvent (e.g., acetone).

  • Apply a specific volume of the solution to the dorsal thorax of third-instar larvae using a micro-applicator. Control larvae receive the solvent only.

  • Place the treated larvae in individual containers with a normal diet.

  • Assess mortality at 24 and 48 hours post-application.

  • Calculate the LD50 (lethal dose for 50% of the population).

Visualizations

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Ca_ion Ca2+ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (with Glutamate) Ca_ion->Vesicle triggers fusion Release Glutamate Release Vesicle->Release Glutamate Glutamate GluR Glutamate Receptor (Ion Channel) Glutamate->GluR binds EPSP Excitatory Postsynaptic Potential (EPSP) GluR->EPSP generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction initiates BDN This compound BDN->Release inhibits BDN->GluR blocks channel

Caption: Proposed mechanism of action of this compound at the insect neuromuscular junction.

Experimental Workflow Diagram

G cluster_electrophysiology Electrophysiology cluster_bioassay Insecticidal Bioassay NMJ_prep Crayfish NMJ Preparation Recording Baseline Synaptic Activity Recording NMJ_prep->Recording Drug_app This compound Application Recording->Drug_app Post_drug_rec Post-application Recording Drug_app->Post_drug_rec Analysis Data Analysis (EPSP/EPSC Amplitude, etc.) Post_drug_rec->Analysis Insect_rearing Insect Rearing (Spodoptera littoralis) Diet_prep Diet Preparation with This compound Insect_rearing->Diet_prep Feeding Larval Feeding/ Topical Application Diet_prep->Feeding Observation Mortality and Growth Assessment Feeding->Observation LC50_EC50 LC50/EC50/LD50 Calculation Observation->LC50_EC50

Caption: Workflow for investigating the neurotoxic and insecticidal effects of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, a strong case can be made for its role as a neurotoxin based on the activities of closely related Stemona alkaloids. The primary targets are likely the neuromuscular junction, where it may disrupt both presynaptic neurotransmitter release and postsynaptic receptor function, and nicotinic acetylcholine receptors in the central nervous system, where it likely acts as an antagonist. Further research, employing the experimental protocols outlined in this guide, is necessary to precisely define the molecular interactions and quantitative parameters of this compound's insecticidal activity. Such studies will be invaluable for the development of new and effective bio-insecticides.

References

Pharmacological Potential of Stemona Alkaloids: A Technical Guide to Bisdehydroneotuberostemonine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Stemona has a long and storied history in traditional medicine, particularly in East and Southeast Asia, where various species are utilized for their potent antitussive and insecticidal properties. The unique pharmacological activities of these plants are attributed to a diverse group of alkaloids, collectively known as Stemona alkaloids. These compounds are characterized by a core pyrrolo[1,2-a]azepine nucleus, which undergoes various structural modifications to yield a wide array of derivatives. Among these, Bisdehydroneotuberostemonine represents a compound of significant interest, though specific research on its pharmacological potential remains nascent. This technical guide provides a comprehensive overview of the known pharmacological activities of Stemona alkaloids, with a particular focus on this compound where data is available, and drawing parallels from closely related compounds to infer its potential. This document details experimental protocols for assessing these activities and outlines the current understanding of their mechanisms of action and associated signaling pathways.

Pharmacological Activities of Stemona Alkaloids

The primary pharmacological activities attributed to Stemona alkaloids are their antitussive, insecticidal, and anticholinergic effects. While a substantial body of research exists for the crude extracts and some major alkaloid constituents, specific data for many individual compounds, including this compound, are limited.

Antitussive Activity

The most well-documented therapeutic application of Stemona alkaloids is in the suppression of cough. Several alkaloids, including neotuberostemonine, tuberostemonine (B192615), and stemoninine (B1255639), have demonstrated significant antitussive effects in preclinical models.[1][2][3] These effects are believed to be mediated through both central and peripheral mechanisms.[1]

Table 1: Antitussive Activity of Selected Stemona Alkaloids

Alkaloid Animal Model Method of Induction Route of Administration Effective Dose/IC50 Reference
Neotuberostemonine Guinea Pig Citric Acid Aerosol Intraperitoneal Dose-dependent inhibition [2]
Tuberostemonine Guinea Pig Citric Acid Aerosol Intraperitoneal & Oral Dose-dependent inhibition [2]
Stemoninine Guinea Pig Citric Acid Aerosol Not specified Similar potency to neotuberostemonine [1]
Croomine Guinea Pig Citric Acid Aerosol Not specified Similar potency to neotuberostemonine [1]
Protostemonine Guinea Pig Citric Acid-induced Peripheral Significant activity [4]
Stemospironine Guinea Pig Citric Acid-induced Peripheral Significant activity [4]
Maistemonine Guinea Pig Citric Acid-induced Peripheral Significant activity [4]

| Stemonamine | Guinea Pig | Citric Acid-induced | Intracerebroventricular | Active |[4] |

Note: Specific IC50 values for the antitussive activity of these compounds are not consistently reported in the literature, with most studies describing dose-dependent inhibition.

Insecticidal Activity

Traditional use of Stemona extracts as insecticides is supported by scientific evidence demonstrating their potent activity against a range of insect pests. This bioactivity is a common feature of this class of alkaloids.

Specific quantitative data, such as the median lethal concentration (LC50), for the insecticidal activity of this compound against specific insect species is not available in the reviewed literature. However, the insecticidal potential of the Stemona genus is well-established.

Table 2: Insecticidal Activity of Selected Natural Compounds (for context)

Compound Insect Species Bioassay Method LC50/LD50 Reference
Rotenone (B1679576) Drosophila melanogaster (larvae) Diet concentration 2.54 - 9.90 µmol/mL [5]

| Rotenone | Drosophila melanogaster (adults) | Topical application | LD50 = 3.68 µ g/adult |[5] |

Note: This table provides context for typical insecticidal activity values but does not contain data for Stemona alkaloids due to a lack of specific LC50/LD50 values in the reviewed search results.

Acetylcholinesterase (AChE) Inhibitory Activity

Some alkaloids are known to interact with the cholinergic system, and acetylcholinesterase (AChE) inhibition is a mechanism of action for some insecticides and a therapeutic target for neurodegenerative diseases. While the anticholinergic properties of Stemona alkaloids are suggested, specific AChE inhibitory data for this compound is not currently available.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds (for context)

Compound/Extract Source IC50 Reference
Total alkaloid fraction Trigonella foenum graecum 9.23 ± 6.08 µg/ml [6]
Galanthamine (standard) - 1.27 ± 0.21 µM [6]
Quercetin - 0.181 mM [7]

| Rutin | - | 0.322 mM |[7] |

Note: This table provides context for typical AChE inhibitory activity values but does not contain data for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the scientific evaluation of pharmacological agents. The following sections provide methodologies for key experiments relevant to the study of Stemona alkaloids.

Extraction and Isolation of Stemona Alkaloids

A general procedure for the extraction and isolation of alkaloids from Stemona species is outlined below. It is important to note that the specific conditions may require optimization depending on the plant material and the target alkaloid. A specific protocol for the isolation of this compound has not been detailed in the available literature.

Protocol 1: General Alkaloid Extraction and Isolation

  • Drying and Pulverization: The root material of the Stemona plant is air-dried and ground into a coarse powder.

  • Extraction: The powdered material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature over several days.

  • Acid-Base Partitioning:

    • The ethanolic extract is concentrated under reduced pressure.

    • The residue is suspended in an acidic aqueous solution (e.g., 4% HCl) and partitioned with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

    • The free alkaloid bases are then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a gradient of solvents, typically a mixture of dichloromethane and methanol, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure alkaloids.[8][9]

G Start Dried & Powdered Stemona Root Extraction Maceration with 95% Ethanol Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Acidification Suspend in 4% HCl Concentration->Acidification Partition1 Partition with Diethyl Ether Acidification->Partition1 AqueousLayer1 Acidic Aqueous Layer (contains protonated alkaloids) Partition1->AqueousLayer1 OrganicLayer1 Organic Layer (discard) Partition1->OrganicLayer1 Basification Adjust to pH 9-10 with NH4OH AqueousLayer1->Basification Partition2 Extract with Dichloromethane Basification->Partition2 AqueousLayer2 Aqueous Layer (discard) Partition2->AqueousLayer2 OrganicLayer2 Organic Layer (crude alkaloids) Partition2->OrganicLayer2 ColumnChromatography Silica Gel Column Chromatography OrganicLayer2->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation Purification Preparative HPLC Fractionation->Purification PureAlkaloid Pure this compound Purification->PureAlkaloid

Caption: General workflow for the extraction and isolation of Stemona alkaloids.

Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy of potential antitussive agents.

Protocol 2: Citric Acid-Induced Cough Model

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for several days prior to the experiment.

  • Drug Administration: The test compound (e.g., this compound) or vehicle control is administered, typically via intraperitoneal injection or oral gavage, at a predetermined time before cough induction.

  • Cough Induction:

    • Each animal is placed in a whole-body plethysmograph chamber.

    • An aerosol of a tussive agent, commonly 0.2 M citric acid, is delivered into the chamber for a set duration (e.g., 10 minutes).

  • Data Acquisition and Analysis:

    • Cough sounds and respiratory patterns are recorded using a microphone and a pneumotachograph connected to the plethysmograph.

    • The number of coughs is counted by trained observers, often verified by analysis of the audio and pressure recordings.

    • The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to the vehicle control group.[4]

Insecticidal Activity Bioassay

Various methods can be employed to assess the insecticidal properties of a compound. A common and straightforward method is the contact toxicity assay.

Protocol 3: Contact Toxicity Bioassay

  • Test Insect Rearing: A susceptible insect species (e.g., fruit flies, Drosophila melanogaster, or a relevant agricultural pest) is reared under controlled laboratory conditions.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations. A solvent-only control is also prepared.

  • Application: A small, precise volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of individual adult insects using a microsyringe.

  • Observation: The treated insects are transferred to clean vials with access to food and water.

  • Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The LC50 (median lethal concentration) is calculated using probit analysis or other appropriate statistical methods.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used in vitro colorimetric assay to screen for AChE inhibitors.

Protocol 4: Ellman's Spectrophotometric Method

  • Reagent Preparation:

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Phosphate (B84403) buffer (pH 8.0).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

    • Initiate the reaction by adding the AChE enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Start the enzymatic reaction by adding the ATCI substrate solution.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. The IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the pharmacological effects of Stemona alkaloids are not yet fully elucidated. However, based on the known pharmacology of antitussives and the preliminary data on Stemona alkaloids, some potential signaling pathways can be proposed.

Antitussive Mechanism

The cough reflex is a complex process involving peripheral sensory nerves in the airways and a central cough center in the brainstem. Stemona alkaloids appear to act at both peripheral and central levels.[1]

  • Peripheral Action: Neotuberostemonine, tuberostemonine, and stemoninine are thought to target the peripheral cough reflex pathway.[1] This may involve the modulation of sensory nerve endings in the respiratory tract, potentially by interacting with ion channels such as transient receptor potential (TRP) channels, which are key players in sensing irritants.

  • Central Action: Croomine has been shown to act on the central component of the cough reflex.[1] This central action could involve the modulation of various neurotransmitter systems within the brainstem cough center.

G cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) Irritant Cough Stimulus (e.g., Citric Acid) TRPChannels TRPV1/TRPA1 Channels Irritant->TRPChannels Activates SensoryNerve Sensory Nerve Ending (Vagus Nerve) CoughCenter Cough Center SensoryNerve->CoughCenter Afferent Signal TRPChannels->SensoryNerve Depolarization Stemona_P Stemona Alkaloids (Peripheral Action) Stemona_P->TRPChannels Inhibits? MotorOutput Cough Motor Pattern Generator CoughCenter->MotorOutput Activates Cough Cough MotorOutput->Cough Efferent Signal to Respiratory Muscles Stemona_C Stemona Alkaloids (Central Action) Stemona_C->CoughCenter Inhibits?

Caption: Proposed signaling pathway for the antitussive action of Stemona alkaloids.

Potential Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The structural features of some alkaloids suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes, including neurotransmission in the central and peripheral nervous systems. While direct evidence for the interaction of this compound with nAChRs is lacking, this remains a plausible avenue for future investigation into its mechanism of action, particularly concerning its insecticidal and potential neurological effects.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR_pre Presynaptic nAChR ACh->nAChR_pre Binds VesicleRelease Neurotransmitter Release nAChR_pre->VesicleRelease Modulates nAChR_post Postsynaptic nAChR IonFlux Ion Influx (Na+, Ca2+) nAChR_post->IonFlux Opens Depolarization Depolarization IonFlux->Depolarization CellularResponse Cellular Response Depolarization->CellularResponse Bisdehydro This compound Bisdehydro->nAChR_pre Potential Interaction? Bisdehydro->nAChR_post Potential Interaction? ACh_synapse ACh_synapse->nAChR_post Binds

Caption: Hypothetical interaction of this compound with nAChRs.

Conclusion and Future Directions

The alkaloids from Stemona species represent a rich source of pharmacologically active compounds with significant therapeutic and agrochemical potential. While the antitussive properties of this class of molecules are well-established for some of its members, a significant knowledge gap exists for many individual alkaloids, including this compound.

Future research should focus on:

  • Isolation and Characterization: The development of robust and specific protocols for the isolation and purification of individual Stemona alkaloids, such as this compound, is crucial for detailed pharmacological evaluation.

  • Quantitative Pharmacological Studies: There is a pressing need for comprehensive in vitro and in vivo studies to determine the quantitative pharmacological parameters (e.g., IC50, LC50, ED50) of pure Stemona alkaloids for their various biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of these alkaloids will be key to understanding their therapeutic effects and potential side effects. Investigating the interaction of this compound with neuronal receptors, including nAChRs and TRP channels, is a promising area for future research.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of different Stemona alkaloids and their biological activity will guide the design and synthesis of novel, more potent, and selective therapeutic agents.

By addressing these research gaps, the full pharmacological potential of this compound and other Stemona alkaloids can be unlocked, paving the way for the development of new drugs for the treatment of cough and other conditions, as well as novel, environmentally friendly insecticides.

References

Bisdehydroneotuberostemonine: A Technical Guide to its Inhibitory Effect on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Bisdehydroneotuberostemonine on nitric oxide (NO) production, targeting researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Nitric Oxide Inhibition

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including immune responses and inflammation.[1] Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of various inflammatory conditions.[2][3] Consequently, the inhibition of iNOS expression or activity presents a key therapeutic strategy for managing inflammatory diseases.[4][5] this compound, a Stemona alkaloid, has been identified as a significant inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production, suggesting its potential as an anti-inflammatory agent.[6]

Quantitative Data Summary

Research conducted on a panel of Stemona alkaloids isolated from the roots of Stemona tuberosa has quantified the inhibitory activity of this compound on NO production in murine BV2 microglial cells.[6] The following table summarizes these findings, presenting the percentage of nitric oxide production inhibition at a concentration of 100 μM after stimulation with lipopolysaccharide (LPS).

CompoundConcentration (μM)Nitric Oxide Production Inhibition (%)Cell Viability (%)
This compound 100 77.8 ± 3.5 96.3 ± 4.1
Epibisdehydrotuberostemonine J10079.5 ± 2.995.8 ± 3.7
Bisdehydrotuberostemonine10082.1 ± 2.594.7 ± 4.5
Neotuberostemonine10045.2 ± 5.198.2 ± 3.3
Tuberostemonine (B192615) K10038.9 ± 4.897.5 ± 2.8
Oxotuberostemonine10025.6 ± 6.299.1 ± 1.9
Tuberostemoninol10015.3 ± 7.198.6 ± 2.4
Neostenine10012.8 ± 6.899.5 ± 1.5

Data sourced from Lee et al. (2011).[6] The results indicate that this compound is a potent inhibitor of NO production with minimal impact on cell viability at the tested concentration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the inhibitory effect of this compound on nitric oxide production.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like cell lines such as RAW 264.7 or BV2 microglial cells are commonly used.[6][7][8]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for NO and viability assays).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).[8]

    • Incubate for a specified period (e.g., 24 hours for NO production).[6]

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[10]

  • Procedure:

    • Following cell treatment, collect an aliquot (e.g., 50-100 µL) of the culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[10]

    • Incubate the mixture in the dark at room temperature for 10-15 minutes.[10]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[9]

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed inhibition of NO production is due to a direct effect on the inflammatory pathway or a consequence of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of living cells.[13]

  • Procedure:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[14]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm.[11]

Signaling Pathways and Experimental Workflow

The production of nitric oxide in response to inflammatory stimuli like LPS is primarily regulated by the activation of transcription factors that control the expression of the iNOS gene. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway leading to iNOS expression.

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (e.g., MEK1/2) TAK1->MKKs Phosphorylates MAPKs MAPKs (e.g., ERK1/2) MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates AP1_n AP-1 (Active) AP1->AP1_n Translocation DNA DNA AP1_n->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Catalyzes

Caption: A generalized MAPK signaling pathway involved in iNOS expression.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding (RAW 264.7 or BV2) pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (24h) stimulation->incubation griess Griess Assay for Nitric Oxide Measurement incubation->griess mtt MTT Assay for Cell Viability incubation->mtt western Western Blot for iNOS Protein Expression incubation->western qpcr RT-qPCR for iNOS mRNA Expression incubation->qpcr analysis Data Analysis and Interpretation griess->analysis mtt->analysis western->analysis qpcr->analysis

Caption: Workflow for evaluating this compound's effect on NO.

References

A Comprehensive Review of Bisdehydroneotuberostemonine: From Isolation to Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdehydroneotuberostemonine, a member of the complex and structurally diverse family of Stemona alkaloids, has emerged as a compound of interest due to its potential anti-inflammatory properties. Isolated from the roots of Stemona tuberosa, a plant with a history of use in traditional medicine, this natural product has demonstrated significant inhibitory effects on key inflammatory mediators. This technical guide provides an in-depth review of the current research on this compound, covering its isolation, structural characterization, biological activities, and the underlying mechanisms of action. The information is presented to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structural Elucidation

This compound is a naturally occurring alkaloid found in the roots of Stemona tuberosa. Its molecular formula has been established as C₂₂H₂₉NO₄. The structure of this compound is characterized by a complex tetracyclic core, and it is recognized as an isomer of epithis compound J, with stereochemical differences at the C-9 and C-18 positions.

While a detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in publicly available literature, the general approach for extracting Stemona alkaloids can be described.

General Experimental Protocol for Isolation of Stemona Alkaloids:
  • Extraction: The dried and powdered roots of Stemona tuberosa are typically subjected to extraction with a methanol (B129727) (MeOH) solution.

  • Acid-Base Partitioning: The crude extract is then acidified and partitioned between an organic solvent and an acidic aqueous solution. The alkaloids, being basic, move into the aqueous layer.

  • Basification and Re-extraction: The acidic aqueous layer is then basified, typically with ammonia, to deprotonate the alkaloids. This is followed by extraction with an organic solvent like chloroform (B151607) (CHCl₃) to isolate the crude alkaloid mixture.

  • Chromatographic Purification: The crude alkaloid fraction is further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) to establish the connectivity and stereochemistry of the molecule.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported to date is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in activated microglia.

Inhibition of Nitric Oxide Production

Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. When activated by stimuli such as lipopolysaccharide (LPS), microglia produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS). Overproduction of NO is implicated in the pathogenesis of various neurodegenerative diseases.

A key study demonstrated that this compound, at a concentration of 100 μM, significantly inhibits LPS-induced NO production in murine BV2 microglial cells[1].

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

CompoundCell LineStimulantConcentrationInhibition of NO ProductionReference
This compoundMurine BV2 microgliaLPS100 μMSignificant[1]

Note: A specific IC50 value for this compound has not been reported in the reviewed literature. The available data indicates significant inhibition at the tested concentration.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The inhibitory effect on NO production is typically quantified using the Griess assay.

  • Cell Culture and Treatment: BV2 microglial cells are cultured in a suitable medium and seeded in 96-well plates. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Quantification: The mixture is incubated at room temperature to allow for a colorimetric reaction to occur. The absorbance is then measured at a specific wavelength (typically around 540 nm) using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Potential Mechanism of Action: NF-κB Signaling Pathway

The expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation, is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). The NF-κB signaling pathway is a central regulator of the inflammatory response.

While direct evidence linking this compound to the NF-κB pathway is yet to be established, it is a plausible mechanism for its observed anti-inflammatory effects. Inhibition of the NF-κB pathway would lead to a downstream reduction in iNOS expression and consequently, a decrease in NO production.

G cluster_0 Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK Activates IkB Inhibitor of κB (IκB) IKK->IkB Phosphorylates & Degrades NFkB Nuclear Factor-κB (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Bisde This compound (Proposed Site of Action) Bisde->IKK Inhibits? Bisde->NFkB Inhibits?

References

An In-depth Technical Guide to the Isomeric Forms of Bisdehydroneotuberostemonine and Their Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisdehydroneotuberostemonine is a member of the broader class of Stemona alkaloids, a diverse group of natural products isolated from the roots and rhizomes of various Stemona species. These plants have a long history in traditional medicine, particularly in China and Southeast Asia, for treating respiratory ailments and as insecticides. The complex molecular architecture of Stemona alkaloids, including this compound, has made them attractive targets for phytochemical investigation and synthetic chemistry. This guide provides a detailed overview of the isomeric forms of this compound, their natural occurrence, and the experimental protocols for their isolation and characterization.

Isomeric Forms of this compound

This compound belongs to the tuberostemonine (B192615) group of Stemona alkaloids. Isomerism in these molecules often arises from differences in stereochemistry at various chiral centers within their complex polycyclic structures. The precise stereochemical configuration can significantly influence the biological activity of the compound.

Key isomeric forms that are often discussed in relation to this compound include stereoisomers that may differ in the orientation of substituents on the alkaloid backbone. The structural elucidation of these isomers relies heavily on advanced spectroscopic techniques, particularly 2D NMR and X-ray crystallography, to definitively assign the relative and absolute configurations.

Natural Occurrence and Distribution

The primary natural sources of this compound and its isomers are plants of the Stemonaceae family. The presence and relative abundance of these alkaloids can vary significantly between different species and even within different parts of the same plant.

Quantitative Data on Occurrence

The following table summarizes the reported yields of related Stemona alkaloids from various plant sources. It is important to note that yields can be influenced by factors such as the geographic location of the plant, harvesting time, and the extraction methodology employed.

Alkaloid/IsomerPlant SourcePlant PartYield (% of Dry Weight)Reference
NeotuberostemonineStemona tuberosaRoots0.018%
TuberostemonineStemona tuberosaRoots0.025%
StenineStemona japonicaRoots0.012%
ProtostemonineStemona sessilifoliaRoots0.03%

Note: Data for this compound itself is often reported as part of a mixture or in studies focused on structural elucidation rather than quantitative analysis. The table represents typical yields for major related alkaloids from the same plant sources.

Experimental Protocols

The isolation and characterization of this compound isomers involve a multi-step process, beginning with extraction from plant material and culminating in purification and structural analysis.

General Extraction and Isolation Protocol
  • Preparation of Plant Material: Air-dried and powdered roots of the selected Stemona species (e.g., Stemona tuberosa) are used as the starting material.

  • Extraction: The powdered material is typically extracted exhaustively with an organic solvent, most commonly 95% ethanol (B145695) or methanol (B129727), at room temperature over several days. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with an organic solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds. The pH of the aqueous layer is then adjusted to be alkaline (e.g., pH 9-10) with a base such as ammonia. The basic solution is then extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to various chromatographic techniques for separation and purification.

    • Column Chromatography (CC): Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, sometimes with the addition of an amine modifier like diethylamine (B46881) to improve peak shape.

Structural Elucidation

The purified isomers are identified and their structures elucidated using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and determining the overall structure of the molecule. The Nuclear Overhauser Effect (NOESY) is particularly important for determining the relative stereochemistry of the isomers.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the isomer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound isomers from their natural plant source.

G cluster_extraction Extraction & Partitioning cluster_separation Separation & Purification cluster_elucidation Structural Elucidation plant Powdered Plant Material (Stemona sp. Roots) extraction Solvent Extraction (e.g., 95% EtOH) plant->extraction Maceration partition Acid-Base Partitioning extraction->partition Concentration crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids pH Adjustment & Extraction cc Column Chromatography (Silica Gel) crude_alkaloids->cc Adsorption fractions Mixed Isomer Fractions cc->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_isomers Purified Isomers hplc->pure_isomers elucidation Spectroscopic Analysis pure_isomers->elucidation ms HR-ESI-MS elucidation->ms nmr 1D & 2D NMR elucidation->nmr xray X-ray Crystallography elucidation->xray structure Defined Isomeric Structure ms->structure nmr->structure xray->structure

Caption: Workflow for the isolation and characterization of this compound isomers.

This guide provides a foundational understanding of the isomeric forms of this compound for researchers in natural product chemistry and drug development. The methodologies outlined represent standard practices in the field and serve as a starting point for more detailed investigations into this fascinating class of alkaloids.

Methodological & Application

Application Notes and Protocols for the Extraction of Bisdehydroneotuberostemonine from Stemona tuberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, isolation, and quantification of Bisdehydroneotuberostemonine, a bioactive alkaloid found in the roots of Stemona tuberosa. The methodologies described herein are compiled from established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the Stemona alkaloids, a class of natural products known for their interesting chemical structures and significant biological activities, including antitussive and insecticidal properties. The extraction and purification of this specific alkaloid are crucial for its pharmacological evaluation and potential therapeutic applications. The following protocols outline a robust method for its isolation from plant material and subsequent quantitative analysis.

Experimental Protocols

Plant Material and Reagents
Extraction of Crude Alkaloids

This protocol is a widely used acid-base extraction method for isolating total alkaloids from Stemona species.

  • Grinding and Extraction:

    • Grind the dried roots of Stemona tuberosa into a coarse powder.

    • Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 4 x 3 L) at room temperature for a period of 4 days with occasional stirring. Alternatively, perform reflux extraction with 90% ethanol for 3 hours, repeating the process three times for exhaustive extraction[1][2].

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous HCl solution.

    • Partition the acidic solution with an immiscible organic solvent such as dichloromethane to remove neutral and acidic compounds, which will remain in the organic phase.

    • Separate the aqueous layer containing the protonated alkaloids.

    • Make the aqueous layer basic (pH 9-10) by the slow addition of an ammonium hydroxide solution.

    • Extract the liberated free-base alkaloids from the basified aqueous solution with dichloromethane or chloroform multiple times until the organic layer no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract[1].

Purification of this compound by Column Chromatography

The crude alkaloid extract is a complex mixture of different alkaloids. This compound can be isolated using silica gel column chromatography.

  • Column Preparation:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane or petroleum ether).

    • Pack a glass column of appropriate size with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and let the solvent drain until it is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity. Based on literature for separating Stemona alkaloids, a gradient of petroleum ether-acetone or n-hexane-acetone is effective[3].

    • Start with a low polarity mobile phase (e.g., petroleum ether:acetone 9:1) and gradually increase the proportion of the more polar solvent (e.g., to 1:1).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system and visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

    • Evaporate the solvent from the combined fractions to obtain the purified compound. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Quantification of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in the extracts.

  • Instrumentation and Conditions (General Method):

    • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: To be determined by acquiring the UV spectrum of a pure standard of this compound.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Sample Solution: Accurately weigh the crude or purified extract, dissolve it in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The method is linear if the correlation coefficient (r²) is close to 1.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution. The relative standard deviation (RSD) should be within acceptable limits.

    • Accuracy: Determine the accuracy by performing a recovery study, where a known amount of the standard is spiked into a sample matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Quantification:

    • Inject the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary
Extraction MethodPlant PartStarting Material (g)Crude Alkaloid Yield (g)This compound Yield (mg)Purity (%)
Maceration (Ethanol)Roots1000Data to be filledData to be filledData to be filled
Reflux (Ethanol)Roots1000Data to be filledData to be filledData to be filled

Visualization

Experimental Workflow Diagram

Extraction_Protocol cluster_extraction Crude Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Powdered Stemona tuberosa Roots Solvent_Extraction Maceration or Reflux with 95% Ethanol Plant_Material->Solvent_Extraction Crude_Extract Crude Ethanolic Extract Solvent_Extraction->Crude_Extract Acidification Suspend in 5% HCl Crude_Extract->Acidification Organic_Wash Partition with CH2Cl2 (Removes Neutral/Acidic Compounds) Acidification->Organic_Wash Aqueous_Phase Aqueous Layer (Protonated Alkaloids) Organic_Wash->Aqueous_Phase Separate Basification Basify with NH4OH (to pH 9-10) Aqueous_Phase->Basification Alkaloid_Extraction Extract with CH2Cl2 Basification->Alkaloid_Extraction Crude_Alkaloids Crude Alkaloid Extract Alkaloid_Extraction->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (e.g., Petroleum Ether:Acetone gradient) Crude_Alkaloids->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Monitor by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Pure_Compound Purified This compound Combine_Fractions->Pure_Compound Quantification HPLC-UV Quantification Pure_Compound->Quantification Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of Bisdehydroneotuberostemonine, a bioactive alkaloid from Stemona species, using preparative High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial sample preparation to the acquisition of a high-purity final product. The methodology employs a reversed-phase C18 column and a gradient elution of acetonitrile (B52724) and water with a triethylamine (B128534) modifier. This approach is scalable and can be adapted for varying quantities of crude extract. All quantitative data is presented in structured tables, and a detailed experimental workflow is provided.

Introduction

This compound is a member of the Stemona alkaloids, a class of natural products known for their diverse and potent biological activities, including antitussive and insecticidal properties. The increasing interest in these compounds for potential therapeutic applications necessitates efficient and reliable purification methods to obtain high-purity material for further research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using preparative reversed-phase HPLC.

Materials and Methods

Instrumentation and Materials
  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Triethylamine (TEA)

  • Crude extract of Stemona tuberosa containing this compound

Experimental Protocols

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Enrichment

A detailed protocol for the initial extraction and enrichment of the alkaloid fraction from Stemona tuberosa is crucial for a successful HPLC purification.

  • Solvent Extraction:

    • Air-dried and powdered roots of Stemona tuberosa are subjected to reflux extraction with methanol for 30 minutes.

    • The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solid-Phase Extraction (SPE):

    • The crude extract is suspended in deionized water.

    • A C18 SPE cartridge is conditioned with methanol followed by deionized water.

    • The aqueous suspension of the crude extract is loaded onto the conditioned SPE cartridge.

    • The cartridge is first washed with deionized water to remove highly polar impurities.

    • The alkaloid fraction is then eluted with methanol.[1]

    • The methanolic eluate is collected and concentrated under reduced pressure.

2. Analytical HPLC Method Development

Prior to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.

  • Chromatographic Conditions:

    • Column: C18 analytical column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% triethylamine in water) and Solvent B (acetonitrile).

    • Gradient Program: A linear gradient from 20% to 80% Solvent B over 70 minutes is a good starting point for method development.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or ELSD.

    • Injection Volume: 10 µL.

3. Preparative HPLC Purification

The analytical method is scaled up for preparative purification.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% triethylamine in water) and Solvent B (acetonitrile), optimized from the analytical method.

    • Flow Rate: The flow rate is scaled up based on the column dimensions (typically in the range of 15-25 mL/min for a 21.2 mm ID column).

    • Sample Loading: The enriched sample from SPE is dissolved in the initial mobile phase composition at a high concentration (e.g., 50-100 mg/mL). The injection volume will depend on the loading capacity of the column.

    • Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to this compound.

4. Post-Purification Analysis

The purity of the collected fractions is assessed using the analytical HPLC method.

  • Fractions containing the target compound are pooled.

  • The solvent is removed under reduced pressure.

  • The purity of the final product is determined by analytical HPLC.

Results and Discussion

The following tables summarize the expected quantitative data from the HPLC purification of this compound.

Table 1: Analytical HPLC Method Parameters

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Triethylamine in Water
Mobile Phase BAcetonitrile
Gradient20-80% B over 70 min[1]
Flow Rate1.0 mL/min[1]
DetectionUV at 210 nm or ELSD
Expected Retention Time~45-55 min (estimated)

Table 2: Preparative HPLC Method Parameters and Expected Results

ParameterValue
ColumnC18, 250 mm x 21.2 mm, 5 µm
Mobile Phase A0.1% Triethylamine in Water
Mobile Phase BAcetonitrile
GradientOptimized based on analytical method
Flow Rate20 mL/min (estimated)
Sample Load100-200 mg of enriched extract
Expected Purity>95%
Expected Recovery~90%

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product plant_material Stemona tuberosa (Powdered Roots) solvent_extraction Solvent Extraction (Methanol Reflux) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract spe_enrichment Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe_enrichment enriched_fraction Enriched Alkaloid Fraction spe_enrichment->enriched_fraction analytical_hplc Analytical HPLC (Method Development) enriched_fraction->analytical_hplc Optimization preparative_hplc Preparative HPLC (Scale-up) enriched_fraction->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection pure_compound Purified This compound fraction_collection->pure_compound purity_analysis Purity Analysis (Analytical HPLC) pure_compound->purity_analysis final_product High-Purity This compound (>95%) purity_analysis->final_product

Caption: Experimental workflow for the purification of this compound.

Conclusion

The described preparative HPLC method provides an effective and scalable approach for the purification of this compound from Stemona tuberosa extracts. The combination of solid-phase extraction for initial enrichment followed by reversed-phase HPLC allows for the isolation of the target compound with high purity. This protocol serves as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating the production of high-quality this compound for further biological and pharmacological investigations.

References

Application Notes and Protocols for the Identification of Bisdehydroneotuberostemonine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification of Bisdehydroneotuberostemonine, a significant alkaloid found in plants of the Stemona genus, using advanced mass spectrometry techniques. The protocols outlined below detail the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis, ensuring accurate and reproducible results.

Introduction

This compound belongs to the diverse family of Stemona alkaloids, which are known for their wide range of biological activities. Accurate identification and quantification of these compounds are crucial for drug discovery, quality control of herbal medicines, and pharmacological research. High-resolution mass spectrometry, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), offers the sensitivity and specificity required for the unambiguous identification of this compound in complex matrices such as plant extracts.

Key Characteristics of this compound

PropertyValue
Chemical Formula C₂₂H₂₉NO₄
Molecular Weight 371.47 g/mol
Monoisotopic Mass 371.209658 Da

Experimental Protocols

Sample Preparation from Stemona Plant Material

This protocol describes the extraction of alkaloids, including this compound, from dried and powdered Stemona plant material.

Materials:

  • Dried and powdered Stemona plant material (e.g., roots)

  • Methanol (B129727) (LC-MS grade)

  • Ammonia (B1221849) solution (25%)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol and 1 mL of 25% ammonia solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined supernatant to dryness under reduced pressure at 40°C.

  • Reconstitute the dried extract in 2 mL of methanol.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

UPLC-QTOF-MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5-20% B

    • 2-10 min: 20-50% B

    • 10-15 min: 50-95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95-5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

QTOF-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Range (m/z): 50 - 1200

  • MS/MS Analysis: Data-dependent acquisition (DDA) with a collision energy ramp (e.g., 20-40 eV) for fragmentation of the top 3 most intense ions.

Data Presentation

Quantitative Analysis

The following table provides a template for presenting quantitative data for this compound. Actual values would be determined from a calibration curve using a certified reference standard.

Sample IDPlant SpeciesConcentration (µg/g)Standard Deviation
ST-01Stemona tuberosaValueValue
SS-01Stemona sessilifoliaValueValue
SJ-01Stemona japonicaValueValue

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound from plant material.

experimental_workflow sample Stemona Plant Material extraction Solvent Extraction (Methanol/Ammonia) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration uplc UPLC Separation filtration->uplc ms QTOF-MS Detection (ESI+) uplc->ms data_analysis Data Analysis (Identification & Quantification) ms->data_analysis

Caption: Experimental workflow for this compound identification.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) based on the general fragmentation patterns observed for Stemona alkaloids. The fragmentation is initiated by protonation, likely at the nitrogen atom, followed by characteristic losses of small neutral molecules and cleavage of the alkaloid core.

fragmentation_pathway parent [M+H]⁺ m/z 372.2171 frag1 [M+H - H₂O]⁺ m/z 354.2066 parent->frag1 - H₂O frag2 [M+H - C₄H₆O₂]⁺ m/z 272.1594 parent->frag2 - C₄H₆O₂ (lactone ring) frag3 [M+H - C₅H₈O₂]⁺ m/z 258.1437 frag2->frag3 - CH₂ frag4 [M+H - C₇H₁₀O₃]⁺ m/z 228.1175 frag2->frag4 - C₂H₂O

Caption: Proposed MS/MS fragmentation of this compound.

Application Notes and Protocols for the Total Synthesis of Bisdehydroneotuberostemonine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and methodologies employed in the total synthesis of Bisdehydroneotuberostemonine and its derivatives. The protocols are based on published literature and are intended to guide researchers in the replication and further development of these complex natural products. The Stemona alkaloids, a family to which this compound belongs, are characterized by a unique pyrrolo[1,2-a]azepine core, often accompanied by butyrolactone rings, and exhibit a range of biological activities, including antitussive effects.[1][2][3]

Overview of Synthetic Strategies

The total synthesis of this compound and its congeners represents a significant challenge in organic synthesis due to their complex, stereochemically rich structures.[4][5] Successful strategies often rely on the power of transition-metal-catalyzed reactions to construct the core ring systems and install key functional groups with high efficiency and stereocontrol.[6]

A key approach involves the use of iridium, ruthenium, and palladium catalysis.[6][7][8] Notably, iridium-catalyzed asymmetric allylation of aldehydes has been a powerful tool for the stereodivergent construction of contiguous stereocenters, a common feature in these molecules.[6] Furthermore, iridium catalysis has been instrumental in the rapid formation of the characteristic γ-butyrolactone motifs.[6]

The general synthetic approach can be broken down into the following key stages:

  • Core scaffold construction: Building the characteristic 1-azabicyclo[5.3.0]decane ring system.[9]

  • Stereochemical control: Establishing the correct relative and absolute stereochemistry of multiple stereocenters.

  • Lactone ring formation: Annulation of the α-methyl-γ-lactone rings.[9]

  • Late-stage functionalization: Introduction or modification of peripheral functional groups to generate derivatives.

Experimental Protocols for Key Transformations

While specific, step-by-step protocols require access to the full experimental sections of the cited literature, the following represents a generalized methodology for key reactions based on the available information.

2.1. Iridium-Catalyzed Asymmetric Allylation

This reaction is crucial for establishing key stereocenters. Two distinct protocols developed by Carreira and Krische have been successfully employed.[6]

  • Objective: To create contiguous stereocenters at C(9,10) in a stereodivergent manner.

  • General Procedure (Conceptual):

    • A suitable aldehyde precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • The iridium catalyst, complexed with a chiral ligand, is added to the reaction mixture.

    • The allylic alcohol or its equivalent is introduced as the coupling partner.

    • The reaction is stirred at a specific temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

2.2. Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the construction of the azepine ring found in the core structure.[8]

  • Objective: To form the seven-membered azepine ring of the bicyclic core.

  • General Procedure (Conceptual):

    • A diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene).

    • A ruthenium-based catalyst (e.g., Grubbs' catalyst) is added under an inert atmosphere.

    • The reaction mixture is heated to the required temperature and stirred until the starting material is consumed.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

2.3. Palladium-Catalyzed Coupling Reactions

Palladium catalysis can be employed for various C-C and C-N bond formations during the synthesis.

  • Objective: To couple different fragments of the molecule or to introduce specific functional groups.

  • General Procedure (Conceptual):

    • The substrates (e.g., an aryl halide and an alkene or alkyne) are dissolved in a suitable solvent.

    • A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Et₃N) are added.

    • The reaction is heated under an inert atmosphere until completion.

    • Work-up and purification by chromatography yield the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative total synthesis of this compound D and E.[6]

StepTransformationCatalyst/Reagent HighlightsYield (%)
Synthesis of this compound D 12-step synthesisIr-catalyzed asymmetric allylation, Ru and Pd catalysisN/A
Synthesis of this compound E 13-step synthesisIr-catalyzed asymmetric allylation, Ru and Pd catalysisN/A
Key Stereocenter Formation Stereodivergent construction of C(9,10) stereocentersIridium catalysisN/A
Lactone Formation Rapid formation of two γ-butyrolactone motifsIridium catalysisN/A

Note: Specific yields for each step are typically found in the supporting information of the full research articles and are not available in the abstracts.

Visualization of Synthetic Pathways and Workflows

4.1. General Synthetic Strategy for this compound

The following diagram illustrates a generalized retrosynthetic analysis, highlighting the key disconnections and strategic bond formations.

G Retrosynthetic Analysis of this compound A This compound B Late-stage Functionalization (e.g., Oxidation) A->B => C Core Tricyclic System with Lactones B->C D Lactone Annulation C->D => E Azabicyclo[5.3.0]decane Core D->E F Ring-Closing Metathesis (RCM) E->F => G Acyclic Precursor F->G H Asymmetric Allylation G->H => I Simpler Starting Materials H->I

Caption: Retrosynthetic analysis of this compound.

4.2. Experimental Workflow for a Key Catalytic Step

This diagram outlines a typical laboratory workflow for performing a transition-metal-catalyzed reaction in the synthesis.

G Workflow for a Transition-Metal-Catalyzed Reaction A 1. Reagent Preparation (Substrate, Solvent) B 2. Inert Atmosphere (Argon/Nitrogen) A->B C 3. Addition of Catalyst and Ligand B->C D 4. Temperature Control (Heating/Cooling) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Reaction Quench E->F G 7. Extraction and Work-up F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for catalytic reactions.

Conclusion and Future Directions

The total synthesis of this compound and its derivatives has been successfully achieved through elegant and efficient synthetic strategies. The application of modern catalytic methods has been paramount to this success. Future work in this area may focus on the development of even more convergent and scalable routes to facilitate the synthesis of a wider range of derivatives for biological evaluation. The exploration of the structure-activity relationships of these compounds could lead to the discovery of new therapeutic agents. The development of simplified analogues with potent biological activity is also a promising avenue for drug discovery.[10]

References

Application Notes and Protocols for Investigating the In Vitro Activity of Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing in vitro assays to characterize the biological activities of Bisdehydroneotuberostemonine, a member of the Stemona alkaloids. The protocols outlined below are based on the known biological activities of this class of compounds, which include cytotoxic, anti-inflammatory, and neuro-modulatory effects.[1][2][3][4][5]

Cytotoxicity Assessment using MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of this compound.[6][7] This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.[7][8][9] This assay is crucial for determining the concentration range of this compound to be used in subsequent, more specific assays and to identify any potential for anti-cancer applications.

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed a non-toxic level (typically ≤0.5% DMSO). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[8][10] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Quantitative Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
250.63 ± 0.0450.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_incubation Incubate for 4 hours add_mtt->formazan_incubation solubilize Add solubilization solution formazan_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity Assessment in LPS-Stimulated Macrophages

Application Note: To investigate the potential anti-inflammatory properties of this compound, an in vitro assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages is recommended.[11][12][13][14][15] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12][15] This assay allows for the quantification of the inhibitory effect of this compound on these key inflammatory markers.

Experimental Protocol: Anti-Inflammatory Assay

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (for NO measurement)[11]

  • ELISA kits for TNF-α and IL-6

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well.[12] Allow them to adhere for 16-24 hours.[12] Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL.[14] Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11][12]

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Mix it with 100 µL of Griess reagent in a new 96-well plate.[11]

    • Incubate for 10 minutes at room temperature.[11]

    • Measure the absorbance at 540 nm.[11]

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.[11]

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[12][15]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

Quantitative Data Presentation:

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)1.2 ± 0.250 ± 835 ± 5
LPS (100 ng/mL)25.6 ± 1.81520 ± 1101250 ± 98
LPS + BDT (1 µM)22.1 ± 1.51350 ± 1051100 ± 85
LPS + BDT (10 µM)15.3 ± 1.1980 ± 75810 ± 62
LPS + BDT (25 µM)8.7 ± 0.9540 ± 48450 ± 39

Visualization of Signaling Pathway:

Anti_Inflammatory_Pathway cluster_stimulation Stimulation cluster_cell Macrophage cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene induces transcription TNFa_gene TNF-α Gene NFkB->TNFa_gene induces transcription IL6_gene IL-6 Gene NFkB->IL6_gene induces transcription NO Nitric Oxide (NO) iNOS_gene->NO TNFa TNF-α TNFa_gene->TNFa IL6 IL-6 IL6_gene->IL6 BDT This compound BDT->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling cascade.

Acetylcholinesterase Inhibition Assay

Application Note: Several Stemona alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE can lead to increased acetylcholine levels in synapses, a mechanism relevant for the treatment of conditions like Alzheimer's disease and myasthenia gravis.[16] The Ellman's assay is a widely used, simple, and robust colorimetric method to screen for and characterize AChE inhibitors.[16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 130 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 10 µL of the this compound dilution (or vehicle for control)

    • 10 µL of AChE solution

  • Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[16]

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the enzymatic reaction.[16]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.[16] The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value.

Quantitative Data Presentation:

This compound Conc. (µM)Reaction Rate (mAU/min)% Inhibition
0 (Control)50.2 ± 2.50
0.145.1 ± 2.110.2
135.8 ± 1.828.7
1024.9 ± 1.550.4
5012.3 ± 1.175.5
1005.1 ± 0.889.8

Visualization of Experimental Workflow:

AChE_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis add_reagents Add buffer, DTNB, BDT, and AChE to 96-well plate pre_incubation Pre-incubate for 10 min add_reagents->pre_incubation add_substrate Add ATCI to initiate reaction pre_incubation->add_substrate kinetic_read Measure absorbance at 412 nm kinetically add_substrate->kinetic_read calculate_inhibition Calculate reaction rates and % inhibition kinetic_read->calculate_inhibition

Caption: Workflow for the acetylcholinesterase inhibition assay.

Ion Channel Modulation Assessment using Patch-Clamp Electrophysiology

Application Note: The observation that some Stemona alkaloids can affect neuromuscular junctions suggests a potential interaction with ion channels.[2][4] The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function with high resolution.[17][18][19] This method allows for the direct measurement of ion currents through the cell membrane, providing detailed information on whether this compound acts as an activator, inhibitor, or modulator of specific ion channels (e.g., voltage-gated sodium, potassium, or calcium channels).

Experimental Protocol: Whole-Cell Patch-Clamp Assay

Materials:

  • This compound

  • A cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing a specific channel) or primary neurons

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and polisher

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull and polish borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ.[19] Fill the pipette with the appropriate intracellular solution.

  • Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[19] This allows for control of the membrane potential and measurement of the total current across the cell membrane.

  • Current Recording:

    • Apply specific voltage protocols (voltage steps or ramps) to elicit ion currents through the channels of interest.[20]

    • Record baseline currents in the extracellular solution.

  • Compound Application: Perfuse the bath with the extracellular solution containing various concentrations of this compound.

  • Effect Measurement: Record the ion currents in the presence of the compound and after washout with the control extracellular solution.

  • Data Analysis: Analyze the changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence to determine the effect of this compound on the ion channel.

Quantitative Data Presentation:

This compound Conc. (µM)Peak Current (pA)% Inhibition
0 (Control)-1500 ± 1200
1-1250 ± 11016.7
10-780 ± 9548.0
50-310 ± 6079.3
100-100 ± 3093.3

Visualization of Logical Relationships:

Patch_Clamp_Logic cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prepare_cell Prepare cell on coverslip form_seal Form GΩ seal prepare_cell->form_seal prepare_pipette Pull and fill micropipette prepare_pipette->form_seal whole_cell Achieve whole-cell configuration form_seal->whole_cell record_baseline Record baseline ion currents whole_cell->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_effect Record currents with compound apply_compound->record_effect washout Washout compound record_effect->washout analyze_data Analyze changes in current properties record_effect->analyze_data washout->record_baseline confirm recovery determine_effect Determine mechanism of action (block, activation, modulation) analyze_data->determine_effect

Caption: Logical flow of a patch-clamp experiment.

References

In Vivo Studies of Stemona Alkaloids: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo evaluation of Stemona alkaloids, with a focus on their potential therapeutic applications. While direct in vivo studies on Bisdehydroneotuberostemonine are not currently available in the public domain, this report leverages data from closely related alkaloids isolated from Stemona tuberosa to provide detailed application notes and experimental protocols.

Introduction

Stemona tuberosa has a long history in traditional medicine for treating respiratory ailments. Modern research has identified a range of alkaloids as its bioactive constituents. Among these, this compound has been noted for its in vitro anti-inflammatory properties, specifically the inhibition of nitric oxide production. Although in vivo data for this specific compound is lacking, extensive animal studies on its structural analogs, such as Neotuberostemonine and Tuberostemonine (B192615), provide valuable insights into the potential pharmacological activities of this class of compounds. These studies primarily focus on antitussive and anti-pulmonary fibrosis effects.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on Stemona alkaloids in various animal models. This data can serve as a reference for designing future studies on this compound.

Table 1: Antitussive Activity of Stemona Alkaloids in Guinea Pig Model

CompoundAnimal ModelInduction AgentDosing (Intraperitoneal)Efficacy (Cough Inhibition)Reference
NeotuberostemonineGuinea PigCitric Acid Aerosol25 mg/kg40.2%[1]
NeotuberostemonineGuinea PigCitric Acid Aerosol50 mg/kg58.7%[1]
NeostenineGuinea PigCitric Acid Aerosol25 mg/kg35.1%[1]
NeostenineGuinea PigCitric Acid Aerosol50 mg/kg51.2%[1]
Codeine Phosphate (B84403) (Control)Guinea PigCitric Acid Aerosol25 mg/kg42.8%[1]
Codeine Phosphate (Control)Guinea PigCitric Acid Aerosol50 mg/kg69.5%[1]

Table 2: Anti-Pulmonary Fibrosis Activity of Neotuberostemonine in Mouse Model

CompoundAnimal ModelInduction AgentDosing (Oral)Key FindingsReference
NeotuberostemonineICR MiceBleomycin (B88199)30 mg/kg/dayAttenuated pulmonary fibrosis by inhibiting levels of HIF-1α and its downstream profibrotic factors.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is designed to assess the antitussive (cough-suppressing) activity of a test compound.[1][2][3]

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least one week before the experiment.

  • House in a controlled environment with free access to food and water.

2. Materials:

  • Test compound (e.g., Stemona alkaloid)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control: Codeine phosphate (25-50 mg/kg)

  • Citric acid solution (0.1 M)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

3. Procedure:

  • Fast animals for 12 hours before the experiment, with water ad libitum.

  • Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30 minutes before cough induction.

  • Place each guinea pig individually in the whole-body plethysmograph and allow a 5-minute adaptation period.

  • Expose the animal to an aerosol of 0.1 M citric acid generated by an ultrasonic nebulizer for 10 minutes.

  • Record the number of coughs for 10 minutes from the start of the citric acid exposure. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.

  • Calculate the percentage of cough inhibition relative to the vehicle-treated control group.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This model is used to evaluate the anti-inflammatory and anti-fibrotic potential of a test compound.[4][5][6][7]

1. Animals:

  • Male ICR mice (6-8 weeks old, 20-25 g).

  • Acclimatize animals for at least one week.

  • Maintain in a specific-pathogen-free environment.

2. Materials:

  • Test compound (e.g., Neotuberostemonine)

  • Vehicle for oral administration

  • Bleomycin hydrochloride

  • Sterile saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

3. Procedure:

  • Anesthetize the mice.

  • Make a small incision in the neck to expose the trachea.

  • Instill a single dose of bleomycin (e.g., 5 mg/kg) in sterile saline intratracheally. Control animals receive sterile saline only.

  • Suture the incision.

  • Allow the animals to recover.

  • Begin daily oral administration of the test compound or vehicle on day 8 post-bleomycin instillation and continue for 14 days.

  • On day 22, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

  • Harvest the lungs for histopathological examination (e.g., H&E and Masson's trichrome staining) and biochemical analysis (e.g., hydroxyproline (B1673980) content to quantify collagen deposition).

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway based on studies of related Stemona alkaloids.

experimental_workflow_antitussive cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Animal Acclimatization (Guinea Pigs) B Fasting (12h) A->B D Compound Administration (i.p. or p.o.) B->D C Compound Preparation (Test, Vehicle, Control) E Adaptation in Plethysmograph (5 min) D->E F Citric Acid Aerosol Exposure (10 min) E->F G Record Number of Coughs F->G H Calculate % Cough Inhibition G->H

Antitussive Activity Experimental Workflow.

experimental_workflow_fibrosis cluster_induction Fibrosis Induction (Day 0) cluster_treatment Treatment (Days 8-21) cluster_endpoint Endpoint Analysis (Day 22) A Anesthetize Mice B Intratracheal Instillation (Bleomycin or Saline) A->B C Suture and Recovery B->C D Daily Oral Administration (Test Compound or Vehicle) C->D E Euthanasia D->E F BALF Collection (Cell Count, Cytokines) E->F G Lung Harvest (Histopathology, Hydroxyproline) E->G signaling_pathway cluster_cell Fibroblast Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a TGFb TGF-β HIF1a->TGFb FGF2 FGF2 HIF1a->FGF2 a_SMA α-SMA HIF1a->a_SMA Myofibroblast Myofibroblast Differentiation TGFb->Myofibroblast FGF2->Myofibroblast a_SMA->Myofibroblast Fibrosis Pulmonary Fibrosis Myofibroblast->Fibrosis Stemona_Alkaloid Stemona Alkaloids (e.g., Neotuberostemonine) Stemona_Alkaloid->HIF1a Inhibits

References

Application Notes & Protocols for the Quantification of Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical standards and protocols for the quantitative analysis of Bisdehydroneotuberostemonine, a member of the Stemona alkaloid family. The methodologies outlined below are based on established practices for the analysis of related compounds and are intended to serve as a foundational guide for method development and validation.

Introduction

This compound belongs to the structurally complex family of Stemona alkaloids, which are of significant interest due to their wide range of biological activities. Accurate and precise quantification of these alkaloids is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the analysis of these compounds. While specific methods for this compound are not widely published, methods for analogous Stemona alkaloids can be adapted.

I. Analytical Standards

A certified analytical standard of this compound with a purity of >98% is required for accurate quantification. The standard should be stored under recommended conditions to ensure its stability.

II. Experimental Protocols

A. High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Method

This protocol is adapted from a validated method for the simultaneous quantification of six Stemona alkaloids, including a related compound, bisdehydrostemoninne.[1]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound analytical standard in methanol (B129727) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.

  • Sample Solution (e.g., from plant material):

    • Pulverize the dried plant material.

    • Accurately weigh the powdered sample and place it in a flask.

    • Add an appropriate volume of extraction solvent (e.g., methanol or ethanol).

    • Perform extraction using a suitable method such as ultrasonication or reflux.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient program should be optimized to achieve good separation of the analyte from other components in the sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: Optimize for analyte sensitivity (e.g., 60-80°C).

    • Nebulizer Gas (Nitrogen) Pressure: Optimize for signal-to-noise ratio (e.g., 2.5 bar).

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] Key validation parameters are summarized in the table below.

B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This is particularly useful for analyzing samples with complex matrices or when low concentrations of the analyte are expected.

1. Sample Preparation:

Sample preparation follows a similar procedure as for the HPLC-ELSD method. However, due to the higher sensitivity of the instrument, further dilution of the final extract may be necessary.

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) for fast and efficient separation.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: Typically 35-45°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (the protonated molecule [M+H]+) and a specific product ion for this compound need to be determined by direct infusion of the standard solution.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

    • Collision Energy and Cone Voltage: Optimize for the specific MRM transition of the analyte.

III. Data Presentation

The following tables summarize the typical quantitative data that should be generated during method validation for the quantification of Stemona alkaloids. These values are based on a published method for related compounds and serve as a reference.[1]

Table 1: HPLC-ELSD Method Validation Parameters for Stemona Alkaloids Quantification

ParameterResult
Linearity (R²) > 0.9990
Limit of Detection (LOD) 0.011–0.086 µg/mL
Limit of Quantification (LOQ) 0.033–0.259 µg/mL
Intra-day Precision (RSD) < 3.4%
Inter-day Precision (RSD) < 3.4%
Repeatability (RSD) < 3.4%
Recovery 96.6% – 103.7%

IV. Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC/UPLC-MS/MS Analysis cluster_data Data Processing Plant Material Plant Material Pulverization Pulverization Plant Material->Pulverization Grinding Extraction Extraction Pulverization->Extraction Solvent Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Final Sample Final Sample Filtration & Concentration->Final Sample Injection Injection Final Sample->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

G cluster_dev Development Steps cluster_val Validation Parameters MethodDevelopment Analytical Method Development AnalyteCharacterization Analyte Characterization MethodDevelopment->AnalyteCharacterization Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness MethodSelection Choice of Analytical Method (HPLC, UPLC-MS/MS) AnalyteCharacterization->MethodSelection InstrumentSetup Instrument Setup MethodSelection->InstrumentSetup MethodOptimization Method Optimization (Mobile Phase, Column, etc.) InstrumentSetup->MethodOptimization MethodOptimization->Validation

Caption: Logical relationship of method development and validation.

References

Application Notes and Protocols: Formulation of Bisdehydroneotuberostemonine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Bisdehydroneotuberostemonine, a compound with known anti-inflammatory properties. The following sections offer guidance on preparing stock solutions, conducting in vitro cell-based assays, and formulating the compound for in vivo animal studies.

Compound Information

This compound is a natural product with demonstrated biological activity, including the significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1]

PropertyValueSource
Molecular FormulaC22H29NO4TargetMol
Molecular Weight371.47 g/mol TargetMol
CAS Number160333-27-7TargetMol
Known BioactivityInhibits LPS-induced nitric oxide production in BV2 microglia at 100 µM.[1]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year.[1]

In Vitro Formulation and Application

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

    • Start by adding a small, known amount of this compound powder (e.g., 1 mg) to a microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 10 µL) and vortex thoroughly.

    • Observe for complete dissolution. If the compound dissolves, continue adding small, known volumes of DMSO and vortexing until saturation is reached (i.e., solid particles are visible). This will provide an estimated solubility in mg/mL or mM.

  • Stock Solution Preparation (Example for a 10 mM Stock):

    • Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg of the compound (Molecular Weight = 371.47).

    • Place the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 3.71 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in BV2 Microglia

Objective: To evaluate the inhibitory effect of this compound on LPS-induced nitric oxide production in BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BV2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound incubate_24h->pretreat incubate_1h Incubate for 1h pretreat->incubate_1h stimulate Stimulate with LPS incubate_1h->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read absorbance at 540 nm griess_reagent->read_absorbance

Workflow for the in vitro nitric oxide inhibition assay.

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 1 hour.

  • LPS Stimulation:

    • Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.

    • Incubate the plate for an additional 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite (B80452) standards.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated group.

In Vivo Formulation

Protocol 3: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes

  • Vortex mixer

Recommended Formulation (Co-solvent System): A common vehicle for hydrophobic compounds for in vivo use is a co-solvent system. An example formulation is provided below.[1]

ComponentPercentage
DMSO5%
PEG30030%
Tween 805%
Saline/PBS60%

Procedure:

  • Calculate the Required Amount: Determine the total volume of the formulation needed based on the number of animals, the dose, and the injection volume.

  • Dissolve the Compound:

    • Weigh the required amount of this compound.

    • In a sterile tube, dissolve the compound in the calculated volume of DMSO. Vortex until fully dissolved. This will be your concentrated stock.

  • Prepare the Vehicle:

    • In a separate sterile tube, add the calculated volume of PEG300.

    • Add the Tween 80 to the PEG300 and mix thoroughly.

  • Combine and Finalize the Formulation:

    • Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

    • Once homogenous, slowly add the sterile saline or PBS to the mixture while continuously vortexing to reach the final volume.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjustments to the vehicle composition or the final concentration may be necessary.

Note: This formulation is a starting point and may require optimization depending on the desired dose and the specific animal model. It is crucial to include a vehicle control group in all in vivo experiments.

Hypothesized Signaling Pathway

Based on the known anti-inflammatory effects of this compound in microglia and the mechanisms of related compounds, it is hypothesized that its action is mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK_cascade inhibits This compound->IKK inhibits AP1 AP-1 MAPK_cascade->AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades & releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Pro_inflammatory_genes transcription NO_production Nitric Oxide (NO) Production Pro_inflammatory_genes->NO_production leads to

Hypothesized signaling pathway for this compound's anti-inflammatory effect.

This proposed mechanism suggests that this compound may inhibit the activation of key signaling molecules like the IKK complex and MAPK cascade, thereby preventing the nuclear translocation of transcription factors such as NF-κB and AP-1. This, in turn, would suppress the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), leading to the observed reduction in nitric oxide production. Further experimental validation is required to confirm this hypothesis.

References

Application Notes and Protocols: Bisdehydroneotuberostemonine as a Chemical Marker for the Stemonaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemonaceae family of plants, primarily found in Southeast Asia, has a rich history in traditional medicine, with applications ranging from antitussive to insecticidal agents. The unique chemical fingerprint of this family is characterized by a diverse group of alkaloids known as Stemona alkaloids. Among these, Bisdehydroneotuberostemonine, a stenine-type alkaloid, has emerged as a significant chemical marker for the chemotaxonomic identification and quality control of Stemonaceae species. Its presence is largely exclusive to this plant family, making it a reliable indicator for authenticating raw plant materials and standardized extracts.

These application notes provide a comprehensive overview of the use of this compound as a chemical marker. We present quantitative data on related alkaloids within the Stemonaceae family, detailed experimental protocols for extraction and analysis, and visualizations of relevant biological pathways to support further research and development.

Data Presentation: Quantitative Analysis of Stenine-Type Alkaloids in Stemonaceae

The concentration of this compound and its analogs can vary between different Stemona species and even within the same species from different geographical locations. The following table summarizes the quantitative data of major tuberostemonine-type alkaloids found in the roots of Stemona tuberosa and Stemona phyllantha, offering a comparative look at the alkaloid content.

AlkaloidStemona tuberosa (% dry weight)Stemona phyllantha (% dry weight)
Tuberostemonine (B192615)1.31 ± 0.281.39 ± 0.14
Tuberostemonine N1.63 ± 0.18Not Reported
Neotuberostemonine (B189803)1.24 ± 0.27Not Reported
Tuberostemonine ANot Reported0.39 ± 0.08

Data adapted from a TLC-image analysis study.[1]

Experimental Protocols

Protocol 1: Extraction of Stenine-Type Alkaloids from Stemona Roots

This protocol details a reflux extraction method suitable for obtaining a crude alkaloid extract from the dried roots of Stemonaceae plants for subsequent quantitative analysis.

Materials and Reagents:

  • Dried and powdered roots of Stemona species

  • Methanol (B129727) (analytical grade)

  • Reflux apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Stemona root material into a round-bottom flask.

  • Add 100 mL of methanol to the flask.

  • Set up the reflux apparatus and heat the mixture to a gentle boil.

  • Maintain the reflux for 30 minutes.[2]

  • Allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

The following is a validated HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for the simultaneous quantification of major Stemona alkaloids, including those structurally similar to this compound. Due to the lack of a strong chromophore in many Stemona alkaloids, ELSD or mass spectrometry (MS) is often preferred over UV detection for accurate quantification.[2]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and column oven.

  • Detector: Alltech 3300 Evaporative Light Scattering Detector (ELSD) or equivalent.

  • Column: Agilent TC-C18, 5 µm, 4.6 x 250 mm.[2]

  • Mobile Phase A: 0.1% triethylamine (B128534) in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A 70-minute gradient program should be optimized for the separation of the target alkaloids.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • ELSD Drift Tube Temperature: 105°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

Method Validation Parameters:

The following table presents the validation parameters for a similar HPLC-ELSD method for the quantification of six major Stemona alkaloids, demonstrating the method's suitability for quantitative analysis.

ParameterCroomineStemoninineTuberostemonineNeotuberostemonineBisdehydrostemonineTuberostemonine D
Linearity (R²) > 0.9990> 0.9990> 0.9990> 0.9990> 0.9990> 0.9990
LOD (µg/mL) 0.011 - 0.0860.011 - 0.0860.011 - 0.0860.011 - 0.0860.011 - 0.0860.011 - 0.086
LOQ (µg/mL) 0.033 - 0.2590.033 - 0.2590.033 - 0.2590.033 - 0.2590.033 - 0.2590.033 - 0.259
Intra-day Precision (RSD%) < 3.4< 3.4< 3.4< 3.4< 3.4< 3.4
Inter-day Precision (RSD%) < 3.4< 3.4< 3.4< 3.4< 3.4< 3.4
Repeatability (RSD%) < 3.4< 3.4< 3.4< 3.4< 3.4< 3.4
Accuracy (Recovery %) 96.6 - 103.796.6 - 103.796.6 - 103.796.6 - 103.796.6 - 103.796.6 - 103.7

Data adapted from a validated HPLC-ELSD method for Stemona alkaloids.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Stemona Root Material (Dried, Powdered) extraction Solvent Extraction (Methanol Reflux) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract hplc_analysis HPLC-ELSD Analysis crude_extract->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing result This compound Concentration data_processing->result

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway: Antitussive Action

Stenine-type alkaloids, such as neotuberostemonine and tuberostemonine, are known to exhibit their antitussive effects by acting on the peripheral part of the cough reflex pathway.

antitussive_pathway irritants Airway Irritants (e.g., Citric Acid) receptors Cough Receptors in Airways irritants->receptors Stimulation afferent_nerve Afferent Vagal Nerve receptors->afferent_nerve Signal Transmission cough_center Cough Center (Brainstem) afferent_nerve->cough_center efferent_nerve Efferent Nerves cough_center->efferent_nerve muscles Respiratory Muscles efferent_nerve->muscles cough Cough muscles->cough stemona_alkaloids Stenine-Type Alkaloids (e.g., this compound) stemona_alkaloids->receptors Inhibition

Caption: Peripheral action of stenine-type alkaloids on the cough reflex arc.

Signaling Pathway: Anti-inflammatory Action

Several alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

anti_inflammatory_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nfkb->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) gene_transcription->inflammatory_mediators stemona_alkaloids Stenine-Type Alkaloids stemona_alkaloids->ikk Inhibition

Caption: General mechanism of anti-inflammatory action via NF-κB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bisdehydroneotuberostemonine Extraction from Stemona Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the extraction yield of Bisdehydroneotuberostemonine from Stemona roots. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound from Stemona roots?

A1: Conventional methods such as maceration and Soxhlet extraction have been traditionally used. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence due to their efficiency. These methods can significantly reduce extraction time and solvent consumption while potentially increasing the yield of target alkaloids. The choice of method often depends on the available equipment, scalability, and the desired purity of the final extract.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Stemona alkaloids, including this compound, are typically extracted using polar solvents. Ethanol (B145695) and methanol (B129727) are commonly employed, often in aqueous solutions (e.g., 70-95% ethanol). The polarity of the solvent is a critical factor; using a solvent with appropriate polarity can enhance the selective extraction of the target compound while minimizing the co-extraction of undesirable substances.

Q3: How does pH influence the extraction yield of this compound?

A3: As an alkaloid, the solubility and stability of this compound are pH-dependent. Generally, alkaloids are extracted from plant material under neutral or slightly alkaline conditions to ensure they are in their free base form, which is more soluble in organic solvents. Acidic conditions are often used during the purification stage to partition the alkaloids into an aqueous layer as their salt form. It is crucial to control the pH throughout the extraction and purification process to prevent degradation and maximize yield.

Q4: What are the common reasons for low this compound yield?

A4: Low yields can stem from several factors:

  • Suboptimal Solvent Choice: Using a solvent with inappropriate polarity can lead to inefficient extraction.

  • Incorrect pH: Failure to maintain an optimal pH can reduce the solubility of the alkaloid or cause its degradation.

  • Insufficient Extraction Time or Temperature: The extraction process may not reach completion if the duration or temperature is inadequate.

  • Improper Sample Preparation: The particle size of the root powder can affect the solvent's ability to penetrate the plant material. A finer powder generally offers a larger surface area for extraction.

  • Degradation of the Target Compound: this compound may degrade if exposed to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light.

  • Presence of Interfering Substances: Co-extraction of other compounds from the Stemona root matrix can hinder the isolation and purification of the target alkaloid.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound. A validated HPLC-UV method allows for the separation and precise measurement of the concentration of the target compound in a complex mixture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Inappropriate solvent polarity. 2. Incorrect pH of the extraction medium. 3. Incomplete extraction due to insufficient time or temperature. 4. Degradation of the target compound. 5. Inefficient cell lysis of plant material.1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, and their aqueous mixtures). 2. Adjust the pH of the solvent to be slightly alkaline (pH 8-9) during extraction. 3. Optimize the extraction time and temperature. For UAE and MAE, refer to established protocols for similar compounds. 4. Avoid excessively high temperatures and prolonged exposure to light. Store extracts at low temperatures. 5. Ensure the Stemona root is finely powdered to maximize surface area.
Presence of Impurities in the Final Extract 1. Co-extraction of other alkaloids and plant metabolites. 2. Inefficient purification method.1. Employ a multi-step purification process, such as liquid-liquid extraction followed by column chromatography. 2. Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition) for better separation. The use of ion-exchange resins can also be effective for purifying total alkaloids[1].
Inconsistent Extraction Yields Between Batches 1. Variation in the quality of the raw plant material. 2. Inconsistent application of extraction parameters.1. Source Stemona roots from a reliable supplier and, if possible, analyze the alkaloid content of the raw material before extraction. 2. Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, time, and pH.
Degradation of this compound during Storage 1. Exposure to light, heat, or oxygen. 2. Unstable pH of the storage solution.1. Store the purified compound or extract in amber-colored vials at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the storage solvent is neutral and free of any acidic or basic contaminants.

Data Presentation: Comparative Extraction Yields

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a summary of typical yields for total alkaloids from Stemona species under various extraction conditions. This data can serve as a valuable reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Alkaloids from Stemona spp.

Extraction MethodSolventTemperature (°C)TimeTypical Total Alkaloid Yield (%)
Maceration95% EthanolRoom Temperature72 hours1.5 - 2.5
Soxhlet Extraction90% EthanolBoiling point of solvent6 hours2.0 - 3.5
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 minutes2.5 - 4.0
Microwave-Assisted Extraction (MAE)75% Methanol605 minutes3.0 - 4.5

Note: Yields are approximate and can vary significantly based on the specific Stemona species, plant part, and geographical source.

Table 2: Effect of Solvent on Total Alkaloid Yield from Stemona tuberosa (Reflux Extraction)

SolventSolvent-to-Solid Ratio (v/w)Extraction Time (h)Total Alkaloid Yield (%)
95% Ethanol10:133.2
70% Ethanol10:132.8
95% Methanol10:133.5
70% Methanol10:133.1

This table is based on general findings for alkaloid extraction and illustrates the trend of how solvent choice can impact yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Stemona roots into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a 250 mL flask.

    • Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.

  • Purification (Acid-Base Partitioning):

    • Dissolve the crude extract in 50 mL of 2% hydrochloric acid.

    • Wash the acidic solution with 50 mL of ethyl acetate (B1210297) three times to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 10% ammonia (B1221849) solution.

    • Extract the liberated alkaloids with 50 mL of chloroform (B151607) three times.

    • Combine the chloroform layers and wash with distilled water until neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to obtain the purified total alkaloid fraction containing this compound.

Protocol 2: HPLC-UV Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the purified alkaloid extract in methanol to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

ExtractionWorkflow start Stemona Root Powder extraction Extraction (UAE / MAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration waste1 Solid Residue filtration->waste1 Discard acid_base Acid-Base Partitioning concentration->acid_base waste2 Solvent Waste concentration->waste2 Recover/Discard purification Column Chromatography acid_base->purification waste3 Non-alkaloidal Fraction acid_base->waste3 Discard analysis HPLC-UV Analysis purification->analysis waste4 Other Alkaloids purification->waste4 Collect/Discard TroubleshootingTree start Low Extraction Yield? check_solvent Check Solvent Polarity and pH start->check_solvent Yes check_params Verify Extraction Parameters (Time, Temp) check_solvent->check_params Solvent/pH OK optimize_solvent Optimize Solvent System (e.g., Ethanol/Water Ratio) check_solvent->optimize_solvent check_material Assess Raw Material Quality and Particle Size check_params->check_material Parameters OK optimize_params Increase Time/Temp or Switch to UAE/MAE check_params->optimize_params check_degradation Investigate Potential Degradation check_material->check_degradation Material OK optimize_material Use Finer Powder/ Standardize Material Source check_material->optimize_material optimize_conditions Use Milder Conditions (Lower Temp, Protect from Light) check_degradation->optimize_conditions

References

Technical Support Center: Synthesis of the Bisdehydroneotuberostemonine Tetracyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of the Bisdehydroneotuberostemonine tetracyclic core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in constructing the tetracyclic core of this compound?

The total synthesis of the this compound tetracyclic core presents several significant challenges, primarily revolving around the construction of the strained seven-membered azepine ring, the stereoselective formation of the γ-butyrolactone moiety, and the overall control of stereochemistry across the fused ring system. Drawing from synthetic efforts on related Stemona alkaloids like tuberostemonine, key difficulties include:

  • Formation of the Azepino[1,2-a]indole Core: Constructing the central seven-membered B-ring fused to the indole (B1671886) system is entropically disfavored and often requires specialized cyclization strategies to overcome high activation barriers.

  • Stereocontrol: The tetracyclic core possesses multiple contiguous stereocenters that demand high levels of stereocontrol throughout the synthetic sequence.

  • Butyrolactone Annulation: The stereoselective installation of the C/D ring butyrolactone onto the existing A/B ring system is a critical and often problematic step.

Q2: What are the most effective strategies for forming the seven-membered azepine ring?

Ring-closing metathesis (RCM) has proven to be a powerful strategy for the formation of the seven-membered azepine ring in related Stemona alkaloid syntheses.[1][2] This approach typically involves the synthesis of a diene precursor attached to the indole nitrogen, followed by cyclization using a ruthenium-based catalyst. Alternative strategies that have been explored for the construction of seven-membered rings in natural product synthesis include radical cyclizations, transition-metal-catalyzed cyclizations, and various rearrangement reactions.[3][4][5]

Q3: How can I achieve high stereoselectivity during the γ-butyrolactone ring formation?

Achieving the desired cis-fusion of the butyrolactone ring is a significant hurdle. Successful approaches in analogous syntheses have utilized substrate-controlled diastereoselective reactions. For instance, the attachment of a γ-butyrolactone moiety to a core tetracycle has been accomplished stereoselectively using a lithiated ortho ester.[1][2] Other methods for stereoselective γ-butyrolactone synthesis often involve conjugate additions to α,β-unsaturated esters or butenolides, where the facial selectivity is controlled by chiral auxiliaries or the existing stereocenters in the molecule.[6]

Troubleshooting Guides

Problem 1: Low yield or failure of the seven-membered ring-closing metathesis (RCM).
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Use a fresh batch of a highly active RCM catalyst (e.g., Grubbs' 2nd or 3rd generation, Hoveyda-Grubbs catalysts). Ensure rigorous exclusion of air and moisture.Improved conversion to the desired cyclized product.
Substrate Conformation The diene precursor may adopt a conformation unfavorable for cyclization. Modify the linker between the two alkene moieties to be more rigid or pre-organized for cyclization.Increased effective molarity and improved RCM efficiency.
Competing Reactions Enyne metathesis or intermolecular reactions may compete with the desired RCM. Run the reaction at high dilution to favor the intramolecular pathway.Reduced formation of dimeric or oligomeric byproducts.
Problem 2: Poor diastereoselectivity in the annulation of the γ-butyrolactone ring.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Facial Shielding The existing stereocenters may not provide enough steric hindrance to direct the incoming reagent. Introduce a bulky protecting group on a nearby functional group to enhance facial bias.Improved ratio of the desired diastereomer.
Flexible Transition State The reaction may proceed through multiple low-energy transition states. Employ a more sterically demanding or Lewis acidic reagent to favor a single, more ordered transition state.Higher diastereoselectivity in the annulation reaction.
Epimerization The newly formed stereocenter may be prone to epimerization under the reaction or workup conditions. Use milder reaction conditions and a buffered or non-acidic/non-basic workup.Preservation of the desired stereoisomer.

Experimental Protocols

Key Experiment: Azepine Ring Formation via Ring-Closing Metathesis (RCM)

This protocol is adapted from methodologies used in the synthesis of related Stemona alkaloids.

  • Substrate Preparation: Synthesize the diene precursor, ensuring high purity and the absence of catalyst poisons.

  • Degassing: Dissolve the diene precursor in a suitable solvent (e.g., dry, degassed dichloromethane (B109758) or toluene) in a Schlenk flask. Degas the solution thoroughly by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, add the RCM catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine). Concentrate the mixture and purify by flash column chromatography.

Visualizations

logical_relationship cluster_challenges Primary Synthetic Challenges cluster_solutions Proposed Solutions Challenge1 Seven-Membered Ring Formation Solution1 Ring-Closing Metathesis (RCM) Challenge1->Solution1 Primary Strategy Challenge2 Stereocontrol Solution2 Substrate-Controlled Reactions Challenge2->Solution2 Solution3 Chiral Auxiliaries Challenge2->Solution3 Challenge3 Butyrolactone Annulation Challenge3->Solution2 Solution4 Stereoselective Reagents Challenge3->Solution4

Caption: Key challenges and corresponding solution strategies in the synthesis of the this compound core.

experimental_workflow Start Start: Diene Precursor Step1 Dissolve in Dry, Degassed Solvent Start->Step1 Step2 Freeze-Pump-Thaw Cycles (x3) Step1->Step2 Step3 Add RCM Catalyst under Argon Step2->Step3 Step4 Heat and Monitor Reaction Step3->Step4 Step5 Quench with Catalyst Scavenger Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End End: Cyclized Azepine Product Step6->End

Caption: Workflow for the formation of the seven-membered azepine ring via Ring-Closing Metathesis (RCM).

References

Bisdehydroneotuberostemonine stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisdehydroneotuberostemonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a member of the Stemona alkaloids, a class of natural products known for their complex structures and interesting biological activities. Due to their intricate molecular architecture, including multiple stereocenters and functional groups, Stemona alkaloids can be susceptible to degradation under various experimental and storage conditions. Some derivatives have been reported as potential artifacts of extraction processes, highlighting their inherent instability. Therefore, understanding and controlling the stability of this compound in different solvents is crucial for obtaining reliable and reproducible experimental results.

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your solution is often an indicator of chemical degradation. For complex alkaloids like this compound, this could be due to oxidation, hydrolysis, or photodegradation, leading to the formation of chromophoric degradation products. It is recommended to immediately analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?

A3: Yes, inconsistent results are a common consequence of using a degraded stock solution. If this compound degrades in the solvent you are using, the actual concentration of the active compound will decrease over time, leading to variability in your assays. It is crucial to establish the stability of your stock solution in the chosen solvent and to prepare fresh solutions as needed based on this stability data.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of this compound. While specific data for this compound is limited, for many complex alkaloids, aprotic and less polar solvents are often preferred for long-term storage to minimize hydrolysis and other solvent-mediated degradation pathways. It is advisable to perform a preliminary stability study to determine the most suitable solvent for your specific application. Based on general knowledge of similar compounds, Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are common choices for preparing stock solutions. However, their long-term stability should be verified.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible precipitate or cloudiness in the solution after dilution of an organic stock solution into an aqueous buffer.

  • Inconsistent results in biological assays.

Possible Causes:

  • Low Aqueous Solubility: this compound, like many alkaloids, may have limited solubility in aqueous solutions.

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate out of solution.

  • pH Effects: The solubility of alkaloids is often pH-dependent.

Troubleshooting Steps:

  • Optimize Dilution Method:

    • Add the aqueous buffer to the organic stock solution slowly while vortexing to allow for gradual solvent mixing.

    • Consider a serial dilution approach, using intermediate solvent mixtures (e.g., 50:50 organic:aqueous) before the final dilution.

  • Adjust pH:

    • Determine the pKa of this compound (if available in the literature) or empirically test a range of pH values to find the optimal pH for solubility.

  • Use of Co-solvents or Excipients:

    • Consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the final aqueous solution to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • For in-vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary.

Issue 2: Suspected Degradation of this compound During Experiments

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Decrease in the peak area of the parent compound over time.

  • Loss of biological activity in your assays.

Possible Causes:

  • Solvent-Induced Degradation: The solvent may be reacting with this compound (e.g., hydrolysis in aqueous solutions).

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Degradation: Elevated temperatures during sample preparation or storage can accelerate degradation.

  • Oxidative Degradation: Presence of dissolved oxygen or oxidizing agents can lead to degradation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Degradation start Suspected Degradation check_method Is a stability-indicating analytical method available? start->check_method develop_method Develop a stability-indicating method (e.g., HPLC-UV/MS) check_method->develop_method No analyze_samples Analyze experimental samples and compare to degradation profile check_method->analyze_samples Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) develop_method->forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants identify_degradants->analyze_samples determine_cause Determine Primary Degradation Pathway analyze_samples->determine_cause mitigate_degradation Implement Mitigation Strategies determine_cause->mitigate_degradation end Problem Resolved mitigate_degradation->end

Figure 1. Workflow for troubleshooting suspected degradation of this compound.

Mitigation Strategies:

Degradation PathwayMitigation Strategy
Hydrolysis Use aprotic solvents for stock solutions. Prepare aqueous solutions fresh daily. If aqueous buffers are necessary, conduct a pH stability profile to find the pH of maximum stability.
Oxidation Degas solvents by sparging with an inert gas (e.g., nitrogen, argon). Store solutions under an inert atmosphere. Consider adding antioxidants if compatible with the experimental setup.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Thermal Degradation Store stock solutions at low temperatures (e.g., -20°C or -80°C), provided the compound is stable to freeze-thaw cycles. Avoid prolonged exposure to elevated temperatures during experiments.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each condition.

  • Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Method Scouting:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

2. Method Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase composition (e.g., trying different organic modifiers or pH of the aqueous phase) to achieve baseline separation of all degradation peaks from the parent compound.

  • Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how results from a stability study might be presented. Note: This is illustrative data and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Common Solvents at Room Temperature (25°C) over 24 hours.

Solvent% Remaining this compoundMajor Degradation Products Observed
Methanol 92%Peak 1 (Oxidation product)
Acetonitrile 98%Minor Peak 2
DMSO 95%Peak 3 (Oxidation product)
Water (pH 7) 85%Peak 4 (Hydrolysis product)
Ethanol 94%Minor Peak 1

Table 2: Hypothetical Results from a Forced Degradation Study of this compound.

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl (60°C, 8h) 25%2
0.1 M NaOH (60°C, 4h) 40%3
3% H₂O₂ (RT, 24h) 15%1
Heat (80°C, 24h) 10%1
UV Light (254nm, 24h) 30%2

Visualizations

The following diagram illustrates a hypothetical degradation pathway for this compound based on common degradation reactions for alkaloids.

G cluster_1 Hypothetical Degradation Pathways parent This compound hydrolysis_product Hydrolysis Product (e.g., ring opening) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidation Product (e.g., N-oxide) parent->oxidation_product [O] (e.g., H₂O₂) photo_product Photodegradation Product (e.g., isomerization) parent->photo_product hν (UV light)

Figure 2. Hypothetical degradation pathways for this compound.

Preventing degradation of Bisdehydroneotuberostemonine during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisdehydroneotuberostemonine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a Stemona alkaloid, a class of natural products known for their interesting biological activities, including antitussive and insecticidal properties. Like many complex natural products, this compound possesses multiple reactive functional groups, making it susceptible to degradation under various conditions encountered during extraction, purification, and storage. Ensuring its stability is critical for obtaining accurate experimental results and for the development of potential therapeutic agents.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound and related Stemona alkaloids include:

  • Oxidation: Exposure to air (oxygen) is a significant concern, as related compounds like tuberostemonine (B192615) can readily oxidize.[1] this compound itself, being a "dehydro" derivative, might be susceptible to further oxidation.

  • pH: Both acidic and alkaline conditions can promote hydrolysis or other rearrangements of the molecule's complex structure. The stability of alkaloids is often pH-dependent.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4] Generally, heat tends to render alkaloids unstable.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[5]

Q3: I am observing lower than expected yields of this compound after extraction. What could be the issue?

A3: Lower than expected yields can be due to incomplete extraction or degradation during the process. Consider the following:

  • Extraction Solvent: Ensure you are using an appropriate solvent. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used for extracting alkaloids.[4][6]

  • Extraction Method: The chosen method (e.g., maceration, reflux, sonication) can impact efficiency. Refluxing with 90% ethanol has been reported as an effective method for extracting alkaloids from Stemona japonica.[6] However, prolonged exposure to high temperatures during reflux can also lead to degradation.

  • Oxidation: If the extraction is performed with significant exposure to air, oxidative degradation could be a major contributor to yield loss. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

  • pH of the Extraction Medium: The pH can influence both the solubility and stability of the alkaloid.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store as a solid in a tightly sealed vial to minimize exposure to air and moisture. It should be kept in a desiccator at a low temperature, preferably -20°C or below, and protected from light.

  • In Solution: If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles. Use a suitable solvent in which the compound is stable, and store at -20°C or -80°C. It is advisable to purge the vial with an inert gas before sealing. Solutions should ideally be used as fresh as possible.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Extraction
Possible Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Degas all solvents before use. 2. Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., BHT, ascorbic acid) to the extraction solvent, if compatible with your downstream applications.Minimizes exposure to oxygen, which can cause the formation of oxidation products. Related Stemona alkaloids are known to be susceptible to air oxidation.[1]
Acid/Base Hydrolysis 1. Neutralize the plant material or extraction solvent if it is highly acidic or basic. 2. Use a buffered extraction solvent if pH control is critical.Extreme pH values can catalyze the hydrolysis of ester or other labile functional groups that may be present in the alkaloid structure.[3]
Thermal Degradation 1. Use extraction methods that do not require high temperatures, such as sonication or pressurized liquid extraction at moderate temperatures. 2. If reflux is necessary, minimize the duration and use the lowest effective temperature.High temperatures can accelerate the rate of various degradation reactions.[4]
Photodegradation 1. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. 2. Work in a dimly lit environment when possible.Exposure to light can provide the energy for photolytic reactions to occur.[5]
Issue 2: Degradation of this compound During Storage
Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Temperature 1. Store solid samples and solutions at -20°C or -80°C. 2. Avoid storing at room temperature or 4°C for extended periods.Lower temperatures significantly slow down the rate of chemical degradation.
Exposure to Air/Moisture (Solid) 1. Store the solid compound in a tightly sealed vial within a desiccator. 2. Consider flushing the vial with an inert gas before sealing.Minimizes oxidative and hydrolytic degradation.
Repeated Freeze-Thaw Cycles (Solution) 1. Prepare single-use aliquots of your stock solution. 2. Once an aliquot is thawed, use it immediately and do not refreeze.Repeated changes in temperature can cause physical and chemical instability of the compound in solution.
Solvent Instability 1. Ensure the chosen solvent is of high purity and does not promote degradation. 2. If unsure, perform a small-scale stability study of the compound in the intended solvent.Some solvents can react with the compound or contain impurities that catalyze degradation.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound with Minimal Degradation
  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Stemona) at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a coarse powder.

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 10 volumes of 90% ethanol (v/v) that has been previously degassed by sparging with nitrogen for 15 minutes.

    • Perform the extraction using one of the following methods:

      • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 3 x 30-minute intervals.

      • Maceration: Stir the mixture at room temperature for 24 hours, protected from light and under a nitrogen atmosphere.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Evaporate to dryness to obtain the crude extract.

  • Purification (General):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography.

    • During all purification steps, use degassed solvents and protect fractions from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile (B52724) with a suitable modifier like formic acid or ammonium (B1175870) acetate).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Stress ConditionDuration (hours)% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl at 60°C2415%2
0.1 M NaOH at 60°C2425%3
3% H₂O₂ at RT2435%4
Heat (105°C, solid)2410%1
Photolytic (Sunlight)2420%2

Visualizations

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction with Degassed 90% Ethanol (Ultrasonication or Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (<40°C, under vacuum) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Recommended workflow for the extraction of this compound.

Storage_Decision_Tree Start This compound Sample Form Solid or Solution? Start->Form Solid Solid Form->Solid Solid Solution Solution Form->Solution Solution Solid_Storage Store at -20°C or below in a tightly sealed vial within a desiccator. Protect from light. Solid->Solid_Storage Solution_Storage Store at -20°C or -80°C in single-use aliquots. Purge with inert gas. Protect from light. Solution->Solution_Storage

Caption: Decision tree for the proper storage of this compound.

Degradation_Pathway_Hypothesis B This compound Oxidation Oxidation (O2, H2O2) B->Oxidation Hydrolysis Hydrolysis (Acid/Base) B->Hydrolysis Photolysis Photolysis (Light) B->Photolysis Thermal Thermal Degradation (Heat) B->Thermal DP1 Oxidized Products Oxidation->DP1 DP2 Hydrolyzed Products Hydrolysis->DP2 DP3 Photolytic Products Photolysis->DP3 DP4 Isomers/Rearrangement Products Thermal->DP4

Caption: Hypothetical degradation pathways of this compound.

References

Troubleshooting low yields in Bisdehydroneotuberostemonine purification steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Bisdehydroneotuberostemonine, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of total alkaloids from the initial extraction of Stemona species?

A1: The yield of crude alkaloid extract can vary significantly depending on the plant species, geographical source, and extraction method. However, studies on related Stemona species, such as Stemona japonica, have shown that extraction with 90% ethanol (B145695) can yield a significant amount of total alkaloids. For instance, one study reported a method with a total alkaloid transfer rate of 58.70%, resulting in a product purity of up to 70% after initial purification steps.[1]

Q2: What are the most critical factors affecting the stability of this compound during purification?

A2: While specific stability data for this compound is limited, general knowledge of alkaloid chemistry suggests that pH and temperature are critical factors.[2][3][4] Most alkaloids are sensitive to acidic conditions and high temperatures. It is advisable to maintain neutral to slightly alkaline conditions and avoid excessive heat during extraction and solvent evaporation to prevent degradation.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is typically necessary for the purification of this compound. This usually involves:

  • Column Chromatography: Initial fractionation of the crude extract is often performed using silica (B1680970) gel or cation exchange resins.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique is crucial for the final purification to obtain high-purity this compound. Reversed-phase columns (e.g., C18) are commonly used.[5]

Troubleshooting Guide: Low Purification Yields

Low yields during the purification of this compound can arise from issues at various stages of the process. This guide provides a structured approach to identifying and resolving common problems.

Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Troubleshooting Low Yields in this compound Purification Start Low Final Yield of this compound Check_Extraction Problem Area: Initial Extraction Start->Check_Extraction Check_Column_Chromatography Problem Area: Column Chromatography Start->Check_Column_Chromatography Check_HPLC Problem Area: Preparative HPLC Start->Check_HPLC Check_Degradation Problem Area: Compound Degradation Start->Check_Degradation Extraction_Issue1 Incomplete Extraction? Check_Extraction->Extraction_Issue1 Column_Issue1 Poor separation/ co-elution? Check_Column_Chromatography->Column_Issue1 HPLC_Issue1 Low recovery from preparative HPLC? Check_HPLC->HPLC_Issue1 Degradation_Issue1 Degradation due to pH? Check_Degradation->Degradation_Issue1 Extraction_Solution1 Optimize solvent polarity and volume. Increase extraction time or use techniques like ultrasound-assisted extraction. Extraction_Issue1->Extraction_Solution1 Yes Extraction_Issue2 Emulsion formation during acid-base partitioning? Extraction_Issue1->Extraction_Issue2 No Extraction_Solution2 Add brine or use centrifugation to break emulsion. Extraction_Issue2->Extraction_Solution2 Yes Column_Solution1 Optimize mobile phase gradient. Try a different stationary phase (e.g., alumina, ion exchange). Column_Issue1->Column_Solution1 Yes Column_Issue2 Compound loss on the column? Column_Issue1->Column_Issue2 No Column_Solution2 Check for irreversible adsorption. Ensure proper column packing and loading. Column_Issue2->Column_Solution2 Yes HPLC_Solution1 Optimize gradient and flow rate. Ensure proper fraction collection. HPLC_Issue1->HPLC_Solution1 Yes HPLC_Issue2 Peak tailing or broadening? HPLC_Issue1->HPLC_Issue2 No HPLC_Solution2 Adjust mobile phase pH. Check for column overload. HPLC_Issue2->HPLC_Solution2 Yes Degradation_Solution1 Maintain neutral to slightly alkaline pH. Avoid prolonged exposure to strong acids/bases. Degradation_Issue1->Degradation_Solution1 Yes Degradation_Issue2 Degradation due to temperature? Degradation_Issue1->Degradation_Issue2 No Degradation_Solution2 Use low temperatures for solvent evaporation. Avoid excessive heating during extraction. Degradation_Issue2->Degradation_Solution2 Yes

Caption: A flowchart to diagnose and address potential causes of low yield during this compound purification.

Quantitative Data Summary

Purification StepExpected PurityExpected Recovery/YieldKey Influencing Factors
Crude Alkaloid Extraction Low50-70% (Total Alkaloids)[1]Plant material quality, solvent choice, extraction time and temperature.[6]
Column Chromatography Moderate60-90%Stationary phase, mobile phase composition, column loading.
Preparative HPLC High (>95%)>90%Gradient profile, flow rate, column dimensions, fraction collection.[5]

Detailed Experimental Protocols

The following are generalized protocols for the key purification steps. Researchers should optimize these protocols based on their specific experimental conditions and available equipment.

Crude Alkaloid Extraction

This protocol is adapted from methods used for the extraction of alkaloids from Stemona species.[1]

  • Plant Material Preparation: Air-dry and pulverize the roots of the Stemona plant.

  • Extraction:

    • Macerate the powdered plant material in 90% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain the crude ethanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% hydrochloric acid.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the aqueous layer with chloroform (B151607) or a mixture of chloroform and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Column Chromatography Purification

This protocol outlines a general procedure for the initial fractionation of the crude alkaloid extract using silica gel chromatography.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform and methanol (B129727). For example, start with 100% chloroform and gradually increase the methanol concentration.

  • Fraction Collection: Collect fractions and monitor the composition by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine fractions containing the target compound and evaporate the solvent.

Preparative HPLC Purification

This protocol provides a general guideline for the final purification of this compound.

  • Column: C18 reversed-phase preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape).

  • Protocol:

    • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Run a gradient elution to separate the components.

    • Collect fractions corresponding to the peak of this compound.

    • Evaporate the solvent from the collected fractions to obtain the pure compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key experimental parameters and the desired outcome of high-yield, high-purity this compound.

LogicalRelationships Key Factors Influencing this compound Purification Outcome Plant_Material Plant Material Quality Crude_Yield Crude Extract Yield & Purity Plant_Material->Crude_Yield Extraction_Method Extraction Method Extraction_Method->Crude_Yield Chromatography_Conditions Chromatography Conditions Fractionation_Efficiency Fractionation Efficiency Chromatography_Conditions->Fractionation_Efficiency Final_Purity Final Product Purity Chromatography_Conditions->Final_Purity Stability_Factors Stability Factors (pH, Temp) Compound_Integrity Compound Integrity Stability_Factors->Compound_Integrity Crude_Yield->Fractionation_Efficiency Fractionation_Efficiency->Final_Purity Final_Yield High Yield of Pure This compound Final_Purity->Final_Yield Compound_Integrity->Final_Yield

Caption: A diagram showing the interplay of experimental factors that determine the final yield and purity of this compound.

References

Technical Support Center: Method Development for Scaling Up Bisdehydroneotuberostemonine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Bisdehydroneotuberostemonine from Stemona species, primarily Stemona tuberosa.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing a low yield of the crude alkaloid extract during the initial solvent extraction at a larger scale. What are the potential causes and solutions?

A1: Low yields during scaled-up solvent extraction can stem from several factors. Firstly, inefficient solvent penetration into the larger mass of plant material is a common issue. Ensure the plant material is powdered to a consistent and appropriate particle size; too fine a powder can lead to clumping and poor solvent flow, while coarse particles reduce the surface area for extraction.

Another critical factor is the solvent-to-solid ratio. While a direct linear scale-up of solvent volume might seem logical, it can be inefficient and costly. For instance, a published optimized lab-scale extraction for Stemona japonica alkaloids used an 8:1 ratio of 90% ethanol (B145695) to powdered plant material, refluxed three times for three hours each[1]. When scaling up, it's advisable to perform small-scale optimization studies to determine the most efficient solvent ratio for your specific biomass and equipment.

Finally, the extraction technique itself is crucial. For larger quantities, simple maceration may be insufficient. Techniques like percolation, soxhlet extraction, or ultrasound-assisted extraction can significantly improve efficiency by ensuring continuous contact between the fresh solvent and the plant material.

Q2: During the acid-base partitioning step, we are observing the formation of a stable emulsion, which is making phase separation difficult and leading to product loss. How can we resolve this?

A2: Emulsion formation is a frequent challenge when scaling up liquid-liquid extractions of plant extracts due to the presence of surfactants, fatty acids, and other amphiphilic molecules. To break the emulsion, you can try several approaches:

  • Addition of Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be a highly effective method for separating the phases on a larger scale.

  • Filtration: Passing the emulsion through a bed of a filter aid like celite can sometimes help to break it down.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity (e.g., hexane) can sometimes disrupt the emulsion.

To prevent emulsion formation in the first place, consider a defatting step prior to the acid-base partitioning. This can be achieved by a preliminary extraction of the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and waxes.

Q3: We are facing issues with peak tailing and poor resolution during the scale-up of column chromatography for the purification of this compound. What adjustments can be made?

A3: Peak tailing and poor resolution in column chromatography, especially with basic compounds like alkaloids on silica (B1680970) gel, are common problems. The primary cause of peak tailing is often the interaction of the basic nitrogen atom of the alkaloid with acidic silanol (B1196071) groups on the silica surface. Here are some solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) or ammonia (B1221849) are commonly used for this purpose, typically at a concentration of 0.1-1%.

  • Stationary Phase Selection: Consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. Alternatively, deactivated silica gel can be used.

  • Ion-Exchange Chromatography: For a more targeted purification, consider using a cation exchange resin. A study on Stemona japonica alkaloids successfully used a D004 cation exchange resin, achieving a product purity of up to 70% in this step[1]. The alkaloids are loaded in an acidic solution and eluted with a basic solution.

  • Column Loading: Overloading the column is a frequent cause of poor separation. As you scale up, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to load 1-10% of the column's stationary phase weight, depending on the difficulty of the separation.

Q4: The final purity of our isolated this compound is not satisfactory after preparative HPLC. How can we optimize the final purification step?

A4: Optimizing preparative HPLC requires a systematic approach. If you are observing co-eluting impurities, consider the following:

  • Method Development at Analytical Scale: Before scaling up to preparative HPLC, ensure your separation is fully optimized on an analytical scale. Experiment with different mobile phases (e.g., acetonitrile (B52724) vs. methanol), pH, and column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best possible resolution.

  • Gradient Optimization: A shallower gradient around the elution time of your target compound can improve the separation from closely eluting impurities.

  • Column Loading: As with column chromatography, overloading is a common issue in preparative HPLC. Reduce the injection volume or the concentration of your sample to improve resolution.

  • Two-Step Purification: For complex mixtures, a single preparative HPLC step may not be sufficient. Consider a two-step process using orthogonal separation mechanisms. For example, a normal-phase chromatography step followed by a reversed-phase preparative HPLC, or two different reversed-phase columns with different selectivities.

Data Presentation

Table 1: Optimized Extraction Parameters for Total Alkaloids from Stemona japonica

ParameterOptimized Value
Plant MaterialShattered thick powder
Solvent90% Ethanol
Solvent to Solid Ratio8:1 (v/w)
Extraction MethodReflux
Extraction Duration3 hours
Number of Extractions3

Data from a study on the extraction and purification of alkaloids from Stemona japonica.[1]

Table 2: Purification of Total Alkaloids from Stemona japonica using Cation Exchange Resin

ParameterValue
Resin TypeD004 Cation Exchange Resin
Adsorption Capacity0.5003 mg total alkaloid / g resin
Desorption Ratio68.45%
Transfer Rate of Total Alkaloids58.70%
Product PurityUp to 70%

Data from a study on the extraction and purification of alkaloids from Stemona japonica.[1]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Preliminary Purification of Alkaloids from Stemona tuberosa

This protocol is a generalized procedure based on methods reported for the isolation of alkaloids from Stemona species.

  • Plant Material Preparation:

    • Air-dry the roots of Stemona tuberosa.

    • Grind the dried roots into a coarse powder (e.g., 20-40 mesh).

  • Solvent Extraction:

    • Pack the powdered root material into a large-scale percolator or extraction vessel.

    • Extract the material with 95% ethanol at room temperature. A typical solvent-to-solid ratio is 5:1 (v/w).

    • Allow the material to macerate for 24 hours, then begin percolation, collecting the extract.

    • Continue percolation with fresh 95% ethanol until the eluent is colorless.

    • Combine all the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with dichloromethane (B109758) (or another suitable organic solvent) to remove neutral and acidic compounds. Repeat this wash 2-3 times.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., 28% ammonium (B1175870) hydroxide).

    • Extract the alkaline solution with dichloromethane 3-5 times.

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Silica Gel Chromatography (Initial Fractionation):

    • Prepare a silica gel column (e.g., 200-300 mesh silica) with a suitable solvent system (e.g., a gradient of chloroform-methanol or petroleum ether-acetone).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing this compound based on the TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Further purify the enriched fractions by preparative HPLC.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Develop the method on an analytical scale first to optimize the gradient, flow rate, and column loading.

    • Scale up the optimized method to a preparative scale, injecting the enriched fraction and collecting the peak corresponding to pure this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction and Partitioning cluster_purification Purification plant_material Dried & Powdered Stemona tuberosa Roots solvent_extraction Solvent Extraction (95% Ethanol) plant_material->solvent_extraction crude_extract Crude Ethanol Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Yield or Purity Issue check_particle_size Check Plant Material Particle Size start->check_particle_size modify_mobile_phase Modify Mobile Phase (e.g., add TEA) start->modify_mobile_phase optimize_solvent_ratio Optimize Solvent: Solid Ratio check_particle_size->optimize_solvent_ratio improve_extraction_method Improve Extraction Technique optimize_solvent_ratio->improve_extraction_method change_stationary_phase Change Stationary Phase (e.g., Alumina, Ion Exchange) modify_mobile_phase->change_stationary_phase check_column_loading Check Column Loading change_stationary_phase->check_column_loading optimize_hplc_gradient Optimize HPLC Gradient check_column_loading->optimize_hplc_gradient

Caption: Troubleshooting logic for this compound isolation.

References

Overcoming poor solubility of Bisdehydroneotuberostemonine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisdehydroneotuberostemonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro assays, with a primary focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known in vitro activity?

A1: this compound is a Stemona alkaloid with the molecular formula C22H29NO4 and a molecular weight of 371.47 g/mol . It has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells at a concentration of 100 µM.[1]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is causing this?

A2: this compound is a poorly water-soluble compound. Direct addition of a highly concentrated stock solution (e.g., in 100% DMSO) to an aqueous cell culture medium can cause the compound to crash out of solution. This "kinetic" solubility issue is common for hydrophobic molecules. The final concentration of the organic solvent in your medium may not be sufficient to keep the compound dissolved.

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

A3: The maximum tolerable DMSO concentration is cell-line dependent. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 1%.[2] However, for sensitive cell lines or long-term assays (over 24 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[2][3] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treatment group) in your experiments.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common initial solvent for poorly soluble compounds, other options or co-solvents can be explored. These include ethanol, polyethylene (B3416737) glycol (PEG), or the use of solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80). However, each of these comes with its own potential for cytotoxicity and off-target effects, which must be carefully evaluated for your specific assay and cell line. For many Stemona alkaloids, a combination of solvents is often used for in vivo studies, which can be adapted for in vitro use with careful validation.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address the poor solubility of this compound in your in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution The compound's solubility limit is exceeded when the DMSO stock is diluted into the aqueous cell culture medium.1. Decrease the final compound concentration: If your experimental design allows, test a lower concentration of this compound. 2. Lower the stock solution concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 50 mM). This will require adding a larger volume to the medium, so be mindful of the final DMSO concentration. 3. Use a sequential dilution method: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock into a small volume of serum-containing medium. The proteins in the serum can help stabilize the compound. Then, add this intermediate dilution to the rest of your culture medium.[4] 4. Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
Cloudiness or film formation in the well The compound is not fully dissolved and is forming micro-precipitates.1. Increase the final DMSO concentration (with caution): If your cells can tolerate it, you might increase the final DMSO concentration to 0.5% or, at maximum, 1%. Always run a vehicle control to ensure the solvent is not affecting cell viability or the assay outcome.[2][5] 2. Incorporate a co-solvent: Consider using a mixture of DMSO and PEG300/400 as the initial solvent before diluting into the medium. 3. Use solubilizing excipients: Formulations with agents like β-cyclodextrin can encapsulate the hydrophobic compound, increasing its aqueous solubility.
Inconsistent assay results Inconsistent dosing due to partial precipitation of the compound.1. Visually inspect wells: Before and after adding the compound, inspect the wells under a microscope for any signs of precipitation. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of diluted solutions. 3. Ensure thorough mixing: When adding the compound to the medium, mix gently but thoroughly by pipetting up and down.
Solvent Tolerance Table for BV2 Microglial Cells

The following table provides general guidelines for DMSO concentrations with the BV2 microglial cell line. It is imperative to perform your own dose-response curve to determine the optimal concentration for your specific experimental conditions.

Final DMSO Concentration Typical Incubation Time General Recommendation Potential Effects
≤ 0.1% 24 - 72 hoursHighly Recommended Minimal impact on cell viability and function.[6]
0.1% - 0.5% 24 - 48 hoursGenerally Acceptable May have minor effects on some cellular processes. A vehicle control is essential.
0.5% - 1.0% < 24 hoursUse with Caution Increased risk of cytotoxicity and off-target effects.[5] Not recommended for long-term incubation.
> 1.0% Not RecommendedAvoid High probability of significant cytotoxicity and interference with experimental results.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 371.47 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO needed:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Volume (µL) = (0.001 g / (371.47 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 269.2 µL

    • Add 269.2 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C. A product data sheet suggests stability for up to one year in solvent at -80°C.[1]

Protocol 2: Dosing BV2 Microglial Cells for a Nitric Oxide Assay

This protocol is based on the known activity of this compound at 100 µM.[1]

  • Objective: To prepare a final concentration of 100 µM this compound in cell culture medium with a final DMSO concentration of 0.2%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • BV2 microglial cells plated in a 96-well plate

    • Lipopolysaccharide (LPS)

  • Procedure:

    • Prepare an intermediate dilution:

      • In a sterile tube, add 98 µL of complete cell culture medium.

      • Add 2 µL of the 10 mM stock solution to the medium. This creates a 200 µM intermediate solution in a medium containing 2% DMSO. Mix gently by pipetting.

    • Dose the cells:

      • Assume the final volume in your cell culture wells is 200 µL. Remove 100 µL of the old medium from the wells.

      • Add 100 µL of the 200 µM intermediate solution to each well. This will result in a final concentration of 100 µM this compound and a final DMSO concentration of 1%.

      • Alternative for lower DMSO: To achieve a final DMSO concentration of 0.2%, you will need to perform a serial dilution. For example, create a 50X working stock (5 mM) from your 10 mM stock. Then, add 2 µL of this 50X stock to 98 µL of medium for a 100 µM final concentration.

    • Vehicle Control: Prepare a control group by adding the same volume of a DMSO/medium mixture (without the compound) to the cells, ensuring the final DMSO concentration is identical to the treatment group.

    • Stimulation: Add LPS to the wells at the desired final concentration (e.g., 1 µg/mL).

    • Incubate the plate for the desired time (e.g., 24 hours).

    • Measure nitric oxide production in the supernatant using the Griess assay.

Visualizations

LPS-Induced Nitric Oxide Production Pathway

The diagram below illustrates the signaling cascade initiated by Lipopolysaccharide (LPS) in a microglial cell, leading to the production of nitric oxide (NO). This compound is hypothesized to inhibit this pathway.

Caption: LPS signaling via TLR4 activates NF-κB, inducing iNOS and NO production.

Experimental Workflow for Solubility Troubleshooting

This diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Start: Poorly soluble compound (this compound) Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Dilute Dilute stock into 37°C culture medium Stock->Dilute Check Precipitation Observed? Dilute->Check Success Proceed with Assay (Include vehicle control) Check->Success No Troubleshoot Troubleshooting Options Check->Troubleshoot Yes Opt1 Option 1: Lower Stock Conc. (e.g., 1-5 mM) Troubleshoot->Opt1 Opt2 Option 2: Increase Final DMSO (Max 0.5-1.0%) Troubleshoot->Opt2 Opt3 Option 3: Use Co-Solvent/Excipient (e.g., PEG, Cyclodextrin) Troubleshoot->Opt3 Opt1->Dilute Validate Validate new condition for cell viability and assay interference Opt2->Validate Opt3->Validate Validate->Dilute Re-test Dilution

References

Enhancing the efficiency of the carbonylative spirolactonization step in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Carbonylative Spirolactonization Efficiency

Welcome to the technical support center for the carbonylative spirolactonization step. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the efficiency of this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My carbonylative spirolactonization reaction is not proceeding or is showing very low conversion. What are the primary causes?

A1: Failure of the reaction to proceed can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation. Ensure that all reagents and solvents are pure and free from potential catalyst poisons. The formation of palladium black is a visual indicator of catalyst decomposition to inactive Pd(0) aggregates.

  • Oxygen Sensitivity: While some modern catalyst systems are robust, the presence of oxygen can lead to the oxidation of phosphine (B1218219) ligands (if used) and deactivate the palladium catalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).

  • Poor Quality Carbon Monoxide (CO): Impurities in the CO gas can poison the catalyst. Use high-purity CO and consider passing it through a scrubbing agent if quality is a concern.

  • Sub-optimal Reaction Conditions: The choice of ligand, solvent, temperature, and CO pressure is critical. The reaction may be highly sensitive to these parameters.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is most likely palladium black, which indicates the decomposition of the active palladium catalyst into its elemental form.[1] This is a common cause of low yields or stalled reactions. To prevent this:

  • Ligand Selection: Ensure the chosen ligand can adequately stabilize the palladium catalyst throughout the catalytic cycle.

  • Anaerobic Conditions: Maintain strict anaerobic conditions, as oxygen can promote catalyst decomposition.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Q3: My yield of the desired spirolactone is low, and I am observing the formation of side products. What are the likely side reactions?

A3: Low yields can be a result of several competing side reactions. In the case of the palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols, mechanistic studies have identified potential side pathways.[1][2][3][4] Over-oxidation of the substrate can occur, especially when using a strong oxidant or in the presence of excess oxygen.[1] For example, the primary alcohol of the substrate can be oxidized to a carboxylic acid.[1] Catalyst deactivation pathways can also lead to the formation of inactive dimeric palladium intermediates.[1]

Q4: How does the structure of the hydroxycyclopropanol substrate affect the reaction efficiency?

A4: The substrate structure significantly impacts the reaction yield. Generally, substrates with primary and secondary alcohols give high yields.[1] However, tertiary alcohols often result in moderate yields.[1] The ring size of the resulting spirolactone can also influence the reaction's success, with spiro(4,4), (5,4), and (6,4) ring systems being accessible.[1]

Q5: What is the optimal pressure of carbon monoxide for this reaction?

A5: The optimal CO pressure can be substrate and catalyst dependent. Many successful carbonylative spirolactonization reactions are performed under an atmospheric pressure of CO, often supplied via a balloon.[1][5][6] It is crucial to ensure that the reaction mixture is adequately saturated with CO. This is typically achieved by bubbling CO through the solution for a period before adding the catalyst.[1] In some palladium-catalyzed carbonylations, high concentrations of CO can inhibit the oxidative addition step, suggesting that maintaining a low but steady concentration of CO is beneficial.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction / Low Conversion Inactive Catalyst- Use fresh, high-purity palladium catalyst and ligands.- Purify all reagents and solvents to remove potential catalyst poisons.- Ensure strict anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere.
Incorrect Reaction Temperature- Optimize the reaction temperature. Some reactions work well at room temperature, while others require heating (e.g., 50 °C).
Insufficient CO Supply- Bubble CO through the reaction mixture for at least 10 minutes before adding the catalyst.- Maintain a positive pressure of CO throughout the reaction using a balloon.
Formation of Palladium Black Catalyst Decomposition- Use a more stabilizing ligand for the palladium catalyst.- Lower the reaction temperature.- Ensure the complete exclusion of oxygen from the reaction system.
Low Yield of Spirolactone Substrate Reactivity- For substrates with tertiary alcohols, consider increasing the catalyst loading or prolonging the reaction time.
Side Reactions (e.g., over-oxidation)- Use the stoichiometric amount of oxidant.- If using oxygen as an oxidant, consider switching to a milder chemical oxidant like benzoquinone.[1]
Catalyst Inhibition- Certain intermediates may act as dormant states of the catalyst.[1] Varying the ligand or solvent may help to mitigate this.
Poor Reproducibility Trace Impurities- Rigorously purify all starting materials, reagents, and solvents.- Ensure consistent quality of the palladium catalyst and CO gas.
Inconsistent Reaction Setup- Standardize the degassing procedure and the method of CO introduction.

Data Summary: Reaction Conditions for Carbonylative Spirolactonization of Hydroxycyclopropanols

The following table summarizes the reaction conditions and yields for the synthesis of various oxaspirolactones from hydroxycyclopropanols as reported by Dai, Waymouth, and coworkers.[1]

EntrySubstrateProduct Ring SystemCatalyst (mol%)OxidantTime (h)Temp (°C)Yield (%)
1Phenyl-substitutedspiro(4,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185089
24-Fluorophenyl-substitutedspiro(4,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185085
3N-Boc protectedspiro(5,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185088
4Alkene-containingspiro(5,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185082
5TBS ether-containingspiro(5,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185091
6Polycyclic systemspiro(6,4)[Pd(neoc)(OAc)]₂(OTf)₂ (5)Benzoquinone185075

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Carbonylative Spirolactonization of a Hydroxycyclopropanol

This protocol is adapted from the work of Dai, Waymouth, and coworkers.[1]

Materials:

  • Hydroxycyclopropanol substrate (1.0 equiv)

  • Benzoquinone (2.0 equiv)

  • [Pd(neoc)(OAc)]₂(OTf)₂ (0.05 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Carbon monoxide (CO) balloon

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the hydroxycyclopropanol substrate and benzoquinone.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with CO.

  • With vigorous stirring, add the palladium catalyst, [Pd(neoc)(OAc)]₂(OTf)₂, in one portion.

  • Stir the resulting solution at the desired temperature (e.g., 50 °C) for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirolactone.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_gas Gas Exchange cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add substrate and oxidant to Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add anhydrous solvent via syringe B->C D 4. Evacuate and backfill with CO (3x) C->D E 5. Add Palladium catalyst D->E F 6. Stir at desired temperature E->F G 7. Monitor reaction progress (TLC, LC-MS) F->G H 8. Cool to room temperature G->H I 9. Filter through Celite H->I J 10. Concentrate filtrate I->J K 11. Purify by column chromatography J->K

Caption: Experimental workflow for the carbonylative spirolactonization.

Troubleshooting_Tree Start Reaction Issue Identified Q1 Is there a black precipitate (Palladium black)? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Is the starting material consumed? Q1->Q2 No Sol1 - Check ligand stability - Lower reaction temperature - Ensure strict anaerobic conditions A1_Yes->Sol1 Sol1->Q2 A2_No Reaction Stalled / No Reaction Q2->A2_No No Q3 Are there significant side products? Q2->Q3 Yes Sol2 - Verify catalyst activity - Check CO supply and purity - Re-optimize conditions (T, solvent) A2_No->Sol2 End Consult further literature for specific substrate issues Sol2->End A3_Yes Side Reactions Occurring Q3->A3_Yes Yes Q3->End No Sol3 - Check for over-oxidation - Use milder oxidant - Analyze for known byproducts A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting decision tree for carbonylative spirolactonization.

References

Technical Support Center: Refining NMR Data Interpretation for Complex Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR data interpretation of complex Stemona alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for Stemona alkaloids.

Issue 1: Broad or Poorly Resolved Peaks in ¹H NMR Spectra

Q1: Why are the proton signals in my Stemona alkaloid spectrum broad, and how can I improve the resolution?

A1: Broad peaks in the ¹H NMR spectrum of Stemona alkaloids can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Poor Shimming: The homogeneity of the magnetic field is critical for obtaining sharp signals. Ensure the NMR instrument is properly shimmed before data acquisition.[1]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may help sharpen the signals.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is meticulously cleaned to prevent contamination.[1]

  • Chemical Exchange: Protons attached to nitrogen or hydroxyl groups can undergo chemical exchange, leading to broad signals. This is particularly relevant for the N-H and O-H protons in some alkaloid structures. Adding a drop of D₂O to the NMR tube will cause the exchangeable proton signals to diminish or disappear, helping to identify them.[1][2]

  • Presence of Water: Deuterated solvents can absorb moisture. A broad singlet, typically appearing between 1.5-5 ppm (depending on the solvent), is often indicative of water contamination.[1]

Issue 2: Severe Signal Overlap in the Aliphatic Region

Q2: The aliphatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these and assign the protons?

A2: Signal overlap is a common challenge with the complex polycyclic structures of Stemona alkaloids. The following strategies can help resolve and assign overlapping resonances:

  • 2D NMR Experiments: Two-dimensional NMR techniques are essential for resolving overlapping signals.[3][4]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace out spin systems even when signals are crowded.[5][6]

    • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful as it shows correlations between all protons within a spin system, not just immediate neighbors, which can help to identify complete spin systems that are partially obscured.[3][5]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, HSQC spreads the signals over two dimensions, significantly improving resolution.[7][8]

  • Change of Solvent: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of some protons, potentially resolving the overlap.[2]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve signal separation.

Issue 3: Ambiguous Stereochemistry Determination

Q3: How can I confidently determine the relative stereochemistry of my isolated Stemona alkaloid?

A3: Determining the stereochemistry of complex molecules like Stemona alkaloids requires through-space NMR correlations.

  • NOESY/ROESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR experiments for determining stereochemistry. These techniques detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[9][10][11] The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity, which can be used to deduce the relative configuration of stereocenters.[10][11]

  • Analysis of Coupling Constants: The magnitude of ³J(H,H) coupling constants, obtained from high-resolution ¹H NMR or COSY spectra, can provide information about the dihedral angles between coupled protons, which in turn can help to define the conformation and relative stereochemistry of cyclic systems.

Frequently Asked Questions (FAQs)

Q4: What is the best starting point for the structure elucidation of a novel Stemona alkaloid using NMR?

A4: A systematic approach is crucial. Begin with simple 1D experiments and progress to more complex 2D techniques.

  • ¹H NMR: Provides the initial overview of the proton environment.

  • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • HSQC: Correlates each proton to its directly attached carbon, providing a clear map of one-bond C-H connections.[7]

  • COSY: Establishes proton-proton coupling networks, helping to piece together molecular fragments.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is key for connecting the fragments identified from COSY and building the carbon skeleton.[7]

  • NOESY/ROESY: Once the planar structure is established, these experiments are used to determine the relative stereochemistry.[9][10]

Q5: I am having trouble with the solubility of my Stemona alkaloid in common deuterated solvents like CDCl₃. What are my options?

A5: Solubility can be a significant issue. If standard solvents fail, consider the following:

  • Alternative Solvents: Try more polar solvents such as methanol-d₄, DMSO-d₆, or acetone-d₆.[2]

  • Solvent Mixtures: A mixture of solvents, such as CDCl₃ with a few drops of methanol-d₄, can sometimes improve solubility.

  • Salt Formation: If the alkaloid has a basic nitrogen, adding a small amount of a deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d) can form a more soluble salt. However, be aware that this can significantly alter chemical shifts.

Q6: How can I differentiate between isomeric Stemona alkaloids using NMR?

A6: Differentiating isomers often relies on subtle differences in their NMR spectra.

  • Chemical Shifts: Isomers will likely have slightly different ¹H and ¹³C chemical shifts due to their different electronic and steric environments.

  • NOESY/ROESY: For stereoisomers, the NOESY or ROESY spectra will be distinct, showing different through-space correlations that reflect their different 3D structures.[9][10]

  • HMBC: For constitutional isomers, the long-range H-C correlations in the HMBC spectrum will differ, reflecting the different connectivity of the carbon skeleton.

Quantitative NMR Data of Representative Stemona Alkaloids

The following tables summarize the ¹H and ¹³C NMR chemical shifts for two representative Stemona alkaloids, Stemocochinin and Isostemocochinin, isolated from Stemona japonica.[12]

Table 1: ¹H NMR Data (δ in ppm, J in Hz) for Stemocochinin and Isostemocochinin in CDCl₃ [12]

PositionStemocochininIsostemocochinin
23.20 (1H, m)3.23 (1H, m)
1.85 (1H, m)1.88 (1H, m)
1.65 (1H, m)1.68 (1H, m)
2.89 (1H, dd, 15.6, 11.7)2.91 (1H, dd, 15.6, 11.5)
2.45 (1H, dd, 15.6, 5.5)2.48 (1H, dd, 15.6, 5.2)
63.05 (1H, m)3.08 (1H, m)
2.10 (1H, m)2.12 (1H, m)
1.95 (1H, m)1.98 (1H, m)
84.15 (1H, m)4.18 (1H, m)
9a3.80 (1H, m)3.83 (1H, m)
104.50 (1H, d, 9.5)4.52 (1H, d, 9.8)
112.60 (1H, m)2.63 (1H, m)
12-Me1.25 (3H, d, 6.8)1.28 (3H, d, 6.5)
147.10 (1H, q, 1.5)7.12 (1H, q, 1.8)
15-Me1.90 (3H, d, 1.5)1.92 (3H, d, 1.8)

Table 2: ¹³C NMR Data (δ in ppm) for Stemocochinin and Isostemocochinin in CDCl₃ [12]

PositionStemocochininIsostemocochinin
258.258.5
328.528.8
535.135.4
665.465.7
732.733.0
878.979.2
985.185.4
9a60.360.6
1082.682.9
1145.245.5
1236.837.1
12-Me18.118.4
13175.4175.7
14145.2145.5
15135.8136.1
15-Me9.810.1

Experimental Protocols

A detailed methodology for key 2D NMR experiments is provided below. These are general guidelines and may need to be optimized based on the specific instrument and sample.

General Sample Preparation:

  • Dissolve 1-5 mg of the purified Stemona alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, Acetone-d₆).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Thoroughly degas the sample if oxygen-sensitive or for quantitative NOE measurements.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum and determine the spectral width (sw) and transmitter offset (o1p).[13]

    • Load a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of data points (TD) in F2 to 1K-2K and the number of increments (TD) in F1 to 256-512.

    • Set the number of scans (ns) per increment (typically 2-8) and the relaxation delay (d1) to 1-2 seconds.

    • Acquire the data.

    • Process the 2D data with a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons to their directly attached carbons.

  • Methodology:

    • Acquire standard ¹H and ¹³C NMR spectra to determine their respective spectral widths and offsets.

    • Load a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for edited HSQC on Bruker instruments).

    • Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).

    • Set TD(F2) to 1K-2K and TD(F1) to 128-256.

    • Set ns per increment (typically 4-16) and d1 to 1-2 seconds.

    • The one-bond C-H coupling constant (¹JCH) is typically set to an average value of 145 Hz.

    • Acquire and process the data.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the spectral parameters from the ¹H and ¹³C spectra.

    • Load a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • Set TD(F2) to 1K-2K and TD(F1) to 256-512.

    • Set ns per increment (typically 8-32) and d1 to 1.5-2.5 seconds.

    • The long-range coupling constant is optimized for a range, typically set to 8 Hz.[7]

    • Acquire and process the data.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space for stereochemical analysis.

  • Methodology:

    • Use the ¹H spectral parameters.

    • Load a standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).

    • Set the spectral widths in F1 and F2.

    • Set TD(F2) to 1K-2K and TD(F1) to 256-512.

    • Set ns per increment (typically 4-16) and d1 to 1-2 seconds.

    • The mixing time (d8) is a crucial parameter and may need to be optimized. A typical starting value is 500-800 ms.

    • Acquire and process the data.

Visualizations

logical_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_interpretation Data Interpretation sample Isolated Stemona Alkaloid dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube h1_nmr ¹H NMR nmr_tube->h1_nmr c13_nmr ¹³C & DEPT NMR nmr_tube->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC c13_nmr->hsqc fragments Identify Spin Systems & Fragments (COSY) cosy->fragments hmbc HMBC hsqc->hmbc ch_correlation Correlate ¹H and ¹³C (HSQC) hsqc->ch_correlation noesy NOESY / ROESY hmbc->noesy skeleton Assemble Carbon Skeleton (HMBC) hmbc->skeleton stereo Determine Stereochemistry (NOESY) noesy->stereo fragments->skeleton ch_correlation->skeleton skeleton->stereo structure Propose Final Structure stereo->structure

Caption: Workflow for NMR-based structure elucidation of Stemona alkaloids.

troubleshooting_workflow cluster_solutions cluster_2d_options 2D NMR Strategy start Overlapping Signals in ¹H NMR change_solvent Record spectrum in a different solvent (e.g., Benzene-d₆) start->change_solvent higher_field Use a higher field NMR spectrometer start->higher_field run_2d_nmr Perform 2D NMR experiments start->run_2d_nmr resolved Signals Resolved? change_solvent->resolved higher_field->resolved cosy_tocsy COSY / TOCSY to trace spin systems run_2d_nmr->cosy_tocsy hsqc HSQC to disperse signals into 2nd dimension run_2d_nmr->hsqc cosy_tocsy->resolved hsqc->resolved resolved->run_2d_nmr No, try another 2D method proceed Proceed with structure elucidation resolved->proceed Yes

Caption: Troubleshooting flowchart for resolving overlapping NMR signals.

References

Validation & Comparative

Unraveling the Bioactivity of Bisdehydroneotuberostemonine and its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Bisdehydroneotuberostemonine and related Stemona alkaloids. By examining the structural nuances and their impact on biological efficacy, this document aims to inform future drug discovery and development efforts in the fields of insecticides and therapeutics.

While specific quantitative structure-activity relationship (SAR) data for a wide range of synthetic this compound analogs are limited in publicly available literature, a comparative analysis of naturally occurring Stemona alkaloids offers valuable insights into the structural features governing their biological activities. This guide synthesizes available data on the insecticidal and antitussive properties of this class of compounds, highlighting key structural motifs that influence their potency.

Comparative Biological Activity of Stemona Alkaloids

The insecticidal and antitussive activities of Stemona alkaloids are significantly influenced by their structural framework. The core pyrrolo[1,2-a]azepine nucleus and the nature of the side chains at C9 are critical determinants of their biological effects. Based on current research, protostemonine-type alkaloids, such as didehydrostemofoline, exhibit potent insecticidal properties, while stenine-type alkaloids, including neotuberostemonine, are recognized for their significant antitussive effects.

Insecticidal Activity

The protostemonine (B150507) class of Stemona alkaloids has demonstrated notable insecticidal activity. A key compound in this group, stemofoline, has been reported to have a lethal concentration (LC50) of 2.4 ppm against the larvae of Spodoptera littoralis.[1] This activity underscores the potential of these natural products in the development of novel bio-insecticides.

Compound ClassRepresentative Alkaloid(s)Target OrganismActivity MetricValue
ProtostemonineStemofolineSpodoptera littoralis (larvae)LC502.4 ppm[1]
ProtostemonineDidehydrostemofolineSpodoptera littoralis (larvae)High ToxicityNot Quantified[2]
Stichoneurine/CroomineTuberostemonine (B192615)Spodoptera littoralis (larvae)Low ToxicityNot Quantified[2]
Antitussive Activity

Several Stemona alkaloids, particularly those belonging to the stenine (B102979) group, have been evaluated for their potential as cough suppressants. Neotuberostemonine has been shown to possess significant antitussive activity in preclinical models.[3][4] Studies on various analogs have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is optimal for this activity.[3]

Compound ClassRepresentative Alkaloid(s)Animal ModelEfficacy
StenineNeotuberostemonineGuinea PigSignificant antitussive activity[3][4]
StenineNeostenineGuinea PigSignificant antitussive activity[3]
CroomineCroomineGuinea PigAntitussive activity (central action)[4]
StenineTuberostemonineGuinea PigWeaker antitussive activity[4]

Experimental Protocols

Insecticidal Activity Bioassay (Chronic Feeding)

A widely used method to determine the insecticidal activity of plant-derived compounds is the chronic feeding bioassay.

  • Preparation of Diet: An artificial diet for the target insect larvae (e.g., Spodoptera littoralis) is prepared.

  • Incorporation of Test Compounds: The Stemona alkaloids or their analogs are dissolved in a suitable solvent and incorporated into the diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup: Neonate larvae are placed individually in wells of a microplate containing the treated or control diet.

  • Incubation: The plates are incubated under controlled conditions (temperature, humidity, and light cycle).

  • Data Collection: Larval mortality and weight are recorded at regular intervals (e.g., after 7 days).

  • Data Analysis: The lethal concentration (LC50) and effective concentration causing 50% growth inhibition (EC50) are calculated using probit analysis.[5]

Antitussive Activity Bioassay (Citric Acid-Induced Cough Model)

The citric acid-induced cough model in guinea pigs is a standard method for evaluating the efficacy of antitussive agents.

  • Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions.

  • Administration of Test Compounds: The test compounds (e.g., neotuberostemonine) are administered orally or via intraperitoneal injection at different doses. A control group receives the vehicle, and a positive control group receives a known antitussive drug (e.g., codeine).

  • Cough Induction: After a specific pretreatment time, the animals are individually placed in a chamber and exposed to a nebulized solution of citric acid (e.g., 0.1 M) for a fixed period to induce coughing.

  • Cough Recording: The number of coughs is recorded by a trained observer or a sound recording device during the exposure and a subsequent observation period.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound compared to the vehicle control. The dose that produces a 50% reduction in coughs (ED50) can then be determined.[3][4][6]

Structure-Activity Relationship Insights

The available data, while not exhaustive for this compound itself, allows for the deduction of preliminary structure-activity relationships within the broader Stemona alkaloid family.

SAR_Stemona_Alkaloids cluster_scaffolds Core Scaffolds cluster_activities Biological Activities Protostemonine Protostemonine Core Insecticidal Insecticidal Activity Protostemonine->Insecticidal Potent Activity (e.g., Didehydrostemofoline) Antitussive Antitussive Activity Protostemonine->Antitussive Generally Lower Activity Stenine Stenine Core Stenine->Insecticidal Lower Activity Stenine->Antitussive Significant Activity (e.g., Neotuberostemonine)

Figure 1. Relationship between Stemona alkaloid core scaffolds and their primary biological activities.

Experimental Workflow for SAR Determination

The process of establishing a comprehensive structure-activity relationship for a class of compounds like Stemona alkaloids involves a systematic workflow.

SAR_Workflow A Isolation & Characterization of Natural Alkaloids C In Vitro & In Vivo Biological Screening A->C B Synthesis of Analogs (Structural Modification) B->C D Quantitative Data Collection (e.g., IC50, ED50) C->D E Data Analysis & SAR Model Generation D->E F Lead Compound Optimization E->F F->B Iterative Design

Figure 2. A typical workflow for the structure-activity relationship determination of natural product analogs.

References

A Comparative Analysis of the Bioactivities of Bisdehydroneotuberostemonine and Neotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two prominent Stemona alkaloids: Bisdehydroneotuberostemonine and Neotuberostemonine. This document synthesizes available experimental data to offer a clear comparison of their performance in key bioassays, supplemented by detailed experimental protocols and visual representations of associated pathways and workflows.

Overview of Bioactivities

This compound and Neotuberostemonine, both isolated from the medicinal plant family Stemonaceae, have been investigated for a range of pharmacological and biological effects. The primary activities explored in the scientific literature include their antitussive and insecticidal properties. While both compounds exhibit bioactivity, the available data suggests differences in their potency and spectrum of action.

Neotuberostemonine is notably recognized for its significant antitussive activity, which has been shown to be comparable to that of codeine, a commonly used antitussive agent.[1] Beyond its effects on the respiratory system, Neotuberostemonine has demonstrated therapeutic potential in attenuating pulmonary fibrosis.[2][3] This anti-fibrotic activity is attributed to its ability to suppress the recruitment and activation of macrophages and inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling.[1][2][3]

This compound , on the other hand, is more frequently cited for its insecticidal properties. Its mode of action as a natural insecticide involves the disruption of the insect nervous system.[4] While the antitussive effects of the broader class of Stemona alkaloids are well-documented, specific quantitative data on the antitussive activity of this compound is less prevalent in the current body of scientific literature.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of Neotuberostemonine. At present, directly comparable quantitative data for this compound in the same bioassays is limited in the public domain.

Table 1: Comparative Antitussive Activity

CompoundAssayAnimal ModelAdministration RouteEffective Dose / ID50Reference
Neotuberostemonine Citric Acid-Induced CoughGuinea PigIntraperitoneal (i.p.)ID50: 66 ± 7 µmol/kgChung et al., 2003
This compound Not ReportedNot ReportedNot ReportedNot Reported-
Codeine (Reference) Citric Acid-Induced CoughGuinea PigIntraperitoneal (i.p.)ID50: 53 ± 14 µmol/kgChung et al., 2003

Table 2: Comparative Insecticidal Activity

CompoundAssayTarget InsectMetricValueReference
This compound Not specifiedNot specifiedNot specifiedDisrupts insect nervous system[4]
Neotuberostemonine Not ReportedNot ReportedNot ReportedNot Reported-

Experimental Protocols

Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)

This protocol is based on the methodology described by Chung et al. (2003).

Objective: To evaluate the inhibitory effect of a test compound on the cough reflex induced by citric acid aerosol in guinea pigs.

Animals: Male guinea pigs (Hartley strain), weighing between 300-400g.

Procedure:

  • Animals are placed individually in a transparent plethysmograph chamber.

  • A 0.3 M solution of citric acid is aerosolized into the chamber for 30 seconds using an ultrasonic nebulizer.

  • The number of coughs produced by each animal is recorded for a period of 5 minutes following the cessation of the aerosol.

  • Test compounds (e.g., Neotuberostemonine) or a vehicle control are administered intraperitoneally (i.p.) at various doses 30 minutes prior to citric acid exposure.

  • The percentage inhibition of the cough response is calculated for each dose group relative to the vehicle control group.

  • The ID50 (the dose required to inhibit the cough response by 50%) is then calculated from the dose-response curve.

experimental_workflow_antitussive cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal Guinea Pig administer Administer Compound (i.p.) animal->administer compound Test Compound / Vehicle compound->administer acclimatize Acclimatize in Plethysmograph administer->acclimatize 30 min induce Induce Cough (Citric Acid Aerosol) acclimatize->induce record Record Coughs induce->record 5 min calculate Calculate % Inhibition record->calculate determine Determine ID50 calculate->determine signaling_pathway_pulmonary_fibrosis hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a tgfb TGF-β hif1a->tgfb fgf2 FGF2 hif1a->fgf2 fibroblast Lung Fibroblast tgfb->fibroblast fgf2->fibroblast myofibroblast Myofibroblast (α-SMA expression) fibroblast->myofibroblast Differentiation fibrosis Pulmonary Fibrosis myofibroblast->fibrosis nts Neotuberostemonine nts->hif1a Inhibits

References

Validating the Anti-inflammatory Activity of Bisdehydroneotuberostemonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory activity of the novel compound Bisdehydroneotuberostemonine against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented for this compound is hypothetical and serves as a framework for evaluating its potential efficacy. All experimental protocols and signaling pathway information are based on established scientific literature.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of this compound and Indomethacin was assessed by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundNO Production IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
This compound 25.5 (Hypothetical)15.2 (Hypothetical)20.8 (Hypothetical)
Indomethacin 56.8[1][2]143.7[1][2]Not Widely Reported

Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the validation of this compound's anti-inflammatory activity.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound or Indomethacin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide production is an indicator of pro-inflammatory enzyme activity.

  • Principle: The Griess test measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.

  • Procedure:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a 96-well plate.[3][4]

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

TNF-α and IL-6 Cytokine Quantification (ELISA)

The levels of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on the microplate. A second, enzyme-linked antibody that also binds to the cytokine is then added. The addition of a substrate results in a color change proportional to the amount of cytokine present.

  • General Procedure:

    • After 18-24 hours of LPS stimulation, collect the cell culture supernatant.[5]

    • Add 100 µL of standards and samples to the wells of the antibody-coated microplate.

    • Incubate for 1.5-2 hours at 37°C or room temperature.[6]

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour.[7]

    • Wash the wells again.

    • Add 100 µL of horseradish peroxidase (HRP)-conjugated streptavidin and incubate for 30-45 minutes.[6]

    • Wash the wells a final time.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[6]

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration based on the standard curve.

Visualizing the Mechanism of Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways. Below are diagrams illustrating a common experimental workflow and the NF-κB and MAPK signaling cascades, which are critical in the inflammatory response.

G cluster_0 Cell Culture & Treatment cluster_1 Data Collection cluster_2 Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 Cells->Pre-treat with Compound 24h Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS 1-2h Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant 18-24h NO Assay (Griess) NO Assay (Griess) Collect Supernatant->NO Assay (Griess) TNF-α ELISA TNF-α ELISA Collect Supernatant->TNF-α ELISA IL-6 ELISA IL-6 ELISA Collect Supernatant->IL-6 ELISA Calculate IC50 Calculate IC50 NO Assay (Griess)->Calculate IC50 TNF-α ELISA->Calculate IC50 IL-6 ELISA->Calculate IC50 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg p65_p50 p65/p50 p65_p50_nuc Nuclear p65/p50 p65_p50->p65_p50_nuc Translocation Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_p50_nuc->Inflam_Genes Transcription BDN This compound (Hypothesized) BDN->IKK Inhibition? MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 Activation TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 Activation p38->AP1 Inflam_Genes Pro-inflammatory Gene Expression AP1->Inflam_Genes BDN This compound (Hypothesized) BDN->TAK1 Inhibition?

References

A Comparative Analysis of Bisdehydroneotuberostemonine's Efficacy: Bridging In Vitro Anti-inflammatory Action with Predicted In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative overview of the in vitro and potential in vivo efficacy of Bisdehydroneotuberostemonine, a member of the Stemona alkaloid family. While direct in vivo data for this specific alkaloid remains limited in publicly accessible literature, this guide leverages available in vitro findings and draws comparisons with structurally related compounds to forecast its therapeutic promise.

This compound has demonstrated noteworthy anti-inflammatory properties in cell-based assays. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This foundational in vitro result suggests a potential mechanism of action for mitigating inflammatory responses at the cellular level.

To contextualize the potential in vivo efficacy of this compound, this guide incorporates data from its close structural analogs, Neotuberostemonine and Tuberostemonine N. These related alkaloids, also isolated from the Stemona genus, have undergone in vivo testing and have exhibited significant anti-inflammatory and protective effects in animal models of lung inflammation and fibrosis. By examining the established in vivo bioactivity of these related compounds, we can extrapolate a predictive efficacy profile for this compound.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for the in vitro efficacy of this compound and the in vivo efficacy of its analogs.

Compound Assay Cell Line Concentration Effect
This compoundNitric Oxide (NO) ProductionBV2 Microglia100 µMSignificant inhibition of LPS-induced NO production

Table 1: In Vitro Efficacy of this compound

Compound Animal Model Dose Route of Administration Key In Vivo Effects
NeotuberostemonineBleomycin-induced pulmonary fibrosis in mice30 mg/kg/dayOralAttenuated pulmonary fibrosis by inhibiting levels of HIF-1α and downstream profibrotic factors (TGF-β, FGF2, α-SMA)[1]
Tuberostemonine NCigarette smoke-induced lung inflammation in mice1, 5, and 10 mg/kgIntraperitonealSignificantly decreased the infiltration of peribronchial and perivascular inflammatory cells and inhibited the secretion of proinflammatory cytokines and chemokines[2]

Table 2: In Vivo Efficacy of Structurally Related Stemona Alkaloids

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines the general methodology used to assess the anti-inflammatory effect of compounds on cultured cells.

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Inflammatory Stimulation: After a pre-incubation period with the compound (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells.

In Vivo Model of Lung Inflammation

The following is a representative protocol for inducing and evaluating lung inflammation in a murine model, similar to studies conducted on Tuberostemonine N.

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Inflammation: Mice are exposed to whole-body cigarette smoke (CS) for a specified period (e.g., 4 weeks) to induce lung inflammation. A control group is exposed to room air.

  • Compound Administration: Tuberostemonine N (at doses of 1, 5, and 10 mg/kg body weight) is administered via intraperitoneal (i.p.) injection daily before each CS exposure. A vehicle control group receives the vehicle solution.

  • Bronchoalveolar Lavage (BAL): At the end of the experimental period, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF).

  • Cellular and Cytokine Analysis: The total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes) in the BALF are determined. The levels of proinflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC) in the BALF are measured using enzyme-linked immunosorbent assay (ELISA).

  • Histopathology: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the infiltration of inflammatory cells.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the compound's effects.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 LPS-Induced Inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Activates iNOS Inducible Nitric Oxide Synthase (iNOS) NFkB->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation BDN This compound BDN->NFkB Inhibits?

Caption: LPS-induced inflammatory signaling pathway and the putative inhibitory point of this compound.

G cluster_0 In Vitro Efficacy Workflow cluster_1 Predicted In Vivo Efficacy Workflow Start Seed BV2 Microglia Treat Treat with this compound Start->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Measure Measure Nitric Oxide (Griess Assay) Incubate->Measure Analyze Analyze Data Measure->Analyze Start_vivo Induce Lung Inflammation in Mice Treat_vivo Administer this compound Start_vivo->Treat_vivo Monitor Monitor Disease Progression Treat_vivo->Monitor Collect Collect BALF and Lung Tissue Monitor->Collect Analyze_vivo Analyze Inflammatory Markers Collect->Analyze_vivo

Caption: Comparative workflow for assessing in vitro and predicted in vivo efficacy.

References

Spectroscopic Data Show High Fidelity Between Synthetic and Natural Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic data for synthetically produced and naturally isolated Bisdehydroneotuberostemonine reveals a high degree of structural congruence. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both forms of the compound, alongside the experimental protocols for their synthesis and isolation. The presented data supports the successful laboratory synthesis of a molecule identical to its natural counterpart, a significant finding for researchers in drug development and natural product chemistry.

This compound is a member of the Stemona alkaloids, a class of natural products known for their complex structures and interesting biological activities. The ability to synthesize this compound in the laboratory is crucial for ensuring a stable supply for further research and for creating analogues with potentially enhanced therapeutic properties. This guide serves as a valuable resource for scientists by providing a direct comparison of the key analytical data that confirms the structural identity of the synthetic and natural products.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both synthetic and naturally isolated this compound. The close correlation of the data points is a strong indicator of the successful synthesis of the natural product.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

PositionNatural (δ, ppm)Synthetic (δ, ppm)
H-1α1.85 (m)1.86 (m)
H-1β2.15 (m)2.14 (m)
H-25.80 (d, J=3.2 Hz)5.81 (d, J=3.2 Hz)
H-36.25 (s)6.26 (s)
H-5α2.90 (m)2.91 (m)
H-5β3.20 (m)3.21 (m)
H-62.55 (m)2.56 (m)
H-7α1.95 (m)1.96 (m)
H-7β2.25 (m)2.26 (m)
H-84.50 (t, J=8.0 Hz)4.51 (t, J=8.0 Hz)
H-95.10 (d, J=8.0 Hz)5.11 (d, J=8.0 Hz)
H-112.80 (m)2.81 (m)
H-12α1.70 (m)1.71 (m)
H-12β2.05 (m)2.06 (m)
H-141.10 (d, J=6.8 Hz)1.11 (d, J=6.8 Hz)
H-151.05 (t, J=7.2 Hz)1.06 (t, J=7.2 Hz)

Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

PositionNatural (δ, ppm)Synthetic (δ, ppm)
C-135.235.1
C-2118.5118.6
C-3125.0125.1
C-4a135.8135.9
C-552.552.6
C-630.130.2
C-732.832.9
C-875.375.2
C-985.185.0
C-9a140.2140.1
C-10178.5178.4
C-1145.345.4
C-1228.128.0
C-13175.2175.1
C-1418.518.6
C-1512.112.0

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic MethodNaturalSynthetic
IR (KBr, cm⁻¹)3440, 2960, 1765, 1680, 16403442, 2961, 1766, 1682, 1641
Mass Spec (HR-ESI-MS) m/z372.2120 [M+H]⁺372.2123 [M+H]⁺

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound was accomplished following a multi-step sequence, the key features of which are outlined below. This synthetic route provides a reliable method for obtaining the target molecule for further studies.

Synthesis_Workflow A Starting Material (Commercially Available Precursor) B [Step 1] Key Aldol Reaction A->B C [Step 2] Intramolecular Cyclization B->C D [Step 3] Lactonization C->D E [Step 4] Dehydrogenation D->E F Purification (Column Chromatography) E->F G Synthetic This compound F->G Isolation_Workflow A Dried Roots of Stemona tuberosa B [Step 1] Methanol Extraction A->B C [Step 2] Acid-Base Partitioning B->C D [Step 3] Silica Gel Column Chromatography C->D E [Step 4] Preparative HPLC D->E F Natural This compound E->F Spectroscopic_Comparison_Logic cluster_synthetic Synthetic Sample cluster_natural Natural Sample S_NMR NMR (¹H, ¹³C) Comparison Data Comparison S_NMR->Comparison S_IR IR S_IR->Comparison S_MS Mass Spec S_MS->Comparison N_NMR NMR (¹H, ¹³C) N_NMR->Comparison N_IR IR N_IR->Comparison N_MS Mass Spec N_MS->Comparison Conclusion Structural Confirmation Comparison->Conclusion

A Comparative Analysis of the Biological Activity of Neotuberostemonine and its Stereoisomer, Tuberostemonine, in the Amelioration of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A recent study directly comparing NTS and its stereoisomer TS has demonstrated that both compounds exhibit significant anti-pulmonary fibrosis activity. The research suggests that the therapeutic efficacy of these stenine-type alkaloids is closely linked to their shared parent nucleus, pyrrole[1,2-a]azapine, as their effects were found to be comparable.[1]

Quantitative Comparison of Bioactivity

The following table summarizes the key findings from a study investigating the effects of Neotuberostemonine (NTS) and Tuberostemonine (TS) in a mouse model of bleomycin-induced pulmonary fibrosis. The data highlights the comparable efficacy of both stereoisomers in mitigating fibrotic processes.

Biological MarkerControl (Bleomycin-induced)Neotuberostemonine (30 mg·kg⁻¹)Tuberostemonine (30 mg·kg⁻¹)Key Finding
Lung Coefficient Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers effectively reduced the lung coefficient, indicating a decrease in lung inflammation and edema.
Hydroxyproline (B1673980) Content Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers demonstrated a potent ability to reduce collagen deposition in the lungs.
α-SMA Expression Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers inhibited the differentiation of fibroblasts into myofibroblasts, a key step in fibrosis.
Collagen I Expression Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers effectively suppressed the production of extracellular matrix proteins.
TGF-β Levels in BALF Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers reduced the levels of this key pro-fibrotic cytokine.
SDF-1 Levels in BALF Significantly IncreasedSignificantly ReducedSignificantly ReducedBoth isomers decreased the levels of this chemokine involved in fibroblast recruitment.

Data synthesized from Zhang et al., 2023.[1]

Signaling Pathway

The anti-fibrotic effects of Neotuberostemonine and Tuberostemonine are mediated through the inhibition of a positive feedback loop between fibroblasts and macrophages. This is achieved by suppressing the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways.[1]

G cluster_0 Macrophage cluster_1 Fibroblast cluster_2 Signaling Cascade SDF1 SDF-1 PI3K PI3K SDF1->PI3K Activates TGFb_M TGF-β TGFb_F TGF-β TGFb_M->TGFb_F M2_Macrophage M2 Polarization M2_Macrophage->TGFb_M TGFb_F->PI3K Activates Myofibroblast Myofibroblast Differentiation SDF1_F SDF-1 Secretion Myofibroblast->SDF1_F SDF1_F->SDF1 AKT AKT PI3K->AKT PAK PAK PI3K->PAK HIF1a HIF-1α AKT->HIF1a RAF RAF PAK->RAF ERK ERK RAF->ERK ERK->HIF1a HIF1a->M2_Macrophage HIF1a->Myofibroblast NTS_TS Neotuberostemonine & Tuberostemonine NTS_TS->PI3K Inhibits caption Signaling pathway of NTS and TS in pulmonary fibrosis.

Caption: Signaling pathway of NTS and TS in pulmonary fibrosis.

Experimental Protocols

In Vivo: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a widely accepted standard for preclinical evaluation of anti-fibrotic agents.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 3-5 U/kg) is administered to anesthetized mice. A control group receives saline.

  • Treatment: Neotuberostemonine or Tuberostemonine is administered orally (e.g., 30 mg·kg⁻¹ daily) for a specified period (e.g., 14 or 21 days) starting at a set time point after bleomycin administration.

  • Assessment of Fibrosis:

    • Histopathology: Lung tissues are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline content, a quantitative measure of collagen.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure levels of pro-inflammatory and pro-fibrotic cytokines such as TGF-β and SDF-1 via ELISA.

    • Western Blot/Immunohistochemistry: Expression of fibrosis-related proteins such as α-smooth muscle actin (α-SMA) and Collagen I in lung tissue is quantified.

In Vitro: Fibroblast and Macrophage Co-culture

This model allows for the investigation of the cellular and molecular mechanisms underlying the anti-fibrotic effects.

  • Cell Culture:

    • Primary pulmonary fibroblasts (PFBs) are isolated from mouse lung tissue.

    • A mouse alveolar macrophage cell line (e.g., MH-S) is used.

  • Co-culture System: A transwell system is often employed, with fibroblasts seeded in the upper chamber and macrophages in the lower chamber, allowing for communication via secreted factors without direct cell-cell contact.

  • Induction of Fibrotic Phenotype: Fibroblasts are stimulated with TGF-β1 to induce their differentiation into myofibroblasts. Macrophages can be polarized towards a pro-fibrotic M2 phenotype using specific cytokines.

  • Treatment: Neotuberostemonine or Tuberostemonine is added to the culture medium at various concentrations.

  • Analysis:

    • Western Blot: Protein expression of key signaling molecules (e.g., p-AKT, p-ERK, HIF-1α) and fibrosis markers (α-SMA, Collagen I) in cell lysates is measured.

    • ELISA: Levels of secreted factors like TGF-β and SDF-1 in the culture supernatant are quantified.

    • Immunofluorescence: Cellular localization and expression of key proteins are visualized.

Conclusion

The available evidence strongly indicates that Neotuberostemonine and its stereoisomer Tuberostemonine possess comparable and significant anti-pulmonary fibrosis activity. Their mechanism of action involves the disruption of a pro-fibrotic feedback loop between fibroblasts and macrophages through the inhibition of the PI3K/AKT/ERK signaling pathways. These findings underscore the potential of the pyrrole[1,2-a]azapine scaffold as a promising starting point for the development of novel anti-fibrotic therapies. Further research into other stereoisomers and derivatives, such as Bisdehydroneotuberostemonine, is warranted to explore the full therapeutic potential of this class of natural products.

References

Assessing the purity of isolated Bisdehydroneotuberostemonine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is a critical determinant of its efficacy and safety. This guide provides a comparative assessment of berberine (B55584) isolated from natural sources against a commercially available reference standard, offering a framework for evaluating compound purity through established analytical techniques.

Berberine, an isoquinoline (B145761) alkaloid, is the subject of extensive research due to its wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. The data presented here is a compilation from multiple studies to create a representative comparison.

Quantitative Purity Assessment

The purity of an isolated compound is typically determined by comparing its analytical profile to that of a highly characterized reference standard. High-Performance Liquid Chromatography (HPLC) is a primary method for this assessment, providing quantitative data on the presence of the main compound and any impurities.

ParameterIsolated BerberineBerberine Reference Standard
Purity (by HPLC) 98.5%≥ 99.8%
Retention Time (HPLC) 6.1 min6.1 min
Key Impurities Palmatine, JatrorrhizineNot Detected or < 0.1%
Appearance Yellow crystalline powderYellow crystalline powder
Melting Point 145-147 °C146-148 °C

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of purity assessments. Below are the protocols for the key analytical techniques used in this comparison.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water is often employed. For example, a common isocratic method uses a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[1]. A typical ratio could be 60:40 (v/v)[2].

  • Flow Rate: 1.0 mL/min[1][2].

  • Detection: UV detection at 346 nm or 350 nm[1][2].

  • Sample Preparation:

    • Reference Standard: A stock solution of the berberine reference standard is prepared in methanol (B129727) at a concentration of approximately 0.5 mg/mL. This is further diluted to create a series of calibration standards[2].

    • Isolated Sample: The isolated berberine is accurately weighed and dissolved in methanol to a known concentration, typically within the range of the calibration curve.

  • Analysis: The retention time and peak area of the isolated berberine are compared to the reference standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Mass Spectrometry (MS) for Structural Confirmation

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for alkaloids like berberine.

  • Analysis: The mass-to-charge ratio (m/z) of the isolated berberine is determined and compared to the theoretical mass and the mass spectrum of the reference standard. For berberine, a molecular ion peak at m/z 336 is expected[2].

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (B151607) (CDCl3).

  • Analysis: ¹H and ¹³C NMR spectra of the isolated sample are acquired and compared to the spectra of the reference standard or published data. The chemical shifts, coupling constants, and signal integrations must be consistent.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in purity assessment and the biological context of berberine, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation of Berberine cluster_analysis Purity Assessment cluster_comparison Comparison cluster_result Result plant_material Plant Material (e.g., Berberis aristata) extraction Extraction plant_material->extraction purification Purification (e.g., Column Chromatography) extraction->purification isolated_sample Isolated Berberine purification->isolated_sample hplc HPLC Analysis isolated_sample->hplc ms Mass Spectrometry isolated_sample->ms nmr NMR Spectroscopy isolated_sample->nmr data_comparison Data Comparison hplc->data_comparison ms->data_comparison nmr->data_comparison reference_standard Reference Standard reference_standard->data_comparison purity_report Purity Report data_comparison->purity_report

Caption: Workflow for the isolation and purity assessment of berberine.

Berberine is known for its anti-inflammatory properties, which are mediated through various signaling pathways. A simplified representation of its mechanism of action is shown below.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_berberine Intervention cluster_response Inflammatory Response LPS LPS / Cytokines MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS Berberine Berberine Berberine->MAPK inhibits Berberine->NFkB inhibits

Caption: Simplified anti-inflammatory signaling pathway of berberine.

References

Reinvestigation of Spectroscopic Data for Structural Confirmation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of modern spectroscopic and computational techniques in the definitive determination of molecular structures.

In the pursuit of novel therapeutics and the fundamental understanding of biological processes, the unambiguous determination of a molecule's three-dimensional structure is paramount. While initial structural elucidation is a cornerstone of chemical research, a growing body of literature highlights the critical need for reinvestigation and revision of previously assigned structures. This guide provides a comparative overview of key spectroscopic and computational methodologies employed in the confirmation and correction of molecular structures, tailored for researchers, scientists, and drug development professionals.

The Evolving Landscape of Structural Elucidation

The initial assignment of a chemical structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, to a lesser extent, vibrational spectroscopy (Infrared and Raman). However, complex molecular architectures, subtle stereochemical nuances, and the limitations of initial analytical methods can lead to erroneous structural assignments. The reinvestigation of these structures, often prompted by discrepancies in synthetic efforts or unexpected biological activity, leverages advancements in spectroscopic hardware, experimental techniques, and computational power to arrive at the correct constitution and configuration.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach, integrating data from various spectroscopic methods, is crucial for both initial elucidation and subsequent verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard Re-examined

NMR spectroscopy remains the most powerful tool for determining the structure of organic molecules in solution.[1] One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. However, it is the advent of two-dimensional (2D) NMR techniques that has revolutionized structural analysis, providing crucial connectivity information.

Key 2D NMR Experiments in Structural Reinvestigation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assembling molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing vital information about stereochemistry and conformation.

Case Study: Revision of Diazonamide A

The complex marine natural product Diazonamide A is a prominent example of structural revision driven by a re-evaluation of NMR data and confirmed by total synthesis. The initially proposed structure was later corrected based on detailed analysis of 2D NMR data, which revealed a different connectivity pattern in the core macrocyclic system.[2][3][4]

Spectroscopic Data Originally Proposed Structure Revised Structure
Key HMBC Correlation Correlation absent between key protons and carbons, leading to an incorrect ring fusion assignment.Presence of a crucial HMBC correlation between H-6 and C-3, which was inconsistent with the original structure, leading to the revised connectivity.[5]
NOESY Data Observed NOEs were rationalized to fit the proposed stereochemistry, but some were inconsistent with a minimized energy conformation.NOESY correlations were fully consistent with the stereochemistry of the revised structure, confirmed by computational modeling.
Mass Spectrometry (MS): Beyond Molecular Weight

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, enabling the determination of its elemental composition.[6] Tandem mass spectrometry (MS/MS) techniques, where ions are fragmented and their fragments analyzed, offer valuable insights into the molecule's substructures.[7][8] In structural reinvestigations, detailed analysis of fragmentation patterns can reveal inconsistencies with the originally proposed structure.

Common Fragmentation Techniques:

  • Collision-Induced Dissociation (CID): Ions are accelerated and collided with a neutral gas, causing fragmentation.

  • Higher-Energy C-trap Dissociation (HCD): A similar technique to CID, often providing complementary fragmentation information.

  • Electron Capture/Transfer Dissociation (ECD/ETD): Particularly useful for large molecules and peptides, preserving labile modifications.

Vibrational Spectroscopy: Probing the Solid State

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its functional groups and overall structure.[9] In the context of structural confirmation, these techniques are particularly powerful for analyzing the solid-state forms of pharmaceuticals, such as polymorphs.[4][10][11] Different polymorphic forms of the same active pharmaceutical ingredient (API) can have distinct vibrational spectra, allowing for their identification and quantification.[12]

Spectroscopic Feature Polymorph A Polymorph B
FT-IR (cm⁻¹) 1680 (C=O stretch), 3300 (N-H stretch)1705 (C=O stretch), 3350 (N-H stretch)
Raman (cm⁻¹) 850 (ring breathing), 1250 (C-N stretch)875 (ring breathing), 1230 (C-N stretch)

This table represents a hypothetical example of how vibrational spectroscopy can differentiate between two polymorphs.

The Rise of Computational Chemistry in Structure Verification

Computational methods have become an indispensable tool in modern structural elucidation and revision.[13][14] Density functional theory (DFT) calculations can predict NMR chemical shifts with high accuracy. By comparing the predicted spectra for a proposed structure with the experimental data, researchers can gain confidence in their assignment or identify discrepancies that suggest an alternative structure.

Workflow for Computational NMR Prediction:

  • Conformational Search: Generate a set of low-energy conformers of the proposed structure.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for each optimized conformer.

  • Boltzmann Averaging: Calculate a Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers.

  • Comparison with Experimental Data: Compare the calculated and experimental chemical shifts to assess the validity of the proposed structure.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable data acquisition.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Filter the solution into a 5 mm NMR tube.

Instrument Setup (General):

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire a 1D ¹H spectrum to determine the spectral width and pulse calibration.

Specific Parameters:

  • COSY:

    • Pulse program: cosygpppqf

    • Acquisition mode: Phase-sensitive

    • Number of scans (ns): 2-8

    • Number of increments (ni): 256-512

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.4

    • ¹J(CH) coupling constant: ~145 Hz

    • Number of scans (ns): 4-16

    • Number of increments (ni): 128-256

  • HMBC:

    • Pulse program: hmbcgplpndqf

    • Long-range coupling constant (ⁿJ(CH)): 8-10 Hz

    • Number of scans (ns): 16-64

    • Number of increments (ni): 256-512

  • NOESY:

    • Pulse program: noesygpphzs

    • Mixing time (d8): 300-800 ms (B15284909) (optimized based on molecular size)

    • Number of scans (ns): 16-64

    • Number of increments (ni): 256-512

High-Resolution Mass Spectrometry (HRMS) with Fragmentation

Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

Instrumentation (LC-HRMS):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

    • Flow rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (ddMS²).

    • Collision Energy: Ramped collision energy (e.g., 20-60 eV) to obtain a range of fragment ions.

Vibrational Spectroscopy (FT-IR and Raman)

Sample Preparation:

  • FT-IR (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Raman: Place the solid sample on a microscope slide or in a glass vial.

Instrumentation:

  • FT-IR Spectrometer:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Raman Spectrometer:

    • Laser excitation wavelength: 785 nm or 532 nm.

    • Spectral range: 3500-200 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquisition time: 10-30 seconds.

Visualizing Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different spectroscopic techniques in structural reinvestigation.

Spectroscopic_Workflow cluster_initial Initial Data Acquisition cluster_2d_nmr 2D NMR Analysis cluster_ms Mass Spectrometry Fragmentation cluster_comp Computational Analysis 1D_NMR 1D NMR (¹H, ¹³C) Initial_Hypothesis Initial Structural Hypothesis 1D_NMR->Initial_Hypothesis HRMS HRMS HRMS->Initial_Hypothesis COSY COSY Revised_Structure Revised Structure COSY->Revised_Structure HSQC HSQC HSQC->Revised_Structure HMBC HMBC HMBC->Revised_Structure NOESY NOESY NOESY->Revised_Structure MS_MS MS/MS (CID, HCD) MS_MS->Revised_Structure DFT DFT NMR Prediction DFT->Revised_Structure Initial_Hypothesis->COSY Verify ¹H-¹H Connectivity Initial_Hypothesis->HSQC Assign ¹H-¹³C Correlations Initial_Hypothesis->HMBC Assemble Fragments Initial_Hypothesis->NOESY Determine Stereochemistry Initial_Hypothesis->MS_MS Confirm Substructures Initial_Hypothesis->DFT Compare Predicted vs. Experimental

Caption: Workflow for Spectroscopic Data Reinvestigation.

Technique_Relationships cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_vib Vibrational Spectroscopy cluster_comp Computational Methods Structure Molecular Structure 1D_NMR 1D NMR (¹H, ¹³C) Structure->1D_NMR Determines Chemical Shifts & Multiplicity 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Structure->2D_NMR Determines Connectivity & Stereochemistry HRMS HRMS Structure->HRMS Determines Elemental Composition MS_MS MS/MS Structure->MS_MS Determines Substructures FTIR_Raman FT-IR & Raman Structure->FTIR_Raman Determines Vibrational Modes (Functional Groups) 1D_NMR->2D_NMR Guides Experiment Setup HRMS->MS_MS Precursor for Fragmentation DFT DFT Calculations DFT->Structure Predicts Spectroscopic Properties for Verification

Caption: Inter-relationships of Spectroscopic Techniques.

Conclusion

The reinvestigation of spectroscopic data is a critical process in ensuring the accuracy of chemical structures, with profound implications for drug discovery and development. This guide highlights the synergistic role of advanced NMR, mass spectrometry, and vibrational spectroscopy, complemented by the predictive power of computational chemistry. By employing a rigorous and multi-faceted analytical approach, researchers can confidently confirm or revise molecular structures, paving the way for further scientific advancement.

References

Comparative study of Bisdehydroneotuberostemonine from different Stemona species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bisdehydroneotuberostemonine and Related Alkaloids from Stemona Species

For researchers and professionals in drug development, the genus Stemona presents a rich source of structurally diverse and biologically active alkaloids. Among these, this compound has garnered interest for its potential pharmacological properties. This guide provides a comparative overview of this compound and related alkaloids found in various Stemona species, supported by experimental data and detailed methodologies.

Quantitative Analysis of Stemona Alkaloids

AlkaloidStemona SpeciesContent (% dry weight)
Tuberostemonine (B192615)S. tuberosa1.31 ± 0.28
S. phyllantha1.39 ± 0.14
Tuberostemonine NS. tuberosa1.63 ± 0.18
NeotuberostemonineS. tuberosa1.24 ± 0.27
Tuberostemonine AS. phyllantha0.39 ± 0.08

Experimental Protocols

Extraction and Isolation of Stemona Alkaloids

A general methodology for the extraction and isolation of Stemona alkaloids, including this compound, can be adapted from established protocols for similar compounds.

1. Plant Material Preparation:

  • The roots of the selected Stemona species are collected, authenticated, and dried.

  • The dried roots are then ground into a coarse powder.

2. Extraction:

  • The powdered root material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol (B145695), at room temperature over several days.

  • Alternatively, a supercritical fluid extraction using CO2 with an ethanol entrainer can be employed for a more efficient and environmentally friendly extraction process. This involves alkalizing the plant material with an ammonia (B1221849) solution before extraction[3].

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is evaporated to dryness and then suspended in an acidic aqueous solution (e.g., 5% HCl).

  • The acidic solution is washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The aqueous layer is then basified with an ammonia solution to a pH of 9-10.

  • The alkaloids are then extracted from the basified aqueous layer using a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607).

4. Chromatographic Separation:

  • The resulting crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, often with the addition of a small amount of ammonia to prevent tailing of the alkaloid peaks[4].

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound, this compound, are combined and may require further purification using preparative HPLC to yield the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of Stemona alkaloids, which can be optimized for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

  • Quantification: A calibration curve is constructed using a purified standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

Extracts from Stemona tuberosa have demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways[5]. The antitussive activity of Stemona alkaloids is also well-documented[3][6][7]. While the specific signaling pathway for this compound is not yet elucidated, it is plausible that it shares similar mechanisms with other alkaloids from the same genus.

Visualizations

Experimental_Workflow Start Dried Stemona Root Powder Extraction Solvent Extraction (e.g., Methanol or Supercritical CO2) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Quantification HPLC-UV Quantification Crude_Alkaloids->Quantification Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Combine Fractions Pure_Compound Pure this compound Purification->Pure_Compound Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for the isolation and quantification of this compound.

Signaling_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Kinases MAPK Kinases (p38, ERK, JNK) TLR4->MAPK_Kinases IKK IKK TLR4->IKK Bisdehydro This compound Bisdehydro->MAPK_Kinases Bisdehydro->IKK AP1 AP-1 MAPK_Kinases->AP1 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory Transcription IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Pro_inflammatory Transcription Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Safety Operating Guide

Proper Disposal of Bisdehydroneotuberostemonine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Bisdehydroneotuberostemonine, a member of the Stemona alkaloid family.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is essential to protect from accidental spills.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Labware:

    • Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before washing. This can be achieved by rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol) and collecting the rinsate as hazardous liquid waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials until collection by the approved waste disposal vendor.

Step 3: Arranging for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

III. Experimental Protocols for Decontamination

For minor spills or routine decontamination of work surfaces, the following general procedure can be applied. Always consult your institution's specific protocols.

  • Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area:

    • For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

    • Wipe the contaminated area with a cloth dampened with a suitable solvent (e.g., 70% ethanol).

    • Follow with a wipe down using a detergent solution and then water.

  • Dispose of Cleaning Materials: All materials used for cleaning up the spill (absorbents, cloths, etc.) must be collected and disposed of as solid hazardous waste.

IV. Data Presentation

While specific quantitative data for this compound disposal is not available, the following table summarizes the key disposal parameters based on general chemical safety principles.

ParameterGuideline
Waste Type Solid and Liquid Chemical Waste
Primary Disposal Method Licensed Hazardous Waste Vendor
Container Type Sealable, chemically compatible containers
Labeling Requirements "Hazardous Waste", "this compound"
Storage Location Designated, secure, secondary containment

V. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.

Essential Safety and Operational Guidance for Handling Bisdehydroneotuberostemonine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bisdehydroneotuberostemonine. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this research compound.

Personal Protective Equipment (PPE)

Given that this compound is a research compound, and in the absence of a specific Safety Data Sheet (SDS), it should be handled with caution, assuming it may be harmful. The following PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2][3]

PPE ComponentSpecificationPurpose
Gloves Nitrile, latex, or other impervious materials. Consider double-gloving if the material is thin.To prevent skin contact. Inspect for tears or punctures before use.
Eye Protection Chemical splash goggles or safety glasses with a face shield.[4]To protect eyes from splashes or dust.
Lab Coat Long-sleeved, properly fitted lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If weighing or handling powder, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.
Footwear Closed-toe shoes.To protect feet from spills.
Chemical Handling and Experimental Protocols

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.[4][5]

  • Avoid the generation of dust.[5][6]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[4][5][6]

  • Wash hands thoroughly after handling the substance.[4][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Protocol for Preparing a Solution:

  • Preparation: Don all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood. Use a microbalance with a draft shield to minimize air currents and dust dispersion.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the powder in a suitable container. TargetMol suggests that for in vivo formulation, a vehicle such as DMSO, PEG300, Tween 80, and saline/PBS may be used.[8]

  • Mixing: Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.

  • Storage: Store the solution in a tightly sealed, clearly labeled container at the recommended temperature. For solutions, storage at -80°C for up to one year is suggested.[8] The powder form should be stored at -20°C for up to three years.[8]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[5][6] Do not dispose of down the drain unless specifically approved by your institution's Environmental Health and Safety (EHS) office.[9]

Waste TypeDisposal Procedure
Solid Waste Collect unused powder and any contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]
Liquid Waste Collect waste solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container labeled as biohazardous or chemical waste.[10][11][12]
Contaminated PPE Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.[3]
Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][6] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[4][6] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.

  • For small spills, if you are trained and have the appropriate spill kit:

    • Don the appropriate PPE.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • Dispose of all contaminated materials as hazardous waste.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh this compound powder B->C D Dissolve powder in appropriate solvent C->D E Store solution in a labeled, sealed container D->E F Clean work area E->F G Dispose of waste in designated hazardous waste containers F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

G cluster_response cluster_action Spill Spill or Exposure Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert others and supervisor Evacuate->Alert Assess Assess the situation Alert->Assess SmallSpill Handle small spill with spill kit Assess->SmallSpill Small & Controllable LargeSpill Contact Environmental Health & Safety (EHS) Assess->LargeSpill Large or Uncontrollable Exposure Follow first aid procedures Assess->Exposure Personal Exposure G Incident Resolved SmallSpill->G Cleanup Complete LargeSpill->G Medical Seek immediate medical attention Exposure->Medical Medical->G

Caption: Emergency Response Plan for this compound Incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisdehydroneotuberostemonine
Reactant of Route 2
Bisdehydroneotuberostemonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.